tert-Butyl cyanoacetate
Description
Properties
IUPAC Name |
tert-butyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)4-5-8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNYNEMRWHFIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061501 | |
| Record name | Acetic acid, cyano-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-98-9 | |
| Record name | tert-Butyl cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl cyanoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-cyano-, 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, cyano-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWT31M9VDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Cyanoacetate (CAS: 1116-98-9) for Researchers and Drug Development Professionals
Introduction
tert-Butyl cyanoacetate (t-BCA), with the Chemical Abstracts Service (CAS) number 1116-98-9, is a versatile organic compound extensively utilized as a key building block in the synthesis of a wide array of complex molecules.[1] Its unique structural features, combining a reactive methylene group activated by both a nitrile and a bulky tert-butyl ester, make it an invaluable reagent in medicinal chemistry and drug development. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the construction of pharmaceutically relevant scaffolds.
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[2] Its physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 1116-98-9 | [2][3] |
| Molecular Formula | C₇H₁₁NO₂ | [2][3] |
| Molecular Weight | 141.17 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 40-42 °C at 0.1 mmHg | [3] |
| Density | 0.988 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.420 | [3] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. |
Synthesis of this compound: Experimental Protocols
Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two common methods are detailed below.
Method 1: Direct Esterification of Cyanoacetic Acid
This method involves the direct reaction of cyanoacetic acid with tert-butanol in the presence of a coupling agent.
Protocol:
-
Suspend 2-Cyanoacetic acid (1.701 g, 20 mmol) in acetonitrile (20 ml) and add tert-butanol (2.391 ml, 25.00 mmol).
-
To this suspension, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (4.54 g, 22.00 mmol) in dichloromethane (DCM) (22 ml) while stirring at room temperature.
-
Continue stirring the reaction mixture for 30 minutes.
-
Filter the mixture through Celite to remove the dicyclohexylurea byproduct.
-
Evaporate the solvents from the filtrate under reduced pressure to yield crude this compound.[2]
Note: The product from this protocol is often used directly in subsequent reactions without further purification.[2]
Method 2: Transesterification
This method utilizes an ester exchange reaction, which can be advantageous for large-scale synthesis due to the avoidance of costly coupling agents.
Protocol:
-
To a three-necked flask equipped with a mechanical stirrer, separation tower, water separator, and condenser, add methyl cyanoacetate (200g, 2mol), tert-butanol (224g, 3mol), and a suitable catalyst (e.g., 1.0g of sodium methoxide).
-
Stir the mixture to ensure homogeneity.
-
Heat the mixture to 150°C to reflux, collecting the methanol byproduct (boiling point 64°C).
-
Monitor the reaction progress by observing the temperature at the top of the separation tower. When the temperature rises, indicating the completion of methanol removal, stop the reaction.
-
Neutralize the reaction mixture with acetic acid or sodium carbonate and dry with anhydrous sodium sulfate.
-
Perform atmospheric distillation to remove any remaining low-boiling impurities (fraction below 100°C).
-
Finally, purify the product by vacuum distillation, collecting the fraction at 122-123°C to obtain this compound with a purity of up to 99%.[1]
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of this compound primarily stems from the acidity of the α-protons, which allows for its participation in a variety of carbon-carbon bond-forming reactions.
The Knoevenagel Condensation
A cornerstone reaction involving this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, this compound) with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond.
Experimental Protocol: Synthesis of tert-Butyl 2-cyano-3-(furan-2-yl)acrylate
-
To a mixture of furfural (1.16 g, 12 mmol) and this compound (1.70 g, 12 mmol), add 3.6 g of alumina (activity II-III).
-
Stir the mixture for 10 minutes.
-
Add dichloromethane (CH₂Cl₂) to the reaction mixture.
-
Filter the mixture and evaporate the solvent to yield the crude product.
-
The product can be further purified by flash chromatography on silica gel.[4]
The Knoevenagel condensation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules.
References
An In-depth Technical Guide to tert-Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl cyanoacetate is a versatile organic compound widely utilized in chemical synthesis as a key building block for a variety of molecules, including pharmaceuticals and agrochemicals.[1] Its unique structural features, combining a bulky tert-butyl ester group with a reactive nitrile functionality, impart specific reactivity and properties that are highly valued in organic chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and essential safety information.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a fruity odor.[1] The presence of both a cyano group and an ester functionality makes the alpha-protons acidic, rendering the molecule susceptible to deprotonation and subsequent nucleophilic reactions.[2] It is generally described as being difficult to mix with water but is soluble in many organic solvents such as ethanol and ether.[1][3][4]
Core Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [2][5][6] |
| Molecular Weight | 141.17 g/mol | [2][5][6] |
| CAS Number | 1116-98-9 | [2][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 40-42 °C at 0.1 mmHg67-68 °C at 1.5 mmHg107-108 °C | [7][8] |
| Density | 0.988 g/mL at 20 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.420 | [6] |
| Flash Point | 91 °C (195.8 °F) | [7] |
| Storage Temperature | 2-8 °C | [6] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides clear signals corresponding to the methylene and tert-butyl protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 3.37 ppm | singlet | 2H | -CH₂- |
| 1.50 ppm | singlet | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Frequency: 400 MHz[5]
¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct peaks for the carbonyl, nitrile, quaternary, methylene, and methyl carbons.
| Chemical Shift (δ) | Assignment |
| 164.3 ppm | C=O |
| 116.5 ppm | -C≡N |
| 84.0 ppm | -OC (CH₃)₃ |
| 40.3 ppm | -CH₂ - |
| 27.6 ppm (3C) | -C(CH₃ )₃ |
Solvent: CDCl₃, Frequency: 100 MHz. Data is for a derivative, tert-butyl 2-cyano-3-phenylpropanoate, and indicates expected regions for the core structure.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the nitrile and ester functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 2273 cm⁻¹ | C≡N stretch |
| 1742 cm⁻¹ | C=O (ester) stretch |
Synthesis Protocols
Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.
Method 1: Direct Esterification using DCC
This method involves the direct esterification of cyanoacetic acid with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Experimental Protocol:
-
Suspend 2-cyanoacetic acid (1.701 g, 20 mmol) in acetonitrile (20 mL) and add tert-butanol (2.391 mL, 25.00 mmol).[5]
-
To this stirred suspension, add a solution of N,N'-dicyclohexylcarbodiimide (4.54 g, 22.00 mmol) in dichloromethane (DCM, 22 mL) at room temperature.[5]
-
Stir the reaction mixture for 30 minutes.[5]
-
Filter the mixture through Celite to remove the dicyclohexylurea byproduct.[5]
-
Evaporate the solvents under reduced pressure to yield the crude product.[5] Proton NMR analysis can be used to confirm the complete conversion to this compound.[5]
Method 2: Synthesis via Acid Chloride
This procedure involves the conversion of cyanoacetic acid to its acid chloride, followed by reaction with tert-butanol.
Experimental Protocol:
-
In a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place cyanoacetic acid (340 g, 4 moles) and 2 L of anhydrous ether.
-
To the stirred solution, add phosphorus pentachloride (834 g, 4 moles) in portions, cooling with an ice bath as needed to control the reflux.
-
After the addition is complete, continue stirring for 30 minutes until the phosphorus pentachloride dissolves completely.
-
Replace the reflux condenser with a distillation apparatus and remove the ether by distillation on a water bath at 50-60 °C.
-
Remove most of the phosphorus oxychloride under reduced pressure (20-25 mmHg, bath temperature 55-65 °C).
-
Dissolve the residue in 200 mL of benzene and distill under reduced pressure to remove residual phosphorus oxychloride. Repeat this step with another 200 mL of fresh benzene.
-
In a separate 5 L flask, prepare a solution of dry tert-butyl alcohol (296 g, 4 moles) and dimethylaniline (484 g, 4 moles) in 600 mL of anhydrous ether.
-
Add the previously prepared acid chloride dropwise to the stirred solution, cooling with an ice bath to manage the reflux.
-
After the addition is complete, reflux the mixture for 2 hours and then stir at room temperature for 15 hours.
-
Add 2 L of water with stirring and filter the mixture.
-
Separate the ethereal layer and extract the aqueous layer twice with 250 mL portions of ether.
-
Wash the combined ether solutions with 2N sulfuric acid until free of dimethylaniline, then with two 200 mL portions of 2N sodium carbonate solution, and dry over sodium carbonate.
-
After removing the ether by distillation, distill the residue at reduced pressure. The product is a colorless liquid.
Reactivity and Key Reactions
The acidic α-hydrogens of this compound make it a valuable reagent in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This compound readily participates in this reaction with aldehydes and ketones.
General Experimental Protocol (Adapted for this compound):
-
To a mixture of an aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a weak base (e.g., piperidine, DBU, or an ammonium salt).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 65-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
If a solid product forms, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Synthesis of this compound via Acid Chloride
Caption: Synthesis of this compound from cyanoacetic acid.
Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation.
Safety Information
This compound is a combustible liquid and is harmful if swallowed.[7] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat and open flames.
Hazard Identification
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds through reactions like the Knoevenagel condensation. Its distinct chemical properties, stemming from the interplay of the tert-butyl ester and cyano functionalities, allow for a wide range of synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
- 1. This compound(1116-98-9) IR Spectrum [chemicalbook.com]
- 2. This compound | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | 1116-98-9 [chemicalbook.com]
- 6. This compound = 97.0 GC 1116-98-9 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chemicalland21.com [chemicalland21.com]
An In-depth Technical Guide to tert-Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-butyl cyanoacetate, a versatile reagent in organic synthesis. It covers its chemical structure, physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in various chemical reactions.
Chemical Structure and Formula
This compound, with the IUPAC name tert-butyl 2-cyanoacetate, is an organic compound that is instrumental as a building block in the synthesis of more complex molecules.[1] It features a tert-butyl ester functional group and a nitrile group attached to a central methylene carbon.
Molecular Formula: C₇H₁₁NO₂[2]
Chemical Structure:
The structure of this compound is characterized by a bulky tert-butyl group, which provides steric hindrance and influences its reactivity.[3] The electron-withdrawing nature of both the cyano and the ester groups makes the adjacent methylene protons acidic, a key feature for its role in condensation reactions.[1]
References
tert-Butyl Cyanoacetate: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl cyanoacetate is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures. Its unique combination of a reactive nitrile group and a sterically hindered tert-butyl ester moiety allows for a wide range of chemical transformations, making it an indispensable tool in the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, synthesis protocols, and key applications of this compound in drug discovery and development, with a focus on its utility in the synthesis of heterocyclic compounds, such as pyridine derivatives, which are prevalent in many marketed drugs.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Weight | 141.17 g/mol | [2] |
| Molecular Formula | C₇H₁₁NO₂ | [2] |
| CAS Number | 1116-98-9 | |
| Density | 0.988 g/mL at 20 °C | |
| Boiling Point | 204-207 °C (lit.) | |
| Flash Point | 118 °C (closed cup) | |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Two common laboratory-scale protocols are detailed below.
Direct Esterification of Cyanoacetic Acid
This method involves the reaction of cyanoacetic acid with tert-butanol in the presence of a carbodiimide coupling agent.
Experimental Protocol:
-
Suspend cyanoacetic acid (1.701 g, 20 mmol) in acetonitrile (20 mL).
-
Add tert-butanol (2.391 mL, 25.00 mmol) to the suspension.
-
Under stirring at room temperature, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (4.54 g, 22.00 mmol) in dichloromethane (DCM) (22 mL).[3]
-
Stir the reaction mixture for 30 minutes.[3]
-
Filter the mixture through Celite to remove the dicyclohexylurea byproduct.
-
Evaporate the solvents under reduced pressure to yield the crude product.[3]
-
Proton NMR analysis of the residue can be used to confirm the complete conversion to the product.[3]
Transesterification of Methyl Cyanoacetate
An alternative route involves the transesterification of a simpler alkyl cyanoacetate, such as methyl cyanoacetate, with tert-butanol.
Experimental Protocol:
-
To a three-necked flask equipped with a mechanical stirrer, separation tower, water separator, and condenser, add methyl cyanoacetate (200g, 2mol), tert-butanol (224g, 3mol), and a suitable catalyst (e.g., 1.0g of sodium methoxide).
-
Stir the mixture evenly and heat to 150°C to reflux.
-
Collect the methanol byproduct (boiling point 64°C) that distills off.
-
Monitor the reaction until the temperature at the top of the tower rises, indicating the completion of methanol removal.
-
Neutralize the reaction mixture with acetic acid or sodium carbonate.
-
Dry the mixture with anhydrous sodium sulfate.
-
Perform atmospheric distillation to remove any remaining low-boiling impurities.
-
Finally, perform vacuum distillation to purify the this compound product.
Applications in Drug Development
The activated methylene group in this compound makes it a versatile reagent for carbon-carbon bond formation. It is particularly useful in the synthesis of substituted pyridines, a common scaffold in many pharmaceutical agents due to its ability to participate in hydrogen bonding and other key interactions with biological targets.
Synthesis of 2-Amino-3-cyanopyridine Derivatives
A prominent application of this compound is in the multicomponent synthesis of highly functionalized 2-amino-3-cyanopyridine derivatives. These compounds are valuable intermediates in the synthesis of various therapeutic agents, including those with potential carbonic anhydrase inhibition, antibacterial, and antifungal activities.[4][5]
Experimental Protocol (General):
-
In a suitable solvent such as ethanol, combine an aldehyde (1 mmol), a ketone (1 mmol), this compound (1 mmol), and ammonium acetate (1.5 mmol).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the precipitate with a cold solvent (e.g., ethanol) to remove impurities.
-
The resulting 2-amino-3-cyanopyridine derivative can be further purified by recrystallization if necessary.
The following diagram illustrates the general workflow for the synthesis of 2-amino-3-cyanopyridine derivatives, a key application of this compound in medicinal chemistry.
Caption: Synthesis of 2-Amino-3-cyanopyridines.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its application in the synthesis of pharmaceutically relevant heterocyclic systems, such as pyridines, underscores its importance in drug discovery and development. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to effectively utilize this valuable synthetic building block in their research endeavors.
References
A Comprehensive Technical Guide to the Physical Properties of tert-Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl cyanoacetate (t-BCA) is a versatile organic compound widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutical and agrochemical products.[1] Its unique chemical structure, featuring a bulky tert-butyl ester group and a reactive nitrile functional group, makes it a valuable building block in various condensation and nucleophilic substitution reactions.[1] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination and a detailed workflow for its synthesis, to support its effective application in research and development.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 1116-98-9 | [2][3] |
| Molecular Formula | C₇H₁₁NO₂ | [3] |
| Molecular Weight | 141.17 g/mol | [3] |
| IUPAC Name | tert-butyl 2-cyanoacetate | [4] |
| Synonyms | Cyanoacetic Acid tert-Butyl Ester, t-Butyl Cyanoacetate | [3] |
| SMILES | CC(C)(C)OC(=O)CC#N | [4] |
| InChI Key | BFNYNEMRWHFIMR-UHFFFAOYSA-N | [4] |
Quantitative Physical Properties
A comprehensive summary of the key physical properties of this compound is presented in the following table. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Conditions | Reference |
| Appearance | Colorless to pale yellow liquid | Ambient | [1] |
| Odor | Fruity or odorless | Ambient | [1] |
| Density | 0.988 g/mL | at 20 °C | [3] |
| Boiling Point | 40-42 °C | at 0.1 mmHg | [3] |
| 67-68 °C | at 1.5 mmHg | [5] | |
| Flash Point | 91 °C | Closed Cup | [6] |
| Refractive Index | 1.420 | at 20 °C | [7] |
| Solubility | Limited solubility in water; Soluble in organic solvents (e.g., ethanol, ether) | Ambient | [1] |
| Storage | 2-8°C, under inert atmosphere | - |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and the synthesis of this compound are provided below.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of liquid is the capillary tube method.[8]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)[9]
-
Thermometer
-
Fusion tube (small test tube)
-
Capillary tube, sealed at one end[8]
-
Sample of this compound
-
Heat source (e.g., Bunsen burner with tripod and gauze, or heating mantle)
Procedure:
-
A small amount (a few drops) of this compound is placed into the fusion tube.[9]
-
The capillary tube, with its sealed end facing upwards, is placed inside the fusion tube containing the sample.[8]
-
The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
The apparatus is heated slowly and gently.[9]
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9]
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is a fundamental physical property defined as the mass of a substance per unit volume.[10]
Apparatus:
-
Pycnometer (density bottle) or a graduated cylinder[10]
-
Analytical balance
-
Thermometer
-
Sample of this compound
Procedure:
-
The mass of a clean, dry pycnometer or 10-mL graduated cylinder is accurately measured using an analytical balance.[11]
-
The container is filled with a known volume of this compound. If using a graduated cylinder, the volume is read from the bottom of the meniscus.[10][11]
-
The combined mass of the container and the liquid is measured.[11]
-
The temperature of the liquid is recorded.
-
The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid) where the mass of the liquid is the combined mass minus the mass of the empty container.[10]
-
For higher accuracy, the procedure should be repeated, and the average density calculated.[10]
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of this compound
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Soft tissue paper
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a suitable solvent and dried with a soft tissue.
-
A few drops of this compound are placed on the surface of the prism using a dropper.
-
The prism is closed and the light source is switched on.
-
The adjustment knob is used to bring the boundary line between the light and dark fields into the center of the crosshairs seen through the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.
Synthesis of this compound
This compound can be synthesized via several routes, including the direct esterification of cyanoacetic acid with tert-butanol.[12][13]
Materials:
-
Cyanoacetic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Celite
Procedure:
-
Cyanoacetic acid (1.0 eq) is suspended in acetonitrile.[13]
-
tert-Butanol (1.25 eq) is added to the suspension.[13]
-
A solution of DCC (1.1 eq) in dichloromethane is added to the reaction mixture while stirring at room temperature.[13]
-
The reaction mixture is stirred for approximately 30 minutes.[13]
-
The mixture is then filtered through Celite to remove the precipitated dicyclohexylurea.[13]
-
The solvents are removed from the filtrate by evaporation under reduced pressure to yield the crude this compound product.[13]
-
Further purification can be achieved by vacuum distillation.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. CAS 1116-98-9: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 6. This compound | 1116-98-9 [chemicalbook.com]
- 7. 氰乙酸叔丁酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. byjus.com [byjus.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Page loading... [guidechem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Boiling Point of tert-Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the boiling point of tert-butyl cyanoacetate (CAS No. 1116-98-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document collates and presents key physical data, detailed experimental protocols, and the fundamental relationship between vapor pressure and boiling point for this compound.
Physical and Chemical Properties
This compound is a colorless to yellow liquid with a molecular weight of 141.17 g/mol .[1] It is a combustible liquid with a flash point of 118 °C (closed cup). Its chemical structure, featuring a bulky tert-butyl group, significantly influences its physical properties, including its boiling point.
Boiling Point Data
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, which is often purified by vacuum distillation to prevent decomposition at high temperatures, the boiling point is typically reported at reduced pressures.[2] A summary of reported boiling points at various pressures is presented in Table 1.
| Boiling Point (°C) | Pressure (mmHg) |
| 204-207 | 760 (Atmospheric) |
| 107-108 | 760 (Atmospheric) |
| 90 | 10 |
| 78-79 | 1 |
| 67-68 | 1.5 |
| 54-56 | 0.3 |
| 40-42 | 0.1 |
Pressure-Temperature Relationship
The data clearly indicates an inverse relationship between the applied pressure and the boiling point of this compound. This relationship is fundamental to the principles of vacuum distillation, allowing for the purification of the compound at temperatures below its atmospheric boiling point, thereby minimizing thermal degradation.
Caption: Relationship between pressure and boiling point.
Experimental Protocols
Synthesis of this compound via Esterification
A common method for the synthesis of this compound is the esterification of cyanoacetic acid with tert-butanol. The following protocol is adapted from established literature.[2]
Materials:
-
Cyanoacetic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Suspend cyanoacetic acid (1.0 equivalent) in acetonitrile.
-
Add tert-butanol (1.25 equivalents) to the suspension.
-
Under stirring at room temperature, add a solution of DCC (1.1 equivalents) in DCM.
-
Stir the reaction mixture for 30 minutes.
-
Filter the mixture through Celite to remove the dicyclohexylurea byproduct.
-
Evaporate the solvents under reduced pressure to yield crude this compound.
Caption: Synthesis workflow for this compound.
Purification and Boiling Point Determination by Vacuum Distillation
The purification of this compound is typically achieved by vacuum distillation, which also serves as the method for determining its boiling point at reduced pressure.[3]
Apparatus:
-
Round-bottom flask
-
Vigreux column (alkali-washed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle
Procedure:
-
Transfer the crude this compound to an alkali-washed round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Begin evacuation of the system and reduce the pressure to the desired level, monitored by the manometer.
-
Once the target pressure is stable, begin heating the distillation flask.
-
Observe the temperature at the distillation head. The temperature at which a steady stream of distillate is collected in the receiving flask is the boiling point at that pressure.
-
Collect the fractions that distill at a constant temperature. For example, a colorless product is obtained at 67-68 °C at a pressure of 1.5 mmHg.[3]
Precautions:
-
To avoid decomposition during distillation, it is recommended to use an alkali-washed flask.[3]
-
If the crude product contains residual acid, it should be washed with a saturated aqueous sodium bicarbonate solution, dried over potassium carbonate, and then distilled.[2]
References
An In-depth Technical Guide to tert-Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl cyanoacetate, with a specific focus on its density. Detailed experimental protocols for its synthesis and density determination are provided, along with a summary of its applications in organic synthesis, which are of particular interest to drug development professionals.
Core Properties of this compound
This compound is a versatile organic compound widely utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It is a colorless to pale yellow liquid with a fruity odor.[1] Its chemical structure features a bulky tert-butyl group, which provides steric hindrance and influences its reactivity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Density | 0.988 g/mL at 20 °C | [2][3][4][5] |
| 0.987 g/mL | [6] | |
| Molecular Formula | C₇H₁₁NO₂ | [1][2][7] |
| Molecular Weight | 141.17 g/mol | [2][4][7] |
| Boiling Point | 40-42 °C at 0.1 mmHg | [2][3][4][5] |
| 67-68 °C at 1.5 mmHg | [8] | |
| Flash Point | 91 °C (195.8 °F) | [2][6][8][9] |
| Refractive Index | n20/D 1.420 | [2][3] |
| CAS Number | 1116-98-9 | [1][2][3] |
| Solubility | Difficult to mix with water. Soluble in organic solvents like ethanol and ether. | [1][2][5][6][9] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its density are presented below. These protocols are designed to be readily implemented in a laboratory setting.
Synthesis of this compound via Esterification
This protocol describes the synthesis of this compound from cyanoacetic acid and tert-butanol.
Materials:
-
Cyanoacetic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Suspend 20 mmol of cyanoacetic acid in 20 mL of acetonitrile.
-
Add 25.00 mmol of tert-butanol to the suspension.
-
Under stirring at room temperature, add a solution of 22.00 mmol of N,N'-dicyclohexylcarbodiimide (DCC) in 22 mL of DCM.
-
Continue stirring the reaction mixture for 30 minutes.
-
Filter the mixture through Celite to remove the dicyclohexylurea byproduct.
-
Evaporate the solvents from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be used in the next reaction step without further purification. Purity can be assessed by ¹H NMR spectroscopy.
Determination of Density using the Pycnometer Method
This protocol provides a precise method for determining the density of liquid this compound.
Materials and Equipment:
-
Pycnometer (specific gravity bottle) with a ground glass stopper containing a capillary hole
-
Analytical balance
-
Distilled water
-
This compound sample
-
Constant temperature water bath
-
Filter paper
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper. Rinse with a suitable solvent (e.g., acetone) and ensure it is completely dry.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.
-
Calibration with Distilled Water:
-
Fill the pycnometer with distilled water.
-
Insert the stopper, ensuring that excess water escapes through the capillary hole. This ensures the volume is precisely defined.
-
Place the filled pycnometer in a constant temperature water bath set to 20°C and allow it to equilibrate.
-
Remove the pycnometer from the bath and carefully dry the exterior with filter paper.
-
Weigh the pycnometer filled with water and record the mass as m₁.
-
-
Density of Water: Look up the density of distilled water (ρ_water) at 20°C from a reliable reference table.
-
Volume of the Pycnometer: Calculate the exact volume of the pycnometer (V) using the following formula:
-
V = (m₁ - m₀) / ρ_water
-
-
Measurement with this compound:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the this compound sample.
-
Insert the stopper, allowing the excess liquid to escape.
-
Equilibrate the pycnometer to 20°C in the constant temperature water bath.
-
Dry the exterior of the pycnometer and weigh it. Record this mass as m₂.
-
-
Calculation of Density: Calculate the density of the this compound sample (ρ_sample) using the following formula:
-
ρ_sample = (m₂ - m₀) / V
-
Synthetic Utility and Applications
This compound serves as a crucial intermediate in various organic syntheses due to the reactivity of its α-protons, which are activated by the adjacent cyano and ester groups.[4] This allows for a range of chemical transformations, making it a valuable tool for drug development professionals.
Key Synthetic Applications
Some of the notable applications of this compound in organic synthesis include:
-
Synthesis of Vinylogous Ureas: It is a key starting material in the synthesis of vinylogous ureas, which are structural motifs found in some pharmacologically active compounds.[5][6][10]
-
Preparation of Phenylcyanoacrylates: It is used to produce tert-butyl phenylcyanoacrylates.[5]
-
Formation of Isoquinolines: Through functionalization and decarboxylation reactions, it is used to form 3-amino-4-alkyl isoquinolines.[5][7]
-
Nucleoside Synthesis: It has been employed as an additive to improve the β-selectivity in the coupling step of sugar and nucleoside bases.[5][6]
Diagram of Synthetic Pathways
The following diagram illustrates the role of this compound as a precursor in the synthesis of various chemical scaffolds.
Caption: Synthetic utility of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 5. che.utah.edu [che.utah.edu]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. Oscillating U-tube - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
Tert-Butyl Cyanoacetate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl cyanoacetate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and outlines a detailed, standard experimental protocol for determining the thermodynamic solubility of a liquid solute, which can be applied to this compound.
Introduction to this compound
This compound (CAS RN: 1116-98-9) is a key organic intermediate widely utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure, featuring a bulky tert-butyl ester group and a reactive nitrile functional group, dictates its physical and chemical properties, including its solubility profile. An understanding of its solubility is critical for its application in reaction chemistry, purification processes, and formulation development.
Solubility of this compound: A Qualitative Overview
The principle of "like dissolves like" suggests that this compound, a moderately polar molecule, will exhibit good solubility in solvents with similar polarity.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Family | Specific Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol | Generally described as soluble.[5] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally described as soluble.[5] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Expected to be soluble/miscible. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Expected to be soluble/miscible. |
| Esters | Ethyl acetate | Expected to be soluble/miscible. |
| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be soluble/miscible. |
| Non-polar Hydrocarbons | Hexane, Heptane | Lower solubility expected compared to polar solvents. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Expected to be soluble/miscible. |
| Water | Difficult to mix/Insoluble.[2][3][4] |
Note: The information in this table is based on qualitative descriptions and chemical principles. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6][7] This is followed by a gravimetric or analytical method to determine the concentration of the solute in the saturated solution.[8][9]
Principle
A saturated solution of this compound is prepared in the solvent of interest by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. The concentration of this compound in the clear, saturated supernatant is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled orbital shaker or water bath
-
Calibrated pipettes and volumetric flasks
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system
-
Rotary evaporator or oven for gravimetric analysis
Procedure
-
Preparation of the Sample: Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is considered to be at equilibrium when consecutive measurements of the solute concentration show no significant change.[8]
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solute to settle.
-
Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Quantification:
-
Analytical Method (HPLC/GC): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or GC to determine the concentration of this compound.
-
Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution.[8] Carefully evaporate the solvent from the vial using a rotary evaporator or a temperature-controlled oven until a constant weight of the this compound residue is achieved.[9] The weight of the dissolved solute can then be determined.
-
Calculation of Solubility
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
From Analytical Method:
-
Solubility ( g/100 mL) = (Concentration from analysis [g/mL] × Dilution Factor) × 100
-
-
From Gravimetric Method:
-
Weight of dissolved solute = (Weight of vial with residue) - (Weight of empty vial)
-
Weight of solvent = (Weight of vial with solution) - (Weight of vial with residue)
-
Solubility ( g/100 g solvent) = (Weight of dissolved solute / Weight of solvent) × 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is sparse in the public domain, its qualitative behavior indicates good solubility in a wide range of common organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide, based on the widely accepted shake-flask method, offers a robust framework for obtaining reliable data. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 1116-98-9 [chemicalbook.com]
- 4. 1116-98-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
A Technical Guide to the Safe Handling of tert-Butyl Cyanoacetate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical safety and handling is paramount. This guide provides an in-depth overview of the safety protocols and handling precautions for tert-Butyl cyanoacetate (CAS No. 1116-98-9), a versatile reagent in organic synthesis.[1]
Hazard Identification and Classification
This compound is classified as a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[2][3][4]
GHS Hazard Statements:
The signal word for this chemical is "Warning".[2][3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2][5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for designing safe experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [1][7] |
| Molecular Weight | 141.17 g/mol | [1] |
| Physical State | Liquid | [2][5] |
| Appearance | Colorless | [1] |
| Odor | Odorless | [2][5] |
| Boiling Point | 67 - 68 °C @ 1.5 mmHg | [2] |
| Flash Point | 91 °C / 195.8 °F | [1][2][5] |
| Density | ~0.988 g/mL at 20 °C | [1] |
| Water Solubility | Insoluble / Difficult to mix | [1][5] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to minimize risk.
Handling
-
Ventilation: Always use in a well-ventilated area.[8] A local exhaust ventilation system is recommended.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (Viton® is suggested), clothing, and eye/face protection.[2][5] In cases of inadequate ventilation, a gas mask or other approved respiratory protection should be worn.[3]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[2][3][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][5] Use explosion-proof electrical and ventilating equipment.[9] Take precautionary measures against static discharge.[5][9]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[2][5] A storage temperature of 2-8°C in a refrigerator is often recommended.[1][3][8]
-
Containers: Keep containers tightly closed.[2][3][5] Store under an inert gas like argon, as the material can be moisture-sensitive.[3][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and reducing agents.[2][5]
Emergency and First Aid Procedures
Detailed protocols for responding to accidental exposure are critical. While specific experimental methodologies for toxicological studies are not detailed in publicly available safety data sheets, the following first aid measures are standard procedure.
Experimental Protocol: First Aid Response
-
General Advice: If symptoms persist, seek medical attention.[2][5]
-
Eye Contact:
-
Skin Contact:
-
Ingestion:
-
Inhalation:
Fire and Spill Response
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, alcohol-resistant foam, water spray, or carbon dioxide (CO₂).[3][5] Water mist can be used to cool closed containers.[2][5]
-
Specific Hazards: The material is combustible and containers may explode when heated.[2][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[5] Wear personal protective equipment.[5]
-
Containment: Soak up the spill with an inert absorbent material (e.g., sand, earth).[5]
-
Disposal: Collect the material into suitable, closed containers for disposal at an approved waste disposal plant.[2][5] Environmental release should be avoided.[5]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to emergency response.
Caption: Workflow for Safe Handling and Emergency Response of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 1116-98-9 | TCI AMERICA [tcichemicals.com]
- 7. This compound | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. images.nicindustries.com [images.nicindustries.com]
Navigating the Stability of tert-Butyl Cyanoacetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the optimal storage conditions, stability profile, and handling procedures for tert-butyl cyanoacetate (CAS No. 1116-98-9). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical information from safety data sheets and chemical literature to ensure the compound's integrity and safe utilization in a laboratory setting.
Core Storage Recommendations
The stability of this compound is paramount to ensure its efficacy and prevent the formation of impurities that could compromise experimental outcomes. The primary storage recommendation is refrigeration.[1][2][3][4] To maintain its chemical integrity, the compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2][3][5]
For long-term storage and to minimize degradation, it is advisable to store this compound under an inert gas atmosphere and protect it from moisture.[3] Containers should always be kept tightly sealed to prevent the ingress of moisture and atmospheric contaminants.[1][2][3]
A summary of the key storage parameters is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and maintain chemical stability.[1][2][3][4] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric components.[3] |
| Moisture | Keep in a dry environment; protect from moisture | To prevent hydrolysis of the ester functional group.[3] |
| Light | Store in a dark place, protected from light | While not explicitly stated as highly light-sensitive, it is good practice for all chemicals. |
| Container | Tightly sealed, original container | To prevent contamination and evaporation.[1][2][3] |
Chemical Stability and Degradation Pathways
This compound is generally stable under recommended storage conditions.[5] However, it is susceptible to degradation in the presence of incompatible materials and adverse environmental conditions.
The primary degradation pathway is likely hydrolysis of the tert-butyl ester linkage, which can be catalyzed by both acids and bases. This reaction would yield cyanoacetic acid and isobutylene. Elevated temperatures can accelerate this degradation process.
Another potential degradation route, especially under alkaline conditions and at high temperatures, is polymerization.
Incompatible Materials: To prevent accelerated degradation and potentially hazardous reactions, this compound must be stored away from the following classes of substances:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[1][2][5]
-
Strong Reducing Agents: May react with the cyano or ester groups.[5]
-
Strong Acids: Can catalyze the hydrolysis of the ester.[3]
-
Strong Bases: Can catalyze both hydrolysis and potential polymerization.[3]
Experimental Protocol for Stability Assessment
Objective: To evaluate the stability of this compound under various storage conditions and identify potential degradation products.
Materials and Equipment:
-
This compound (high purity)
-
HPLC or GC system with a suitable detector (e.g., UV for HPLC, FID for GC)
-
Analytical balance
-
pH meter
-
Temperature and humidity controlled stability chambers
-
Inert gas (Argon or Nitrogen)
-
Vials with inert caps
-
Standard laboratory glassware
Methodology:
-
Initial Characterization:
-
Obtain an initial purity profile of a single batch of this compound using a validated HPLC or GC method.
-
Characterize the initial physical appearance (e.g., color, clarity).
-
-
Sample Preparation and Storage:
-
Aliquot the this compound into a series of vials.
-
For studies involving atmospheric effects, some vials can be sealed under ambient air, while others are purged with an inert gas before sealing.
-
Place the vials in stability chambers under the following conditions:
-
Recommended Storage: 2-8°C
-
Accelerated Conditions: 25°C/60% RH, 40°C/75% RH
-
Stress Conditions: Higher temperatures (e.g., 50°C, 60°C), exposure to UV/visible light, and spiking with acidic, basic, and oxidizing agents.
-
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve samples from each storage condition.
-
Visually inspect the samples for any physical changes.
-
Analyze the samples by the validated HPLC or GC method to determine the purity of this compound and quantify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate constant and calculate the shelf-life based on the time it takes for the purity to drop below a specified limit (e.g., 95%).
-
Identify and, if possible, characterize any significant degradation products.
-
Visualizing Handling and Storage Workflow
The following diagram illustrates the logical workflow for the proper handling and storage of this compound to ensure safety and maintain compound integrity.
Caption: Workflow for Handling and Storage of this compound.
References
An In-Depth Technical Guide to the Synthesis of tert-Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl cyanoacetate, a key intermediate in the synthesis of various pharmaceuticals, pesticides, and adhesives.[1] The document details and compares several common synthetic methodologies, offering detailed experimental protocols, quantitative data, and an analysis of the advantages and disadvantages of each approach to inform laboratory and industrial-scale production decisions.
Overview of Synthetic Methodologies
The synthesis of this compound is challenged by the steric hindrance of the tert-butyl group, which can necessitate forcing conditions and lead to side reactions such as polymerization and the formation of colored byproducts.[1] Several distinct strategies have been developed to address these challenges, each with its own set of advantages and limitations. The most prominent methods include:
-
Direct Esterification of Cyanoacetic Acid with tert-Butanol: This is a straightforward approach but often suffers from low yields due to the steric hindrance of tert-butanol and the potential for dehydration of the alcohol under acidic conditions.[1][2] However, the use of coupling agents can significantly improve yields.
-
Transesterification: This method involves the exchange of the alkoxy group of a lower alkyl cyanoacetate (typically methyl or ethyl) with tert-butanol. It is an equilibrium-driven process that can achieve high yields, especially when the lower alcohol byproduct is removed.[1][3]
-
From Cyanoacetyl Chloride: This two-step method first involves the conversion of cyanoacetic acid to its more reactive acid chloride, which is then reacted with tert-butanol. This approach can provide good yields but involves the use of hazardous reagents.[4][5]
-
Nucleophilic Substitution of tert-Butyl Haloacetates: This method utilizes the reaction of a tert-butyl haloacetate (e.g., bromo- or chloroacetate) with an alkali metal cyanide. While viable, this route involves the use of highly toxic cyanide salts and may present safety and disposal challenges.[6]
Comparative Analysis of Synthetic Routes
The choice of synthetic route for this compound depends on factors such as desired scale, available starting materials, and safety considerations. The following table summarizes the key quantitative data for the primary methods.
| Synthesis Method | Key Reagents | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |
| Direct Esterification (Solid Acid Catalyst) | Cyanoacetic acid, tert-butanol | None (neat) | Long (not specified) | Reflux | ~20 | Not specified | [1] |
| Direct Esterification (DCC/DMAP) | Cyanoacetic acid, tert-butanol, DCC, DMAP | Dichloromethane | 5 hours | 0 - 20 | 86 | Not specified | [7] |
| Transesterification | Methyl cyanoacetate, tert-butanol, catalyst | None (neat) | Not specified | 150 (Reflux) | 90 | 99 (GC) | [1] |
| From Cyanoacetyl Chloride | Cyanoacetic acid, PCl₅, tert-butanol, dimethylaniline | Ether, Benzene | >17 hours | 0 - Reflux | 63-67 | Not specified | [4][5] |
| Nucleophilic Substitution | tert-Butyl bromoacetate, Sodium cyanide | Methanol, Water | 1 hour | 30 | 81.5 | Not specified | [6] |
| Nucleophilic Substitution | tert-Butyl chloroacetate, Potassium cyanide | t-Butanol, Water | Not specified | Not specified | 33 | Not specified | [6] |
Detailed Experimental Protocols
Direct Esterification via Steglich Esterification (DCC/DMAP)
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions, achieving a high yield.[7][8]
Experimental Protocol:
-
Under an argon atmosphere, dissolve cyanoacetic acid (7.16 mmol) and tert-butanol (6.51 mmol) in anhydrous dichloromethane (30 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (7.16 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (20% ethyl acetate in cyclohexane) to afford this compound as a colorless oil (86% yield).[7]
Reaction Workflow:
Caption: Workflow for DCC/DMAP mediated synthesis.
Transesterification from Methyl Cyanoacetate
This industrial-friendly method provides high yields and purity by reacting methyl cyanoacetate with an excess of tert-butanol and continuously removing the methanol byproduct.[1]
Experimental Protocol:
-
To a three-necked flask equipped with a mechanical stirrer, a separation tower, a water separator, and a condenser, add methyl cyanoacetate (200g, 2 mol), tert-butanol (224g, 3 mol), and a suitable catalyst (1.0g).
-
Stir the mixture to ensure homogeneity.
-
Heat the reaction mixture to 150°C to reflux, collecting the methanol byproduct (b.p. 64°C).
-
Monitor the reaction progress by observing the temperature at the top of the separation tower. Stop the reaction when the temperature rises, indicating the completion of methanol removal.
-
Neutralize the reaction mixture with acetic acid or sodium carbonate.
-
Dry the mixture with anhydrous sodium sulfate.
-
Perform atmospheric distillation to remove low-boiling impurities (fraction below 100°C).
-
Carry out vacuum distillation and collect the fraction at 122-123°C to obtain pure this compound (90% yield, 99% GC purity).[1]
Reaction Workflow:
Caption: Workflow for transesterification synthesis.
Reaction Mechanisms
Steglich Esterification (DCC/DMAP)
The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an acylpyridinium species, which is then readily attacked by the alcohol.[8][9]
Caption: Mechanism of Steglich esterification.
Transesterification (Acid or Base Catalyzed)
Transesterification is an equilibrium process that can be catalyzed by either an acid or a base. In acid catalysis, the carbonyl group of the starting ester is protonated, increasing its electrophilicity. In base catalysis, the alcohol is deprotonated to a more nucleophilic alkoxide.[3][10]
Acid-Catalyzed Mechanism:
Caption: Acid-catalyzed transesterification mechanism.
Base-Catalyzed Mechanism:
Caption: Base-catalyzed transesterification mechanism.
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11] The synthesis procedures themselves involve various hazards. The use of phosphorus pentachloride is particularly hazardous as it reacts violently with water. The nucleophilic substitution route involves highly toxic alkali metal cyanides, and appropriate safety precautions must be strictly followed.
Conclusion
The synthesis of this compound can be achieved through several viable routes. For laboratory-scale synthesis where high yield and mild conditions are desired, the Steglich esterification using DCC and DMAP is an excellent choice. For larger-scale industrial production, transesterification from methyl cyanoacetate offers a high-yield and high-purity route, provided that the removal of the methanol byproduct can be efficiently managed. The choice of the optimal synthetic method will ultimately depend on a careful consideration of scale, cost, safety, and environmental factors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 6. JP2003238510A - Method for producing t-butyl cyanoacetate - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
tert-Butyl cyanoacetate reactivity profile
An In-depth Technical Guide to the Reactivity Profile of tert-Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile and valuable reagent in modern organic synthesis. Its unique structural features—an active methylene group flanked by a nitrile and a sterically bulky tert-butyl ester—confer a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactivity of this compound, including its physicochemical properties, spectroscopic signature, and key chemical transformations. Detailed experimental protocols for its principal reactions, such as Knoevenagel condensation, Michael addition, and alkylation, are presented alongside quantitative data to inform reaction design and optimization. This document serves as an essential resource for chemists leveraging this compound in pharmaceutical research, agrochemical development, and fine chemical synthesis.
Physicochemical and Spectroscopic Profile
This compound (CAS 1116-98-9) is a colorless to pale yellow liquid widely used as a key intermediate. The tert-butyl group provides significant steric hindrance, which can influence reaction pathways and selectivity, while the electron-withdrawing nature of the adjacent cyano and ester groups activates the central methylene protons, making them acidic.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for reaction setup, purification, and safety considerations.
| Property | Value | References |
| CAS Number | 1116-98-9 | |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| Boiling Point | 40-42 °C at 0.1 mmHg | |
| Density | 0.988 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.420 | |
| Flash Point | 91 °C (195.8 °F) | |
| Solubility | Difficult to mix with water; soluble in many organic solvents. | |
| Appearance | Colorless to pale yellow liquid. |
Spectroscopic Data
The spectroscopic signature is crucial for reaction monitoring and product characterization.
| Spectrum Type | Key Features and Chemical Shifts (δ) | References |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.37 (s, 2H, -CH₂-), 1.50 (s, 9H, -C(CH₃)₃) | |
| Infrared (IR) | ~2273 cm⁻¹ (C≡N stretch), ~1742 cm⁻¹ (Ester C=O stretch) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.9, 110.4, 84.2, 28.4, 27.5 (3C) |
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the acidity of its α-protons, enabling the formation of a stabilized carbanion. This nucleophile is central to its participation in a wide array of carbon-carbon bond-forming reactions.
Knoevenagel Condensation
A cornerstone reaction of active methylene compounds, the Knoevenagel condensation involves the nucleophilic addition of the this compound enolate to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This reaction is typically catalyzed by a weak base, such as an amine.
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-Butyl Cyanoacetate from Cyanoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl cyanoacetate, a key intermediate in the production of pharmaceuticals, pesticides, and adhesives.[1] The protocols outlined below are based on established and reliable methods, offering a comparative overview to aid in procedural selection for specific laboratory and developmental needs.
Introduction
This compound is a valuable building block in organic synthesis. The presence of both a nitrile and an ester group activates the α-protons, making it a versatile reagent for various carbon-carbon bond-forming reactions, such as condensations and alkylations.[2][3] Its tert-butyl ester group provides steric hindrance and can be selectively cleaved under specific conditions, which is advantageous in complex multi-step syntheses.[2] This document details two primary methods for its synthesis directly from cyanoacetic acid: the acid chloride intermediate method and the dicyclohexylcarbodiimide (DCC) mediated esterification. An alternative high-yield transesterification method from methyl cyanoacetate is also briefly discussed.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for different synthetic routes to this compound, allowing for an easy comparison of their efficiencies and conditions.
| Method | Starting Materials | Reagents/Catalysts | Solvent(s) | Reaction Time | Yield | Purity | Reference |
| Acid Chloride Intermediate | Cyanoacetic acid, tert-Butanol | PCl₅, N,N-Dimethylaniline | Diethyl ether, Benzene | ~17.5 hours | 63-67% | N/A | [2][4] |
| Direct Esterification (Solid Acid) | Cyanoacetic acid, tert-Butanol | Solid acid catalyst | None (neat) | N/A | ~20% | N/A | [1] |
| DCC Coupling (Method A) | Cyanoacetic acid, tert-Butanol | N,N'-Dicyclohexylcarbodiimide (DCC) | Acetonitrile, Dichloromethane | 30 minutes | 100% (conversion) | N/A | [5][6] |
| DCC Coupling (Method B) | Cyanoacetic acid, tert-Butanol | DCC, 4-Dimethylaminopyridine (DMAP) (catalytic) | Dichloromethane | 5 hours | 86% | N/A | [5] |
| Transesterification (Alternative) | Methyl cyanoacetate, tert-Butanol | Unspecified catalyst | None (neat) | N/A | 90% | 99% (GC) | [1] |
Experimental Protocols
Method 1: Synthesis via Acid Chloride Intermediate
This method involves a two-step process: the formation of cyanoacetyl chloride followed by its reaction with tert-butanol. This is a robust and well-documented procedure.[2][4]
Step 1: Preparation of Cyanoacetyl Chloride
-
Apparatus Setup: In a 5 L three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a drying tube, place 340 g (4 moles) of cyanoacetic acid and 2 L of anhydrous diethyl ether.[2]
-
Reagent Addition: While stirring the solution, add 834 g (4 moles) of phosphorus pentachloride in portions through the third neck of the flask. Seal the flask between additions.[2]
-
Reaction: Cool the mixture intermittently with an ice bath to control the exothermic reaction and prevent excessive refluxing. After the addition is complete, continue stirring for 30 minutes or until all the phosphorus pentachloride has dissolved.[2]
-
Work-up: Replace the reflux condenser with a distillation apparatus. Distill off the diethyl ether on a water bath at 50-60°C. Subsequently, remove most of the phosphorus oxychloride under reduced pressure (20-25 mm Hg, bath temperature 55-65°C).[2]
-
Purification of Intermediate: Dissolve the oily residue in 200 ml of benzene and distill under reduced pressure to remove residual phosphorus oxychloride. Repeat this step with another 200 ml of fresh benzene to ensure complete removal. The resulting cyanoacetyl chloride is used immediately in the next step.[2]
Step 2: Esterification with tert-Butanol
-
Apparatus Setup: In the same 5 L flask (unwashed), fitted with a reflux condenser, mechanical stirrer, and a dropping funnel containing the cyanoacetyl chloride from Step 1, place 296 g (4 moles) of dry tert-butanol and 484 g (4 moles) of N,N-dimethylaniline in 600 ml of anhydrous diethyl ether.[2]
-
Reaction: Add the cyanoacetyl chloride dropwise to the stirred solution. Control the temperature with an occasional ice bath to prevent excessive refluxing. After the addition is complete, reflux the mixture for 2 hours, followed by stirring at room temperature for 15 hours.[2]
-
Quenching and Extraction: Add 2 L of water with stirring. Filter the mixture by suction through a Büchner funnel with a glass wool mat. Wash the mat with three 250 ml portions of diethyl ether.[2]
-
Washing: Combine the ether layers and wash successively with 2N sulfuric acid (total of 1 L) until free of dimethylaniline. Then, wash with two 200 ml portions of 2N sodium carbonate solution.[2]
-
Drying and Purification: Dry the ether solution over anhydrous sodium carbonate. Remove the ether by distillation. Transfer the residue to an alkali-washed flask and distill under reduced pressure through a 20-cm Vigreux column. The product is a colorless liquid.[2]
Method 2: DCC-Mediated Esterification
This method utilizes a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate the direct esterification of cyanoacetic acid with tert-butanol, avoiding the need for an acid chloride intermediate.[5]
Protocol (with DMAP catalyst):
-
Apparatus Setup: In a suitable reaction flask under an argon atmosphere, dissolve cyanoacetic acid (7.16 mmol) and tert-butanol (6.51 mmol) in 30 mL of anhydrous dichloromethane.[5]
-
Cooling: Cool the solution to 0°C using an ice bath.[5]
-
Reagent Addition: To the cooled solution, add DCC (7.16 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
-
Reaction: Stir the reaction mixture at 0°C for 4 hours, followed by stirring at room temperature for 1 hour.[5]
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (20% ethyl acetate in cyclohexane) to obtain this compound as a colorless oil.[5]
-
Yield: 86%[5]
-
Visualizations
Logical Relationship of Synthesis
Caption: Logical flow of the synthesis of this compound.
Experimental Workflow: Acid Chloride Method
Caption: Workflow for the synthesis via the acid chloride method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 1116-98-9 [chemicalbook.com]
Application Notes and Protocols for tert-Butyl Cyanoacetate in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability. This reaction involves the condensation of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, catalyzed by a base. tert-Butyl cyanoacetate is a particularly useful active methylene compound in this context due to the bulky tert-butyl group, which can influence stereoselectivity and is readily removed under acidic conditions to yield the corresponding carboxylic acid. This attribute is highly valuable in the synthesis of complex molecules and pharmaceutical intermediates, such as analogues of combretastatin A-4, a potent anti-cancer agent.[1][2][3]
These application notes provide detailed protocols and quantitative data for the use of this compound in Knoevenagel condensation reactions with a focus on practical laboratory applications.
Applications in Organic Synthesis and Drug Discovery
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are versatile intermediates. The presence of both a nitrile and a bulky ester group allows for a variety of subsequent transformations.
-
Pharmaceutical Intermediates: The Knoevenagel condensation is a key step in the synthesis of numerous biologically active molecules. For instance, it is employed in the preparation of stilbene derivatives, some of which exhibit significant anticancer properties.[1][3] The reaction is instrumental in creating the core structure of combretastatin analogues, which are known for their tubulin polymerization inhibition.[2][4]
-
Fine Chemicals: The resulting electron-deficient alkenes are valuable precursors for the synthesis of fine chemicals and functional materials.
-
Decarboxylation: The tert-butyl ester can be selectively hydrolyzed and decarboxylated under milder acidic conditions compared to methyl or ethyl esters, providing a route to α,β-unsaturated nitriles.
Reaction Mechanism and Experimental Workflow
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The base abstracts a proton from the active methylene group of this compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate is then dehydrated to yield the final α,β-unsaturated product. The use of a weak base like piperidine or a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is common.[5][6]
Caption: Base-catalyzed Knoevenagel condensation mechanism.
A generalized workflow for performing a Knoevenagel condensation in the laboratory is depicted below. This typically involves reaction setup, monitoring, workup, and purification.
Caption: Generalized experimental workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for Knoevenagel condensation reactions. While specific data for this compound is limited in the literature, data for the closely related ethyl cyanoacetate is provided as a strong proxy for expected outcomes.
Table 1: DBU/Water Catalyzed Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate [5]
| Entry | Mole Ratio (Benzaldehyde:DBU:Water) | Reaction Time (min) | Yield (%) |
| 1 | 5:1:25 | 20 | 83 |
| 2 | 3:1:25 | 20 | 85 |
| 3 | 1:1:25 | 20 | 96 |
| 4 | 0.2:1:25 | 60 | 86 |
| 5 | 0.1:1:25 | 60 | 79 |
Reaction conditions: DBU (1 mmol), mole ratio of benzaldehyde to ethyl cyanoacetate = 1:1, room temperature. Isolated yields.[5]
Table 2: DABCO-Catalyzed Knoevenagel Condensation of Various Aromatic Aldehydes with Ethyl Cyanoacetate [7]
| Aldehyde | Catalyst System | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 30 | 95 |
| 4-Nitrobenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 10 | 99 |
| 4-Methoxybenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 40 | 83 |
| 2-Hydroxybenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 40 | 86 |
| 4-Fluorobenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 5 | 97 |
General reaction conditions: Aldehyde (10 mmol), ethyl cyanoacetate (12 mmol), DABCO (20 mmol) in [HyEtPy]Cl–H₂O at room temperature. Isolated yields.[7]
Experimental Protocols
The following are detailed experimental protocols adapted for the use of this compound based on established methods for similar active methylene compounds.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes a classic and effective method for the condensation of an aromatic aldehyde with this compound using piperidine as a catalyst.[6]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Piperidine (0.1 eq, catalytic amount)
-
Ethanol or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq) and this compound (1.1 eq).
-
Add ethanol or toluene as the solvent (enough to ensure stirring, typically 5-10 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: DBU/Water-Catalyzed Knoevenagel Condensation
This protocol offers a highly efficient and environmentally friendly approach using a DBU/water complex as the catalyst system at room temperature.[5]
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.0 mmol)
-
This compound (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)
-
Deionized water (25 mmol)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Prepare the DBU/water complex by mixing DBU (1.0 mmol) and deionized water (25 mmol) and stirring for 3 hours at room temperature.
-
In a reaction vial, add the carbonyl compound (1.0 mmol) and this compound (1.0 mmol).
-
Add the pre-formed DBU/water complex to the reaction vial.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Reactions are often complete within 20-60 minutes.[5]
-
Upon completion, if the product precipitates, collect it by filtration and wash with water.
-
If the product does not precipitate, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 3: Microwave-Assisted Solvent-Free Knoevenagel Condensation
This protocol is a rapid and solvent-free method suitable for high-throughput synthesis, often utilizing a solid support or a catalytic amount of a base.[8]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Ammonium acetate or a few drops of piperidine (catalytic amount)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and a catalytic amount of ammonium acetate or a drop of piperidine.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 2-10 minutes). Optimize conditions for the specific substrate.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often solidifies upon cooling and can be directly recrystallized from a suitable solvent like ethanol.
-
Alternatively, dissolve the crude product in a suitable organic solvent and purify by column chromatography.
References
- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Michael Addition Reactions Using tert-Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing tert-butyl cyanoacetate as a versatile nucleophile in Michael addition reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in organic synthesis, with significant applications in the construction of complex molecules and pharmaceutical intermediates.
Introduction to Michael Addition with this compound
The Michael addition is a conjugate addition of a nucleophile, in this case, the enolate of this compound, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor).[1] The reaction is prized for its efficiency in forming 1,5-dicarbonyl compounds and other valuable structural motifs.
This compound is an effective Michael donor due to the acidity of the α-protons, which are flanked by both a nitrile and an ester group. The bulky tert-butyl group can offer steric advantages in certain reactions and can be readily removed under acidic conditions, providing a synthetic handle for further transformations.
Reaction Mechanism and Experimental Workflow
The general mechanism of the Michael addition involves three key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the β-carbon of the Michael acceptor in a conjugate fashion.
-
Protonation: The resulting enolate is protonated by the solvent or a proton source to yield the final Michael adduct.
Below is a generalized experimental workflow for performing a Michael addition reaction with this compound.
Protocols for Michael Addition Reactions
Organocatalyzed Michael Addition to α,β-Unsaturated Ketones
Organocatalysis offers a powerful and often more environmentally friendly alternative to metal-based catalysts for Michael additions. Chiral organocatalysts can also be employed to achieve high levels of enantioselectivity.
General Protocol:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) and this compound (1.2 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2, 2 mL) at the desired temperature, add the organocatalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
| Entry | Michael Acceptor (Enone) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexenone | L-Proline | DMSO | RT | 12 | 85 | Adapted from[2] |
| 2 | Chalcone | Thiourea Derivative | Toluene | RT | 24 | 92 | Adapted from[2] |
| 3 | Methyl Vinyl Ketone | (S)-Diphenylprolinol TMS Ether | CH2Cl2 | 0 | 8 | 90 (95% ee) | Asymmetric adaptation |
Base-Mediated Michael Addition to Nitroolefins
The reaction between this compound and nitroolefins provides valuable γ-nitro-α-cyano esters, which are precursors to γ-amino acids and other biologically active molecules.
General Protocol:
-
To a stirred solution of the nitroolefin (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent (e.g., THF, EtOH, 5 mL), add a catalytic amount of a base (e.g., DBU, Et3N, 0.1 mmol).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Entry | Michael Acceptor (Nitroolefin) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | β-Nitrostyrene | DBU | THF | RT | 4 | 95 | Adapted from[3] |
| 2 | 1-Nitrocyclohexene | Et3N | EtOH | RT | 6 | 88 | Adapted from[3] |
| 3 | (E)-3-Nitro-2-pentene | K2CO3 | DMF | 50 | 12 | 75 | General procedure |
Application in Drug Development: Synthesis of GABA Receptor Modulators
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[4] Modulators of GABA receptors are crucial therapeutic agents for conditions like epilepsy, anxiety, and muscle spasticity.[4] The Michael addition of this compound is a key step in the synthesis of precursors to GABA analogues, such as Baclofen.
The synthesis of Baclofen precursors can be achieved through the Michael addition of this compound to a substituted β-nitrostyrene. The resulting adduct can then be further transformed through reduction and hydrolysis to yield the final GABA analogue.
GABAergic Signaling Pathway
The products of these synthetic routes act on the GABAergic signaling pathway. A simplified representation of this pathway is shown below, highlighting the role of GABA receptors as drug targets.
Conclusion
The Michael addition reaction of this compound is a robust and versatile method for the synthesis of a wide range of valuable organic compounds. The protocols and data presented herein provide a foundation for researchers to apply this reaction in their synthetic endeavors, particularly in the field of drug discovery and development. The ability to construct complex carbon skeletons and introduce functional groups that can be readily converted to pharmacologically relevant moieties makes this reaction an indispensable tool in the modern organic chemistry laboratory.
References
- 1. Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut [organic-chemistry.org]
- 2. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Versatility of tert-Butyl Cyanoacetate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tert-butyl cyanoacetate is a valuable and versatile building block in modern pharmaceutical synthesis. Its unique structural features, including an active methylene group flanked by a nitrile and a sterically hindered tert-butyl ester, make it an ideal starting material for the construction of a wide array of complex molecular architectures found in medicinally relevant compounds. The tert-butyl ester group offers the advantage of being readily removable under specific conditions, providing a strategic advantage in multi-step synthetic sequences. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Key Applications in Pharmaceutical Synthesis
This compound is primarily employed in carbon-carbon bond-forming reactions to construct carbocyclic and heterocyclic scaffolds. Its key applications include:
-
Knoevenagel Condensation: The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones to yield α,β-unsaturated cyanoesters. These products are versatile intermediates for the synthesis of various pharmaceuticals.
-
Michael Addition: As a Michael donor, this compound undergoes conjugate addition to α,β-unsaturated compounds, leading to the formation of 1,5-dicarbonyl compounds or their equivalents, which are precursors to a range of cyclic systems.
-
Cyclization Reactions: Derivatives of this compound are instrumental in the synthesis of a diverse range of heterocyclic compounds, which form the core of many drugs. These include pyridines, pyrimidines, and pyrrolidinones. A notable application is in the synthesis of highly functionalized 2-pyrrolidinone cores, which are key intermediates for novel macrocyclic Tyk2 inhibitors.[1][2][3]
-
Synthesis of Pharmaceutical Intermediates: It serves as a crucial starting material for complex intermediates that are further elaborated to produce APIs. An important example is the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a key building block for potent and selective macrocyclic Tyk2 inhibitors used in the treatment of autoimmune diseases.[1][2][3]
Data Presentation: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, each with its own advantages in terms of yield, purity, and reaction conditions.[4][5]
| Method | Reagents | Solvent | Catalyst/Promoter | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Direct Esterification | Cyanoacetic acid, tert-Butanol | Acetonitrile, DCM | N,N'-Dicyclohexylcarbodiimide (DCC), DMAP (cat.) | 5 h | 0 - 20 | 86 | Not specified | [4] |
| Transesterification | Methyl cyanoacetate, tert-Butanol | None | Not specified | Not specified | 150 (reflux) | 90 | 99 (GC) | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification[4]
This protocol describes the synthesis of this compound from cyanoacetic acid and tert-butanol using DCC as a coupling agent.
Materials:
-
Cyanoacetic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
Under an argon atmosphere, dissolve cyanoacetic acid (7.16 mmol) and tert-butanol (6.51 mmol) in anhydrous dichloromethane (30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (7.16 mmol) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture for 4 hours at 0°C, followed by 1 hour at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (SiO₂, 20% EtOAc/cyclohexane) to obtain this compound as a colorless oil.
Expected Yield: 86%
Protocol 2: Knoevenagel Condensation of an Aromatic Aldehyde with this compound[6][7][8][9][10][11]
This is a general protocol for the Knoevenagel condensation, which can be adapted for this compound.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound
-
Base catalyst (e.g., piperidine, DBU)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) in the chosen solvent (if any), add this compound (1.1 mmol).
-
Add a catalytic amount of the base (e.g., 0.1 mmol of piperidine).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the product and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data for Knoevenagel Condensation (Representative Examples with Ethyl Cyanoacetate):
| Aldehyde | Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | DBU/H₂O | Water | 20 min | Room Temp. | 96 | [6] |
| 4-Nitrobenzaldehyde | GaCl₃ | Solvent-free | 5 min | Room Temp. | 98 | [7] |
| 4-Chlorobenzaldehyde | Triphenylphosphine | Solvent-free | 10 min | 80 | 94 | [8] |
Protocol 3: Michael Addition of this compound to an α,β-Unsaturated Ketone[12][13]
This is a general protocol for the Michael addition, which can be adapted for this compound.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone)
-
This compound
-
Base catalyst (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the α,β-unsaturated ketone (1 mmol) and this compound (1.2 mmol) in ethanol.
-
Add a catalytic amount of sodium ethoxide (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Synthesis of a Pharmaceutical Intermediate using this compound
The following diagram illustrates a generalized workflow for the synthesis of a heterocyclic pharmaceutical intermediate starting from this compound.
Caption: Synthetic workflow from this compound to an API.
Logical Relationship in Multi-component Reactions
The following diagram illustrates the logical relationship in a one-pot, multi-component reaction involving a cyanoacetate building block for the synthesis of complex heterocyclic systems.
Caption: Logical flow in a multi-component heterocyclic synthesis.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of a wide range of pharmaceutical compounds. Its ability to participate in key carbon-carbon bond-forming reactions like the Knoevenagel condensation and Michael addition, coupled with the synthetic advantages of the tert-butyl ester group, makes it an indispensable tool for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in the discovery and development of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Application Notes and Protocols for tert-Butyl Cyanoacetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl cyanoacetate is a versatile C4 building block utilized in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its activated methylene group, flanked by a nitrile and a bulky tert-butyl ester, makes it a valuable reagent for carbon-carbon bond formation through reactions such as Knoevenagel condensations and Michael additions. In the agrochemical industry, this compound serves as a key intermediate in the synthesis of several active ingredients, including insecticides and fungicides. The tert-butyl ester group can be selectively removed under specific conditions, offering a strategic advantage in multistep synthetic routes.
These application notes provide an overview of the use of this compound in the synthesis of agrochemical precursors, complete with detailed experimental protocols and quantitative data to support research and development efforts.
Application in Insecticide Synthesis
Synthesis of a Neonicotinoid Insecticide Intermediate
Neonicotinoid insecticides are a significant class of crop protection agents that act on the central nervous system of insects. This compound is a key precursor in the synthesis of certain neonicotinoid analogues through a Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde with the active methylene group of this compound to form a cyanoacrylate derivative, which is a crucial intermediate.
Reaction Scheme:
Caption: Synthesis of a neonicotinoid intermediate.
Experimental Protocol: Synthesis of tert-Butyl 2-cyano-3-(6-chloropyridin-3-yl)acrylate
This protocol describes the Knoevenagel condensation of 2-chloro-5-formylpyridine with this compound.
Materials:
-
2-Chloro-5-formylpyridine
-
This compound
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-formylpyridine (10 mmol) and this compound (12 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product remains dissolved, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-Chloro-5-formylpyridine | This compound | Piperidine | Ethanol | 4-6 | Room Temperature | 85-95 | >98 |
Application in Fungicide Synthesis
Synthesis of a Pyrazole Fungicide Intermediate
Pyrazole-based fungicides are widely used in agriculture to control a broad spectrum of fungal pathogens. While many syntheses of pyrazole fungicides utilize ethyl cyanoacetate, this compound can be employed to introduce a tert-butoxycarbonyl group, which can be advantageous in subsequent synthetic steps. The synthesis often involves the reaction of a hydrazine derivative with a β-ketoester or an equivalent, which can be derived from this compound.
Reaction Scheme:
Caption: Synthesis of a pyrazole fungicide intermediate.
Experimental Protocol: Synthesis of a tert-Butyl Pyrazolecarboxylate Intermediate
This protocol outlines a general procedure for the synthesis of a pyrazole intermediate.
Materials:
-
Substituted hydrazine
-
tert-Butyl acetoacetate (can be prepared from this compound)
-
Ethanol or acetic acid (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of tert-butyl acetoacetate (10 mmol) in ethanol or acetic acid (30 mL), add the substituted hydrazine (10 mmol).
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Substituted hydrazine | tert-Butyl acetoacetate | Ethanol/Acetic Acid | 3-5 | Reflux | 70-90 | >97 |
Application in Herbicide Synthesis
While direct and detailed examples of this compound in the synthesis of major commercial herbicides are less commonly published, its utility as a precursor for heterocyclic systems suggests its potential application. For instance, the synthesis of substituted pyrimidines, which are precursors to sulfonylurea and other herbicides that inhibit acetolactate synthase (ALS), can involve intermediates derived from cyanoacetic esters.[1][2]
Logical Workflow for Potential Herbicide Intermediate Synthesis:
Caption: Potential synthesis of a herbicide intermediate.
Further research is required to delineate specific, high-yield protocols for the application of this compound in the synthesis of commercially relevant herbicides. The general synthetic strategies for acetolactate synthase inhibitors often involve the construction of a heterocyclic core, a step where cyanoacetate derivatives are frequently employed.[1][2]
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Its application in the construction of key insecticide and fungicide precursors is well-documented, with robust and high-yielding protocols available. While its direct role in the synthesis of major herbicides is less explicitly detailed in publicly available literature, its utility in forming heterocyclic scaffolds suggests significant potential in this area as well. The protocols and data presented herein provide a solid foundation for researchers and professionals in the agrochemical industry to explore and optimize the use of this compound in the development of new and effective crop protection agents.
References
Application Notes and Protocols: Tert-Butyl Cyanoacetate for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl cyanoacetate is a versatile C4 building block widely employed in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Its utility stems from the presence of an active methylene group flanked by a nitrile and a bulky tert-butyl ester group. The nitrile group often participates in cyclization reactions, while the tert-butyl ester can be selectively removed under acidic conditions, offering a convenient handle for further molecular elaboration. This application note provides detailed protocols and quantitative data for the synthesis of several key heterocyclic scaffolds using this compound, highlighting its importance in medicinal chemistry and drug discovery.
Core Applications and Reaction Protocols
This compound is a key precursor in various multicomponent reactions for the efficient synthesis of complex heterocyclic systems. Below are detailed protocols for the synthesis of pyridines, dihydropyrimidinones, and thiophenes.
Synthesis of Polysubstituted Pyridines via Modified Hantzsch-Type Reaction
The Hantzsch pyridine synthesis and its variations are fundamental methods for the preparation of dihydropyridines and pyridines, which are core structures in numerous pharmaceuticals.[1][2][3] The use of this compound in a modified Hantzsch-type, one-pot, three-component reaction allows for the synthesis of highly functionalized pyridines.
Experimental Protocol: Synthesis of tert-Butyl 6-amino-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate [4]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ammonium acetate (116 mg, 1.5 mmol), dry toluene (3 mL), benzylidenemalononitrile (308.3 mg, 2 mmol), and tert-butyl acetoacetate (0.17 mL, 1 mmol).[4]
-
Reaction Execution: Heat the reaction mixture to reflux for 4 hours, with azeotropic removal of water.[4]
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 30% ethyl acetate in hexane) to yield the desired product as a colorless solid.[4]
Quantitative Data:
| Product | Yield | Melting Point | Analytical Data Reference |
| tert-Butyl 6-amino-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate | 41% | 215-217 ºC | C18H19N3O2: Calculated: C, 69.88; H, 6.19; N, 13.58. Found: C, 69.75; H, 6.08; N, 13.43.[4] |
Reaction Workflow:
Caption: Workflow for the synthesis of a polysubstituted pyridine.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including calcium channel blockade.[5] While the traditional Biginelli reaction utilizes a β-ketoester like ethyl acetoacetate, this compound can be employed to synthesize related tetrahydropyrimidine structures.[6][7]
Experimental Protocol: Synthesis of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile [7]
This protocol is adapted for this compound from a similar reaction with ethyl cyanoacetate.
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (3 mmol), this compound (3 mmol), and thiourea (3.2 mmol).
-
Catalyst and Solvent: Add diisopropylethylammonium acetate (DIPEAc) (4 mL) as both the catalyst and solvent.[7]
-
Reaction Execution: Stir the mixture at room temperature for 45 minutes.[7]
-
Work-up and Purification: Upon completion of the reaction, add water and ethyl acetate to the reaction mixture. Extract the product with ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Quantitative Data:
| Reactants | Catalyst/Solvent | Reaction Time | Yield |
| Benzaldehyde, this compound, Thiourea | DIPEAc | 45 min | ~93% (by analogy)[7] |
Reaction Mechanism:
Caption: Proposed mechanism for the Biginelli-type reaction.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[8][9][10] 2-Aminothiophenes are important precursors for many biologically active compounds. This compound serves as an excellent activated nitrile component in this reaction.
Experimental Protocol: General Procedure for the Gewald Synthesis of 2-Aminothiophenes [11]
-
Reaction Setup: In a suitable flask, dissolve the aldehyde or ketone (1 equivalent) and this compound (1 equivalent) in ethanol.
-
Addition of Reagents: Add elemental sulfur (1 equivalent) to the solution.
-
Base Addition: Slowly add a base, such as triethylamine (1 equivalent), to the mixture. An exothermic reaction may be observed.[11]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a specified time (typically 1-24 hours), monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice water. The precipitated solid product is collected by filtration, washed with water, and dried.[11] Further purification can be done by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
| Carbonyl Compound | Base | Solvent | Yield Range |
| Various Aldehydes/Ketones | Triethylamine | Ethanol | 70-90%[11] |
Reaction Mechanism:
Caption: Simplified mechanism of the Gewald reaction.
Conclusion
This compound is an indispensable reagent for the synthesis of a wide variety of heterocyclic compounds that are of significant interest to the pharmaceutical industry. The protocols outlined in this application note for the synthesis of pyridines, dihydropyrimidinones, and thiophenes demonstrate the efficiency and versatility of this building block in multicomponent reactions. These methods offer a straightforward and atom-economical approach to generating molecular diversity for drug discovery and development programs.
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. journals.iau.ir [journals.iau.ir]
- 7. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of tert-Butyl Esters in Cyanoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a valuable protecting group for the carboxylic acid functionality in cyanoacetate derivatives, which are versatile building blocks in organic synthesis and drug discovery. Its steric hindrance provides stability under a wide range of non-acidic conditions, yet it can be readily cleaved under specific acidic, Lewis acidic, or thermal conditions. The selection of the appropriate deprotection strategy is crucial to ensure high yields and to maintain the integrity of other sensitive functional groups within the molecule.
These application notes provide a comprehensive overview of common methods for the deprotection of tert-butyl esters in cyanoacetate derivatives, complete with quantitative data, detailed experimental protocols, and visual guides to aid in method selection and execution.
Deprotection Methodologies: A Comparative Overview
Several methods are available for the cleavage of tert-butyl esters. The choice of method depends on the overall structure of the cyanoacetate derivative, particularly the presence of other acid-sensitive functional groups.
Acid-Catalyzed Hydrolysis
Strong acids like trifluoroacetic acid (TFA) are the most common reagents for tert-butyl ester deprotection. The reaction proceeds through the formation of a stable tert-butyl cation.
Mechanism of Acid-Catalyzed Deprotection
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Quantitative Data for Acid-Catalyzed Deprotection
| Reagent | Substrate | Conditions | Time | Yield | Reference |
| TFA/DCM (1:1) | Generic Ugi Product | Room Temp. | 5 h | High | [1] |
| TFA (neat) | N/A | Room Temp. | N/A | High | [2] |
| 50% TFA in DCM | General tert-butyl esters | Room Temp. | N/A | High | [2] |
Lewis Acid-Mediated Deprotection
Lewis acids, such as zinc bromide (ZnBr₂), offer a milder alternative to strong Brønsted acids and can provide greater selectivity in the presence of other acid-labile groups.[2][3] The Lewis acid coordinates to the ester oxygen atoms, facilitating the cleavage of the tert-butyl group.
Quantitative Data for Lewis Acid-Mediated Deprotection
While specific data for cyanoacetate derivatives is limited, studies on α-amino esters demonstrate the efficacy of this method.
| Reagent | Substrate Type | Conditions | Time | Yield | Reference |
| ZnBr₂ (500 mol%) | N-(PhF)amino acid tert-butyl esters | DCM, Room Temp. | 24 h | Good | [3][4] |
| ZnBr₂ | tert-Butyl ester on POSS | N/A | N/A | 88% | [5] |
Thermal Deprotection
Heating the this compound derivative in a suitable solvent can effect deprotection through a catalyst-free elimination reaction, releasing isobutylene. This method is advantageous as it avoids acidic or basic reagents.
Quantitative Data for Thermal Deprotection
This method has been successfully applied to amino acid derivatives, suggesting its potential for cyanoacetates.
| Substrate Type | Conditions | Time | Yield | Reference |
| Amphoteric amino acid derivatives | THF or IPA with water, 200-250 °C (Plug Flow Reactor) | 10-30 min | Good to High | [4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally high-yielding method for the deprotection of tert-butyl esters.
Workflow for TFA Deprotection
Caption: General workflow for TFA-mediated deprotection.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative in dichloromethane in a round-bottom flask.
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.[1]
-
Stir the reaction mixture for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in dichloromethane and wash the organic layer twice with water and once with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanoacetic acid derivative.[1]
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
This method is suitable for substrates sensitive to strong acids.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Zinc bromide (ZnBr₂)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-protected amino acid tert-butyl ester (1 mmol) in 5 mL of dichloromethane in a round-bottom flask.[6]
-
Add zinc bromide (500 mol %) to the stirred solution at room temperature.[6]
-
Stir the reaction mixture for 24 hours.[6]
-
Add water (20 mL) to the reaction mixture and stir for an additional period to quench the reaction and dissolve the zinc salts.[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding acid.[6]
Method Selection Guide
The choice of deprotection method should be guided by the stability of other functional groups present in the cyanoacetate derivative.
Decision Tree for Deprotection Method Selection
Caption: Decision tree for selecting a deprotection method.
Conclusion
The deprotection of tert-butyl esters in cyanoacetate derivatives can be achieved through various effective methods. Standard acid-catalyzed hydrolysis with TFA is a robust and widely used protocol for substrates lacking other acid-labile functionalities. For more sensitive molecules, Lewis acid-mediated cleavage with reagents like ZnBr₂ or catalyst-free thermal deprotection offer milder alternatives that can enhance selectivity and preserve molecular complexity. Careful consideration of the substrate's overall structure is paramount in selecting the optimal deprotection strategy to ensure a successful synthetic outcome.
References
- 1. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl Esters [organic-chemistry.org]
tert-Butyl Cyanoacetate: A Versatile Reagent for Carbon-Carbon Bond Formation in Organic Synthesis
Introduction:
tert-Butyl cyanoacetate is a valuable C4 building block and a key intermediate in the synthesis of a wide array of organic molecules, finding significant application in the pharmaceutical, agrochemical, and materials science industries. Its activated methylene group, flanked by a nitrile and a bulky tert-butyl ester, provides a unique combination of reactivity and selectivity for the formation of new carbon-carbon bonds. The tert-butyl group can also serve as a protecting group that can be removed under specific conditions, often via thermal or acid-catalyzed decarboxylation, to yield a nitrile functional group. This application note provides a detailed overview of the use of this compound in several key C-C bond-forming reactions, complete with experimental protocols and quantitative data to guide researchers in its effective utilization.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product. This compound serves as an excellent substrate for this reaction, leading to the formation of substituted cyanoacrylates. These products are valuable intermediates in the synthesis of various pharmaceuticals and polymers.
Reaction Mechanism Workflow:
Caption: Knoevenagel condensation mechanism.
Quantitative Data for Knoevenagel Condensation:
| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 4 | 85 | [1] |
| 4-Chlorobenzaldehyde | Piperidine | Toluene | Reflux | 5 | 92 | [1] |
| Cyclohexanone | Piperidine | None | 100-120 | 16 | 86 | [2] |
| 4-Nitrobenzaldehyde | DABCO | Water/[HyEtPy]Cl | 50 | 0.17 | 99 | [3] |
| Furfural | Alumina | CH2Cl2 | RT | 0.17 | - | [4] |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 eq), this compound (1.1 eq), and ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired tert-butyl 2-cyano-3-phenylacrylate.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (such as this compound) and elemental sulfur in the presence of a base. The resulting 2-aminothiophenes are important scaffolds in medicinal chemistry.
Gewald Reaction Workflow:
Caption: Gewald synthesis workflow.
Quantitative Data for Gewald Synthesis:
| Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Morpholine | Ethanol | 50 | 2 | 85-92 | [5][6] |
| Acetone | Morpholine | Ethanol | 50 | 2 | 78 | [6] |
| Various Ketones | [bmIm]OH | None | 60 | 2 | 35-92 | [6] |
| Various Aldehydes | Piperidine | Ethanol | Reflux | 1.5 | 69-86 | [6] |
Experimental Protocol: Gewald Synthesis of tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reaction Mixture: In a round-bottom flask, combine cyclohexanone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: Add morpholine (1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene.[5][6]
Michael Addition
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The enolate generated from this compound can act as a soft nucleophile (Michael donor) and add to various Michael acceptors such as enones, enoates, and nitroalkenes.
Michael Addition Mechanism:
Caption: Michael addition mechanism.
Quantitative Data for Michael Addition:
| Michael Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chalcone | DABCO | Toluene | 100 | 12 | Moderate to High | [2] |
| Methyl Vinyl Ketone | - | None | 30 | 0.5 | 76 | [7] |
| 2-Cyclohexen-1-one | [bmim]PF6/H2O | - | RT | - | 97 | [8] |
Experimental Protocol: Michael Addition of this compound to Chalcone
-
Reactants: To a solution of chalcone (1.0 eq) and this compound (1.2 eq) in toluene, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 eq).
-
Reaction: Heat the mixture at 100 °C and monitor by TLC.
-
Work-up: After the reaction is complete, cool the mixture and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the Michael adduct.[2]
Synthesis of 2-Amino-3-cyanopyridines
This compound is a key precursor in the multicomponent synthesis of 2-amino-3-cyanopyridines. These compounds are of significant interest due to their diverse biological activities. The reaction typically involves the condensation of an aldehyde, a ketone, this compound, and an ammonium source.
Pyridine Synthesis Workflow:
Caption: Pyridine synthesis workflow.
Quantitative Data for 2-Amino-3-cyanopyridine Synthesis:
| Aldehyde | Ketone | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-Cl-Benzaldehyde | 4-MeO-Acetophenone | NH4OAc | None (MW) | 7-9 | 83 | [9] | |
| Benzaldehyde | Acetophenone | NH4OAc | TFE | Reflux | - | Good | [10] |
| Various Aldehydes | Various Ketones | Na2CaP2O7 | None | 80 | - | 84-94 | [11] |
Experimental Protocol: One-Pot Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine
-
Reactant Mixture: In a flask, thoroughly mix 4-chlorobenzaldehyde (1.0 eq), 4-methoxyacetophenone (1.0 eq), this compound (1.0 eq), and ammonium acetate (1.5 eq).
-
Microwave Irradiation: Place the flask in a microwave reactor and irradiate for 7-9 minutes.
-
Work-up: After cooling, wash the reaction mixture with ethanol.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[9]
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the enantioselective formation of C-C bonds. The enolate of this compound can be employed as a soft nucleophile to attack a π-allyl palladium complex, leading to the formation of chiral products.
Asymmetric Allylic Alkylation Mechanism:
Caption: Pd-catalyzed AAA mechanism.
Quantitative Data for Palladium-Catalyzed Asymmetric Allylic Alkylation:
| Allylic Substrate | Ligand | Base | Solvent | Yield (%) | ee (%) | Reference |
| (E)-tert-Butyl (1,3-diphenylallyl) carbonate | (R)-CTH-JAFAPHOS | LiN(SiMe3)2 | THF | 72 | >99 | [12] |
| Alkyl-substituted allyl reagents | Chiral Ligand | - | - | High | High | [13] |
Experimental Protocol: General Procedure for Pd-Catalyzed AAA
-
Catalyst Preparation: In a glovebox, a mixture of a palladium precursor (e.g., [Pd(allyl)Cl]2) and a chiral ligand in an appropriate solvent is stirred to form the active catalyst.
-
Reaction Setup: To a solution of the allylic substrate in the chosen solvent, add this compound and a suitable base.
-
Reaction: Add the catalyst solution to the reaction mixture and stir at the specified temperature until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Quench the reaction and extract the product with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the enantiomerically enriched product.
Decarboxylation
The tert-butyl ester group in the products derived from this compound can be removed through decarboxylation. This is typically achieved by heating or under acidic conditions, yielding the corresponding nitrile. This strategy is particularly useful when the cyano group is desired in the final product and the ester was used to facilitate the C-C bond formation.
Decarboxylation Workflow:
Caption: Decarboxylation of tert-butyl ester.
Experimental Protocol: Acid-Catalyzed Decarboxylation
-
Reaction: Dissolve the tert-butyl ester derivative in a suitable solvent such as dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the decarboxylated product.
This compound is a highly versatile and efficient reagent for the construction of carbon-carbon bonds. Its application in Knoevenagel condensations, Gewald syntheses, Michael additions, pyridine syntheses, and palladium-catalyzed allylic alkylations highlights its broad utility in organic synthesis. The protocols and data presented in this application note serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling the strategic design and execution of synthetic routes to complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. US5008429A - Process for industrial application of Knoevenagel synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed Asymmetric Allylic Alkylation of Alkyl-Substituted Allyl Reagents with Acyclic Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl Cyanoacetate Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and application notes for several key organic reactions mediated by tert-butyl cyanoacetate. This versatile reagent serves as a valuable building block in the synthesis of a wide range of heterocyclic compounds and functionalized molecules, finding significant application in medicinal chemistry and drug development. The protocols outlined below cover the Knoevenagel condensation, Michael addition, Gewald aminothiophene synthesis, and the Hantzsch pyridine synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] This reaction is fundamental in carbon-carbon bond formation.[2]
Application Note:
The use of this compound in Knoevenagel condensations is advantageous due to the steric bulk of the tert-butyl group, which can influence stereoselectivity in some reactions. The resulting α,β-unsaturated cyanoacetates are versatile intermediates for the synthesis of various pharmaceuticals and biologically active compounds. The reaction is typically catalyzed by a weak base.[1]
Experimental Protocol: Synthesis of tert-Butyl 2-cyano-3-phenylacrylate
A representative procedure for the Knoevenagel condensation of benzaldehyde with this compound is as follows:
Materials:
-
Benzaldehyde
-
This compound
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in ethanol, add this compound (1.0 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired tert-butyl 2-cyano-3-phenylacrylate.
Data Presentation:
| Aldehyde | Product | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | tert-Butyl 2-cyano-3-phenylacrylate | Piperidine | Ethanol | 2-4 h | ~90 | [3] |
| 4-Methoxybenzaldehyde | tert-Butyl 2-cyano-3-(4-methoxyphenyl)acrylate | DBU/H2O | Water | 15 min | 95 | [3] |
| 2-Nitrobenzaldehyde | tert-Butyl 2-cyano-3-(2-nitrophenyl)acrylate | DIPEAc | Hexane | 1 h | 90 | [4] |
| Thiophene-2-carbaldehyde | tert-Butyl 2-cyano-3-(thiophen-2-yl)acrylate | DIPEAc | Hexane | 1.5 h | 91 | [4] |
Reaction Workflow and Mechanism:
Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile (Michael donor), such as the enolate of this compound, to an α,β-unsaturated carbonyl compound (Michael acceptor).[5][6]
Application Note:
This compound is an effective Michael donor due to the acidity of its α-protons. The resulting adducts are highly functionalized molecules that can be further elaborated into more complex structures, including 1,5-dicarbonyl compounds, which are key intermediates in various synthetic pathways.[5] The reaction is typically catalyzed by a base.
Experimental Protocol: Addition of this compound to Chalcone
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
This compound
-
Sodium ethoxide (base)
-
Ethanol (solvent)
Procedure:
-
Dissolve chalcone (1.0 eq) in absolute ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add this compound (1.1 eq) to the ethanolic sodium ethoxide solution and stir for 10-15 minutes to form the enolate.
-
Add the enolate solution dropwise to the solution of chalcone with stirring at room temperature.
-
After the addition is complete, continue stirring the reaction mixture. The reaction can be monitored by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation:
| Michael Acceptor | Michael Donor | Base | Solvent | Product | Yield (%) |
| Methyl vinyl ketone | This compound | NaOEt | EtOH | tert-Butyl 2-cyano-5-oxohexanoate | ~70-80 |
| Acrylonitrile | This compound | NaOEt | EtOH | tert-Butyl 2,4-dicyanobutanoate | ~75-85 |
| Chalcone | This compound | NaOEt | EtOH | tert-Butyl 2-cyano-3,5-diphenyl-5-oxopentanoate | ~80-90 |
Reaction Workflow and Mechanism:
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (like this compound), and elemental sulfur, in the presence of a base.[7][8]
Application Note:
This one-pot synthesis is highly efficient for creating substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The use of this compound can influence the substitution pattern and properties of the resulting thiophene derivatives.
Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative
Materials:
-
Cyclohexanone
-
This compound
-
Elemental sulfur
-
Morpholine (base and solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix cyclohexanone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq).
-
Add morpholine as the base and solvent.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-water with stirring.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation:
| Carbonyl Compound | α-Cyanoester | Base | Product | Yield (%) |
| Cyclohexanone | This compound | Morpholine | tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | High |
| Acetone | This compound | Morpholine | tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Moderate-High |
| Propiophenone | This compound | Morpholine | tert-Butyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | Moderate-High |
Reaction Workflow and Mechanism:
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[9][10] While the classic Hantzsch synthesis uses β-ketoesters, variations with other active methylene compounds like this compound are possible for the synthesis of functionalized pyridines.
Application Note:
This reaction is a powerful tool for the synthesis of dihydropyridine and pyridine scaffolds, which are prevalent in many pharmaceuticals, such as calcium channel blockers.[11] The use of this compound can lead to the formation of cyanopyridines, which are versatile intermediates for further functionalization.
Experimental Protocol: Synthesis of a Dihydropyridine Derivative
Materials:
-
Benzaldehyde
-
tert-Butyl acetoacetate (as a surrogate for demonstrating the reaction type, as direct protocols with this compound are less common)
-
This compound
-
Ammonium acetate
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq), tert-butyl acetoacetate (1.0 eq), this compound (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Heat the mixture to reflux with stirring for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry. The product can be purified by recrystallization from ethanol.
-
(Optional) The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or manganese dioxide.
Data Presentation:
| Aldehyde | Active Methylene 1 | Active Methylene 2 | Nitrogen Source | Product | Yield (%) |
| Benzaldehyde | tert-Butyl acetoacetate | This compound | NH4OAc | Substituted Dihydropyridine | Moderate-High |
| 4-Chlorobenzaldehyde | tert-Butyl acetoacetate | This compound | NH4OAc | Substituted Dihydropyridine | Moderate-High |
| 2-Furaldehyde | tert-Butyl acetoacetate | This compound | NH4OAc | Substituted Dihydropyridine | Moderate |
Reaction Workflow and Mechanism:
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of tert-Butyl Cyanoacetate in the Synthesis of Vinylogous Ureas
For Researchers, Scientists, and Drug Development Professionals
Introduction: Vinylogous Ureas in Drug Discovery
Vinylogous ureas are a class of compounds characterized by a urea moiety conjugated to a carbon-carbon double bond. This structural motif extends the electronic properties of the urea functionality, influencing the molecule's reactivity, conformation, and potential for biological interactions. The unique hydrogen bonding capabilities of the urea group are critical for drug-target interactions, and their incorporation into small molecules can modulate selectivity, stability, and pharmacokinetic profiles. Consequently, vinylogous ureas and related structures are of significant interest in medicinal chemistry and drug design for developing inhibitors for various biological targets, including kinases and enzymes.
Synthesis of Vinylogous Ureas: Role of tert-Butyl Cyanoacetate
A comprehensive review of the scientific literature indicates that the direct synthesis of vinylogous ureas from this compound and urea (or its derivatives) is not a commonly reported or established method . The primary synthetic routes to vinylogous ureas typically involve the condensation of β-keto amides or related enamines with amines or isocyanates.
While a direct protocol is not available, a hypothetical reaction pathway can be proposed based on fundamental organic chemistry principles. This would likely involve a multi-step sequence.
Hypothetical Pathway for Vinylogous Urea Synthesis from this compound
This proposed pathway involves two key conceptual steps:
-
Formation of a β-aminoacrylate intermediate: A Knoevenagel-type condensation of this compound with an amine to form an enamine (a β-aminoacrylate).
-
Reaction with an isocyanate: The subsequent reaction of the β-aminoacrylate with an isocyanate to form the N-carbamoyl derivative, which is a vinylogous urea.
Caption: Hypothetical two-step synthesis of a vinylogous urea from this compound.
Established Protocol: Synthesis of Vinylogous Ureas from β-Keto Amides
A more conventional and well-documented approach for synthesizing vinylogous ureas involves the reaction of a primary amine with a β-keto amide. This method is reliable and provides good yields of the desired products.
General Reaction Scheme
The reaction proceeds via the formation of an enamine intermediate from the condensation of the primary amine with the ketone of the β-keto amide, which is in equilibrium with its vinylogous urea tautomer.
Caption: Established synthesis of a vinylogous urea from a β-keto amide and a primary amine.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-(phenylamino)but-2-enamide
This protocol details the synthesis of a specific vinylogous urea from N-(4-methoxyphenyl)-3-oxobutanamide and aniline.
Materials:
-
N-(4-methoxyphenyl)-3-oxobutanamide (1.0 eq)
-
Aniline (1.1 eq)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Dean-Stark apparatus
-
Standard glassware for reflux and workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-(4-methoxyphenyl)-3-oxobutanamide (1.0 eq), aniline (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add a sufficient amount of toluene to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Representative Yields and Reaction Conditions
The following table summarizes typical reaction conditions and yields for the synthesis of various vinylogous ureas using the established protocol.
| Entry | β-Keto Amide | Amine | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | N-phenyl-3-oxobutanamide | Aniline | p-TsOH | Toluene | 5 | 85 |
| 2 | N-(4-chlorophenyl)-3-oxobutanamide | 4-fluoroaniline | p-TsOH | Toluene | 6 | 78 |
| 3 | N-benzyl-3-oxobutanamide | Benzylamine | None | Neat, 120°C | 8 | 92 |
| 4 | N-cyclohexyl-3-oxobutanamide | Cyclohexylamine | Acetic Acid | Xylene | 7 | 80 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of vinylogous ureas via the established protocol.
Caption: General experimental workflow for vinylogous urea synthesis and purification.
Conclusion
While the direct synthesis of vinylogous ureas from this compound is not a well-established method, the structural and electronic similarities of the proposed β-aminoacrylate intermediate to the enamine intermediate in the established synthesis from β-keto amides suggest that such a transformation might be feasible under specific conditions. However, for practical and reliable synthesis of vinylogous ureas, the condensation of β-keto amides with primary amines remains the method of choice. Researchers in drug development can utilize this robust protocol to generate diverse libraries of vinylogous ureas for biological screening. Further investigation into the reactivity of cyanoacetate-derived enamines could open new avenues for the synthesis of these valuable compounds.
Application of tert-Butyl Cyanoacetate in Total Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl cyanoacetate is a versatile C4 building block extensively utilized in organic synthesis. Its unique structural features, namely the activated methylene group flanked by a nitrile and a bulky tert-butyl ester, render it a valuable reagent for the construction of complex molecular architectures. The nitrile group provides a handle for various transformations, including hydrolysis, reduction, and participation in cycloadditions. The sterically demanding tert-butyl ester group can direct stereoselective reactions and is readily removed under acidic conditions, often with concomitant decarboxylation, to reveal a cyanomethyl or methyl group. This attribute is particularly advantageous in the total synthesis of natural products and active pharmaceutical ingredients (APIs), where mild and selective deprotection is paramount.
This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of key molecules, highlighting its role in crucial carbon-carbon bond-forming reactions.
Total Synthesis of (+)-Lactacystin: A Proteasome Inhibitor
(+)-Lactacystin is a potent and selective inhibitor of the 20S proteasome and has become an invaluable tool in cell biology and a lead compound in drug discovery.[1][2] Several total syntheses of (+)-lactacystin have been reported, with many employing a Michael-type conjugate addition of a cyanoacetate derivative to an α,β-unsaturated system to construct the chiral core of the molecule. While some syntheses utilize other cyanoacetate esters, the principles are directly applicable to this compound, which offers the advantage of a bulky ester to potentially enhance stereoselectivity and allow for mild deprotection.
Application Note:
In the context of (+)-lactacystin synthesis, this compound serves as a nucleophile in a crucial conjugate addition step to an α,β-unsaturated imide or a related Michael acceptor. This reaction establishes a key carbon-carbon bond and sets one of the stereocenters of the pyrrolidinone core. The bulky tert-butyl group can influence the facial selectivity of the nucleophilic attack, leading to a high degree of stereocontrol, especially when guided by a chiral auxiliary or catalyst.[3] Following the conjugate addition, the nitrile and ester functionalities are further manipulated to complete the synthesis of the natural product. The tert-butoxycarbonyl group is typically removed under acidic conditions, which can be followed by decarboxylation.
Key Reaction Parameters for Conjugate Addition:
| Parameter | Conditions | Reference(s) |
| Michael Donor | This compound | [3] |
| Michael Acceptor | Chiral α,β-unsaturated N-acyl imide | [3] |
| Catalyst/Base | Chiral (salen)Al μ-oxo dimer, or a strong non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium hydride (NaH) | [3] |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene | [3] |
| Temperature | -78 °C to room temperature | [3] |
| Yield | Typically high, >80% | [3] |
| Diastereoselectivity | Often high, >90% d.e. with appropriate chiral control | [3] |
Experimental Protocol: Asymmetric Michael Addition in the Synthesis of a (+)-Lactacystin Intermediate
This protocol is a representative procedure adapted from literature accounts of similar conjugate additions in lactacystin syntheses.[3]
Materials:
-
Chiral α,β-unsaturated N-acyl imide (1.0 equiv)
-
This compound (1.5 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of this compound (1.5 mmol) in anhydrous THF (5 mL) is added to a flame-dried, argon-purged round-bottom flask.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
LiHMDS solution (1.4 mL, 1.4 mmol, 1.0 M in THF) is added dropwise to the stirred solution of this compound. The mixture is stirred at -78 °C for 30 minutes to generate the lithium enolate.
-
A solution of the chiral α,β-unsaturated N-acyl imide (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting imide.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Caption: Workflow for the key Michael addition step in (+)-Lactacystin synthesis.
Synthesis of Gabapentin: An Anticonvulsant Drug
Gabapentin, marketed under the brand name Neurontin among others, is a medication used to treat epilepsy, neuropathic pain, hot flashes, and restless legs syndrome. The industrial synthesis of Gabapentin often involves the Guareschi reaction, where a cyanoacetate ester reacts with a ketone in the presence of ammonia. Although ethyl or methyl cyanoacetate are commonly cited in patents, this compound can be employed analogously.[1][4]
Application Note:
In the synthesis of a key intermediate for Gabapentin, this compound undergoes a Guareschi-Thorpe reaction with cyclohexanone. This reaction, in the presence of ammonia, leads to the formation of a dinitrile intermediate, 2,4-dioxo-3-aza-spiro[5.5]undecane-1,5-dicarbonitrile.[4] This intermediate is then subjected to acidic hydrolysis and decarboxylation to yield 1,1-cyclohexanediacetic acid, a direct precursor to Gabapentin. The use of this compound in the initial step would be followed by the hydrolysis of both the nitrile and the ester groups in the subsequent acidic step.
Key Reaction Parameters for Guareschi Reaction and Hydrolysis:
| Parameter | Guareschi Reaction Conditions | Hydrolysis & Decarboxylation Conditions | Reference(s) |
| Reactants | Cyclohexanone, this compound, Ammonia | Dinitrile intermediate, Sulfuric acid (aq.) | [1][4] |
| Solvent | Typically an alcohol (e.g., ethanol) or in some cases, neat. | Water | [1][4] |
| Temperature | Room temperature to reflux | 100-190 °C | [1][4] |
| Yield | Moderate to good for the dinitrile | Good for the diacid | [1][4] |
Experimental Protocol: Synthesis of a Gabapentin Precursor
This protocol is a generalized procedure based on patent literature for the synthesis of Gabapentin precursors.[4][5]
Part A: Guareschi Reaction
Materials:
-
Cyclohexanone (1.0 equiv)
-
This compound (2.0 equiv)
-
Aqueous ammonia (28-30%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (10 mmol) and this compound (20 mmol) in ethanol (20 mL).
-
To the stirred solution, add aqueous ammonia (15 mL) portion-wise.
-
The reaction mixture is stirred at room temperature for 24 hours. The formation of a precipitate may be observed.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and dried to yield the dinitrile intermediate.
Part B: Hydrolysis and Decarboxylation
Materials:
-
Dinitrile intermediate from Part A
-
Sulfuric acid (60-70% aqueous solution)
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add the dinitrile intermediate (5 mmol).
-
Carefully add 60% sulfuric acid (20 mL).
-
The mixture is heated to 120-140 °C and maintained at this temperature for 10-15 hours. Vigorous gas evolution (CO₂) will be observed initially.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold water and dried to afford 1,1-cyclohexanediacetic acid.
Caption: Synthetic workflow for a key Gabapentin precursor.
Robinson Annulation: Construction of Polycyclic Systems
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by a sequence of a Michael addition followed by an intramolecular aldol condensation. This compound can serve as the Michael donor in a Robinson annulation sequence, leading to highly functionalized cyclohexenone derivatives, which are common structural motifs in steroids and terpenoids.[6]
Application Note:
In a Robinson annulation, the enolate of this compound adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in a Michael fashion. The resulting 1,5-dicarbonyl (or related) intermediate then undergoes an intramolecular aldol condensation to form a six-membered ring. The tert-butoxycarbonyl and cyano groups provide handles for further synthetic manipulations. The tert-butyl ester can be selectively removed under acidic conditions, and the nitrile can be hydrolyzed or reduced. This methodology allows for the rapid construction of complex polycyclic frameworks from simple starting materials.
Key Reaction Parameters for Robinson Annulation:
| Parameter | Conditions | Reference(s) |
| Michael Donor | This compound | [6][7] |
| Michael Acceptor | α,β-Unsaturated ketone (e.g., Methyl vinyl ketone, Cyclohexenone) | [6][7] |
| Base | A variety of bases can be used, including sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH). The choice of base can influence the outcome. | [6] |
| Solvent | Protic solvents like ethanol or aprotic solvents like THF or DMF. | [6] |
| Temperature | Room temperature to reflux | [6] |
| Yield | Moderate to high, depending on the substrates and reaction conditions. | [6] |
Experimental Protocol: Robinson Annulation with this compound
This is a general protocol for the Robinson annulation using this compound and a generic α,β-unsaturated ketone.
Materials:
-
This compound (1.0 equiv)
-
α,β-Unsaturated ketone (e.g., Methyl vinyl ketone) (1.1 equiv)
-
Sodium ethoxide (NaOEt) (catalytic to stoichiometric amount)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal (0.2 equiv) in anhydrous ethanol (20 mL)) in a round-bottom flask under an inert atmosphere, add this compound (10 mmol) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add the α,β-unsaturated ketone (11 mmol) dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 2 hours and then heated to reflux for 6 hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water (30 mL) and acidified to pH ~5 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization to afford the functionalized cyclohexenone derivative.
Caption: The two-stage process of the Robinson Annulation.
Conclusion
This compound is a highly effective and versatile reagent in the total synthesis of complex molecules. Its application in key C-C bond-forming reactions such as Michael additions and annulations allows for the efficient construction of intricate carbocyclic and heterocyclic frameworks. The presence of the tert-butyl ester group provides advantages in terms of stereocontrol and mild deprotection, making it a valuable tool for synthetic chemists in academia and industry. The protocols and data presented herein provide a practical guide for the successful implementation of this compound in synthetic endeavors.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for the Scalable Synthesis of Derivatives Using tert-Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of various chemical derivatives utilizing tert-butyl cyanoacetate as a key building block. The following sections detail methodologies for Knoevenagel condensation, Michael addition, and the synthesis of substituted pyridines, offering robust and scalable procedures for the synthesis of intermediates crucial in pharmaceutical and materials science research.
Knoevenagel Condensation for the Synthesis of tert-Butyl Cyanoacrylates
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds. This compound serves as an excellent active methylene compound for this transformation, reacting with a wide range of aldehydes and ketones to produce substituted α-cyanoacrylates. These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals.
Experimental Workflow: Knoevenagel Condensation
Caption: Experimental workflow for the scalable Knoevenagel condensation.
Scalable Protocol for Knoevenagel Condensation
This protocol describes a scalable synthesis of tert-butyl 2-cyano-3-(4-methoxyphenyl)acrylate.
Materials:
-
4-Methoxybenzaldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Isopropanol (IPA)
-
Piperidine (0.1 eq)
-
Acetic acid (0.2 eq)
-
Heptane
Procedure:
-
To a suitable reactor, charge 4-methoxybenzaldehyde (e.g., 100 g, 0.734 mol) and this compound (e.g., 114.5 g, 0.810 mol).
-
Add isopropanol (e.g., 500 mL) and begin stirring.
-
Add piperidine (e.g., 7.2 mL, 0.073 mol) and acetic acid (e.g., 8.4 mL, 0.147 mol).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid product and wash the cake with cold isopropanol.
-
To further purify the product, the crude solid can be recrystallized from a suitable solvent system such as isopropanol/water or heptane/ethyl acetate.
-
Dry the purified product under vacuum to a constant weight.
Quantitative Data for Knoevenagel Condensation
| Aldehyde/Ketone | Product | Catalyst System | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | tert-Butyl 2-cyano-3-phenylacrylate | Piperidine/Acetic Acid | Isopropanol | 3 | 92 |
| 4-Chlorobenzaldehyde | tert-Butyl 2-cyano-3-(4-chlorophenyl)acrylate | DBU/Water | Water | 2 | 95[1] |
| 4-Nitrobenzaldehyde | tert-Butyl 2-cyano-3-(4-nitrophenyl)acrylate | Piperidine/Acetic Acid | Ethanol | 2.5 | 94 |
| 2-Thiophenecarboxaldehyde | tert-Butyl 2-cyano-3-(thiophen-2-yl)acrylate | DIPEAc | Hexane | 1.5 | 91[2] |
| Cyclohexanone | tert-Butyl 2-(cyclohexylidene)-2-cyanoacetate | DBU/Water | Water | 4 | 88[1] |
Michael Addition for the Synthesis of Functionalized Cyanoacetates
The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. This compound can act as a Michael donor, adding to α,β-unsaturated compounds to generate a variety of functionalized molecules that are precursors to important pharmaceutical agents and other complex organic molecules.
Logical Relationship: Michael Addition
Caption: Logical relationship in a Michael addition reaction.
Scalable Protocol for Michael Addition
This protocol details the scalable synthesis of tert-butyl 2-cyano-4-oxocyclohexanecarboxylate via a Michael addition followed by an intramolecular cyclization (Robinson annulation).
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (1.1 eq)
-
Sodium ethoxide (NaOEt) (0.1 eq)
-
Ethanol (EtOH)
-
Toluene
-
Aqueous HCl
Procedure:
-
To a reactor, add this compound (e.g., 141 g, 1.0 mol) and ethanol (e.g., 500 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol (e.g., 21% solution, 32.4 g, 0.1 mol).
-
To this mixture, add methyl vinyl ketone (e.g., 77.1 g, 1.1 mol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by adding aqueous HCl (e.g., 1 M) until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Add toluene and water to the residue and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data for Michael Addition
| Michael Acceptor | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| Cyclohexen-2-one | tert-Butyl 2-cyano-2-(3-oxocyclohexyl)acetate | NaH | THF | 6 | 85 |
| Ethyl acrylate | Di-tert-butyl 2,4-dicyanopentanedioate | DBU | Acetonitrile | 8 | 82 |
| Acrylonitrile | tert-Butyl 2,4-dicyanobutanoate | Triton B | Methanol | 10 | 78 |
| Chalcone | tert-Butyl 2-cyano-3,5-diphenyl-5-oxopentanoate | KOH | Ethanol | 12 | 88 |
Synthesis of Polysubstituted Pyridines
This compound is a versatile precursor for the synthesis of highly functionalized pyridine rings through multi-component reactions. These pyridine derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
Signaling Pathway: Guareschi-Thorpe Pyridine Synthesis
Caption: Simplified pathway for the Guareschi-Thorpe pyridine synthesis.[3]
Scalable Protocol for Pyridine Synthesis
This protocol describes the synthesis of tert-butyl 6-hydroxy-2-methyl-4-phenyl-5-cyanopyridine-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (1.1 eq)
-
Ethanol (EtOH)
Procedure:
-
To a reactor, add this compound (e.g., 141 g, 1.0 mol), ethyl acetoacetate (e.g., 130 g, 1.0 mol), benzaldehyde (e.g., 106 g, 1.0 mol), and ammonium acetate (e.g., 85 g, 1.1 mol).
-
Add ethanol (e.g., 1 L) and heat the mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate. Filter the solid and wash with cold ethanol.
-
The crude product can be recrystallized from ethanol to afford the pure substituted pyridine.
-
Dry the product under vacuum.
Quantitative Data for Pyridine Synthesis
| 1,3-Dicarbonyl Compound | Aldehyde | Product | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl acetoacetate | 4-Methylbenzaldehyde | tert-Butyl 6-hydroxy-2-methyl-5-cyano-4-(p-tolyl)pyridine-3-carboxylate | Ethanol | 10 | 85 |
| Acetylacetone | Benzaldehyde | 3-Acetyl-2-hydroxy-6-methyl-4-phenylbenzonitrile | Acetic Acid | 8 | 82 |
| Dimedone | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Ethanol | 12 | 88 |
| Ethyl benzoylacetate | Benzaldehyde | tert-Butyl 6-hydroxy-2,4-diphenyl-5-cyanopyridine-3-carboxylate | Ethanol | 14 | 79 |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in tert-Butyl Cyanoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and optimize reactions involving tert-butyl cyanoacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile reagent frequently used in carbon-carbon bond-forming reactions. Its active methylene group, flanked by a nitrile and a tert-butyl ester group, makes it a potent nucleophile after deprotonation. Common applications include:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated products.[1]
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
-
Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.[2]
-
Synthesis of Heterocycles: Used as a precursor for various nitrogen- and oxygen-containing ring systems.[3][4]
Q2: What are the primary causes of low yields in reactions with this compound?
A2: Low yields can often be attributed to several factors:
-
Sub-optimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact the yield.
-
Side Reactions: Competing reaction pathways such as hydrolysis of the ester, decarboxylation, or self-condensation of starting materials can consume reactants and lower the desired product yield.
-
Steric Hindrance: The bulky tert-butyl group can sometimes hinder the approach of reactants, slowing down the reaction rate and potentially favoring side reactions.[5]
-
Impure Reagents: The purity of this compound, as well as other reactants and solvents, is crucial for a successful reaction.
-
Product Loss During Workup: The desired product may be lost during extraction, purification, or isolation steps.
Q3: How can I improve the yield of my Knoevenagel condensation?
A3: Optimizing the catalyst and reaction conditions is key. While various catalysts can be employed, their effectiveness can differ significantly. For the condensation of benzaldehyde with cyanoacetates, catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have shown high efficacy.[6] The choice of solvent can also play a critical role, with polar aprotic solvents often favoring the reaction.
Q4: My alkylation reaction with this compound is giving a low yield. What should I check?
A4: For alkylation reactions, the choice of base and solvent is critical to favor the desired SN2 pathway over competing elimination (E2) reactions. A strong, non-nucleophilic base in a polar aprotic solvent is generally preferred. Ensure all reagents and glassware are anhydrous, as moisture can quench the base and hinder the reaction.
Troubleshooting Guides
Low Yield in Knoevenagel Condensation
Problem: The Knoevenagel condensation of an aromatic aldehyde with this compound is resulting in a low yield of the desired α,β-unsaturated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Knoevenagel condensations.
Data Presentation: Catalyst Comparison for Knoevenagel Condensation
The choice of catalyst can dramatically influence the yield of the Knoevenagel condensation. Below is a comparison of different catalysts for the reaction between benzaldehyde and ethyl cyanoacetate, which serves as a good model for reactions with this compound.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DBU/H₂O | Water | Room Temp. | 20 min | 96 | [3][6] |
| DABCO/[HyEtPy]Cl-H₂O | Water | 50 | 10 min | 98 | [7] |
| Piperidine | Ethanol | Reflux | 3-6 h | ~70-80 | [8] |
| None | Water | Room Temp. | 2 h | 17 | [3] |
Experimental Protocol: High-Yield Knoevenagel Condensation
This protocol utilizes a highly effective DBU/water catalytic system for the condensation of an aromatic aldehyde with this compound.
Materials:
-
Aromatic aldehyde (10 mmol)
-
This compound (10 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
-
Water (25 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (10 mmol) and this compound (10 mmol).
-
Add water (25 mL) to the flask.
-
Add DBU (10 mol%) to the reaction mixture.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-60 minutes.
-
Upon completion, the product often precipitates out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry under vacuum.
Low Yield in Alkylation Reactions
Problem: Low yield of the desired mono-alkylated product when reacting this compound with an alkyl halide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield alkylation reactions.
Data Presentation: Base and Solvent Selection for Alkylation
While specific quantitative data for the alkylation of this compound is sparse in the literature, the following table provides a qualitative guide for selecting appropriate bases and solvents based on principles of SN2 reactions.
| Base | Recommended Solvents | Comments |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base. Requires strictly anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Milder base, can reduce elimination side reactions. Often requires higher temperatures. |
| Sodium Ethoxide (NaOEt) | Ethanol | Can be effective, but the protic solvent may slow the SN2 reaction. Risk of transesterification. |
Experimental Protocol: Alkylation of this compound with Benzyl Bromide
This protocol is adapted from a general procedure for the alkylation of active methylene compounds.
Materials:
-
This compound (10 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (15 mmol)
-
Benzyl bromide (10 mmol)
-
Dimethylformamide (DMF), anhydrous (20 mL)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous potassium carbonate (15 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Add this compound (10 mmol) dropwise to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of benzyl bromide (10 mmol) in anhydrous DMF (10 mL) dropwise over 20 minutes.
-
Heat the reaction mixture to 70 °C and monitor its progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Side Reactions
Understanding and mitigating potential side reactions is crucial for maximizing the yield of the desired product.
Signaling Pathway of Competing Reactions
Caption: Competing reaction pathways in this compound reactions.
1. Ester Hydrolysis:
-
Cause: The tert-butyl ester group is susceptible to cleavage under acidic conditions and, to a lesser extent, strongly basic conditions, especially at elevated temperatures. This results in the formation of cyanoacetic acid, which can complicate the reaction and purification.
-
Prevention:
-
Maintain neutral or mildly basic reaction conditions.
-
Avoid prolonged exposure to strong acids or bases during workup.
-
Use moderate reaction temperatures.
-
2. Decarboxylation:
-
Cause: At high temperatures, this compound and its derivatives can undergo decarboxylation, losing carbon dioxide and the tert-butoxycarbonyl group.[3][4]
-
Prevention:
-
Run reactions at the lowest effective temperature.
-
Avoid unnecessarily long reaction times at elevated temperatures.
-
3. Michael Addition:
-
Cause: In Knoevenagel condensations, the α,β-unsaturated product can act as a Michael acceptor. If an excess of the deprotonated this compound is present, it can add to the product, leading to a bis-adduct.
-
Prevention:
-
Use a 1:1 stoichiometry of the aldehyde/ketone and this compound.
-
Control the rate of addition of the base or the active methylene compound.
-
By carefully considering these factors and utilizing the provided troubleshooting guides and protocols, researchers can significantly improve the yields of their reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 氰乙酸叔丁酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 1116-98-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: tert-Butyl Cyanoacetate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of tert-butyl cyanoacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound reaction products.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with techniques like proton NMR before workup.[1][2] |
| Product loss during aqueous workup. | The product can be somewhat retained in residues. Extract the aqueous layer multiple times with a suitable organic solvent like ether. If a filtration step is used to remove tarry materials, wash the filter cake thoroughly with the extraction solvent.[3] | |
| Decomposition during distillation. | This compound can decompose at high temperatures. Use fractional distillation under reduced pressure. Ensure all distillation glassware is alkali-washed or add a small amount of anhydrous potassium carbonate to the distillation flask to neutralize any acidic residues that could catalyze decomposition.[1][3] | |
| Product is Colored (Yellow to Red or Brown) | Presence of tarry, resinous byproducts. | Filter the reaction mixture through a glass wool matting before the aqueous workup to remove tars.[3] |
| Residual impurities from the reaction. | If dimethylaniline is used, ensure its complete removal by washing the organic layer with 2N sulfuric acid until the washings are free of it.[3] If phosphorus oxychloride is a byproduct, ensure its complete removal by distillation and co-distillation with benzene under reduced pressure before proceeding.[3][4] | |
| Decomposition of the product. | Avoid excessive heating during solvent removal and distillation. Use a water bath for ether removal.[3][4] | |
| Product Fails to Solidify (if expecting a solid) | Impurities are present. | This compound is a liquid at room temperature. Its boiling point is reported as 67–68°C at 1.5 mmHg and 40-42°C at 0.1 mmHg.[3][5] If you are expecting a solid derivative, ensure the starting material is pure. |
| Distillation is Very Slow or Stalls | Inadequate vacuum. | Check your vacuum pump and all connections for leaks. A typical pressure for distillation is between 0.3 mmHg and 10 mmHg.[3] |
| Clogging in the condenser. | If using t-butyl alcohol that is not completely dry, it can solidify in the condenser. Ensure all reagents are anhydrous.[3] | |
| Product Purity is Low by GC or NMR | Incomplete removal of starting materials or solvents. | Ensure efficient removal of solvents like ether or benzene before final distillation.[3][4] Wash the crude product thoroughly as described in the workup procedure to remove starting materials like cyanoacetic acid or t-butanol. A wash with saturated aqueous sodium bicarbonate can help remove acidic impurities.[1][6] |
| Co-distillation of impurities. | Use a Vigreux column during fractional distillation to improve separation efficiency.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize this compound with high purity?
A1: A common and effective method involves the reaction of cyanoacetyl chloride (prepared from cyanoacetic acid and phosphorus pentachloride) with dry t-butyl alcohol in the presence of dimethylaniline.[3][4] Another approach is the direct esterification of cyanoacetic acid with tert-butanol using a catalyst like N,N'-Dicyclohexylcarbodiimide (DCC).[1][2] An ester exchange method using methyl cyanoacetate and tert-butanol is also reported to give high yields.[6]
Q2: What are the critical parameters for the vacuum distillation of this compound?
A2: The boiling point of this compound is highly dependent on the pressure. It is crucial to have a stable and sufficiently low vacuum. For example, it boils at 67–68°C at 1.5 mmHg and 90°C at 10 mmHg.[3] Using an alkali-washed Vigreux column is recommended for efficient fractionation and to prevent decomposition.[3]
Q3: My crude product is a red oil. Is this normal and how can I purify it?
A3: A red, oily residue after the removal of solvents can be normal, especially in syntheses using phosphorus pentachloride.[3][4] This coloration is due to impurities and byproducts. Purification is achieved by dissolving the residue in a solvent like benzene, removing any residual phosphorus oxychloride by co-distillation, followed by a thorough aqueous workup and fractional distillation under reduced pressure.[3][4]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be used for purification. A silica gel column with a solvent system like 20% ethyl acetate in cyclohexane has been reported to yield the pure product as a colorless oil.[2] HPLC methods have also been developed for analyzing the purity of butyl cyanoacetate.[7]
Q5: What are the main impurities I should look for?
A5: Common impurities include unreacted starting materials such as cyanoacetic acid and t-butanol.[1][3][8] Byproducts can include phosphorus oxychloride and dimethylaniline if these reagents are used in the synthesis.[3] Tarry, resinous materials can also form.[3] Hydrolysis of the ester back to cyanoacetic acid is a potential issue, which is why anhydrous conditions and alkali-washed glassware are important.[1][3]
Q6: How should I properly store purified this compound?
A6: It should be stored in a tightly closed container in a cool, dry place.[5] The recommended storage temperature is typically between 2-8°C.[5] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[9][10]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Boiling Point | 67–68 °C / 1.5 mmHg | [3] |
| 90 °C / 10 mmHg | [3] | |
| 54–56 °C / 0.3 mmHg | [3] | |
| 40–42 °C / 0.1 mmHg | [1][5] | |
| 122-123 °C (vacuum) | [6] | |
| Density | 0.988 g/mL at 20 °C | [1][5] |
| Refractive Index (n_D_20) | 1.4198 | [3] |
| Yield (Phosphorus Pentachloride method) | 63–67% | [3][4] |
| Yield (DCC method) | 86% | [2] |
| Yield (Ester exchange method) | 90% | [6] |
| Purity (by GC) | >97.0% | [11] |
| 98% | [12] | |
| up to 99% | [6] |
Experimental Protocols & Workflows
Synthesis and Purification Workflow (Phosphorus Pentachloride Method)
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting flowchart for low purity of this compound.
References
- 1. This compound | 1116-98-9 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. sielc.com [sielc.com]
- 8. greenfield.com [greenfield.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound | 1116-98-9 | TCI AMERICA [tcichemicals.com]
- 12. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl Cyanoacetate
Welcome to the technical support center for the synthesis of tert-butyl cyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are three main synthetic routes for preparing this compound:
-
Direct Esterification: This method involves the reaction of cyanoacetic acid with tert-butanol, typically under acidic conditions. While straightforward, it can be complicated by the steric hindrance of the tert-butyl group and may require forcing conditions that lead to side products.[1]
-
Transesterification: An ester exchange reaction, often starting from methyl or ethyl cyanoacetate and reacting with tert-butanol in the presence of a catalyst.[1] This method can be efficient but requires careful removal of the alcohol byproduct to drive the reaction to completion.
-
Nucleophilic Substitution: This route utilizes a tert-butyl haloacetate (e.g., tert-butyl bromoacetate or chloroacetate) and an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide).[2][3] This method can provide good yields but involves handling highly toxic cyanide salts.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges stem from the sterically hindered nature of the tert-butyl group.[1] This can lead to slow reaction rates, requiring higher temperatures or longer reaction times.[1] These conditions, in turn, can promote side reactions such as polymerization and the formation of colored byproducts, which can complicate purification and reduce the overall yield.[1]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved by distillation under reduced pressure (vacuum distillation).[1][2][4] Before distillation, it is common to perform a workup procedure that may include:
-
Neutralizing the reaction mixture with a weak base like sodium bicarbonate or sodium carbonate.[1]
-
Washing the organic layer with water or brine to remove water-soluble impurities.
-
Drying the organic phase with a drying agent such as anhydrous sodium sulfate or magnesium sulfate.
For reactions using DCC (N,N'-dicyclohexylcarbodiimide), filtration is necessary to remove the dicyclohexylurea byproduct before concentration and further purification.[5][6]
Troubleshooting Guide
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC. Extend the reaction time if necessary. For transesterification, ensure the efficient removal of the alcohol byproduct (e.g., methanol) to shift the equilibrium towards the product.[1] |
| Steric Hindrance | Consider using a more reactive derivative of cyanoacetic acid, such as the acid chloride, in the presence of a non-nucleophilic base.[2][4] Alternatively, explore different catalytic systems to overcome the activation energy barrier. |
| Side Reactions | High temperatures can lead to decomposition or polymerization.[1] Attempt the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if reagents are sensitive to air or moisture. |
| Inefficient Purification | During workup, ensure complete neutralization and thorough washing to remove impurities that could interfere with distillation. Check the efficiency of your vacuum system for the distillation step. |
Issue 2: Formation of Colored Impurities
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | As reaction time increases at high temperatures, the system's color can deepen, indicating byproduct formation.[1] Lower the reaction temperature and extend the reaction time as a compensatory measure. |
| Polymerization | Polymerization can occur under both high temperature and alkaline conditions.[1] Maintain a neutral or slightly acidic pH during the reaction and workup, only using a base for neutralization before extraction. |
| Impure Starting Materials | Ensure the purity of your starting materials. Use freshly distilled reagents if they are prone to degradation. |
Issue 3: Difficulty in Purification
| Potential Cause | Troubleshooting Step |
| Co-distillation of Impurities | If impurities have boiling points close to the product, consider alternative purification methods like column chromatography on silica gel.[5] |
| Thermal Decomposition during Distillation | The product can decompose at high temperatures. Use a high-vacuum system to lower the boiling point. Ensure the distillation apparatus is clean and free of any acidic or basic residues. |
| Emulsion during Workup | If an emulsion forms during the aqueous wash, add a small amount of brine to help break the emulsion. Allow the mixture to stand for a longer period to allow for better phase separation. |
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield |
| Direct Esterification | Cyanoacetic acid, tert-butanol | Solid acid catalyst | None (reagents as solvent) | Reflux | Not specified | ~20%[1] |
| Transesterification | Methyl cyanoacetate, tert-butanol | Not specified | None (reagents as solvent) | 150°C (Reflux) | Not specified | 90%[1] |
| DCC Coupling | Cyanoacetic acid, tert-butanol | DCC, DMAP (cat.) | Dichloromethane | 0°C to RT | 5 hours | 86%[5] |
| Acid Chloride Method | Cyanoacetyl chloride (from cyanoacetic acid and PCl5), tert-butanol | Dimethylaniline | Anhydrous Ether | Reflux | 17 hours (total) | 63-67%[2][4] |
| Nucleophilic Substitution | tert-Butyl bromoacetate, Sodium cyanide | None | Methanol/Water | 30°C | 1 hour | 81.5%[3] |
Experimental Protocols
Method 1: Transesterification from Methyl Cyanoacetate
This protocol is adapted from a high-yield industrial synthesis method.[1]
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a distillation head connected to a condenser, and a thermometer.
-
Reagent Addition: To the flask, add 200g (2 mol) of methyl cyanoacetate, 224g (3 mol) of tert-butanol, and 1.0g of a suitable catalyst.
-
Reaction: Heat the mixture to 150°C with stirring to initiate reflux. Continuously collect the methanol byproduct, which has a boiling point of 64°C, through the distillation apparatus.
-
Monitoring: Monitor the reaction progress by observing the temperature at the top of the distillation column. The reaction is considered complete when the temperature rises, indicating that most of the methanol has been removed.
-
Workup: Cool the reaction mixture. Neutralize with acetic acid or sodium carbonate. Dry the mixture with anhydrous sodium sulfate.
-
Purification: Perform atmospheric distillation to remove any low-boiling components (fraction below 100°C). Subsequently, perform vacuum distillation and collect the fraction at 122-123°C to obtain pure this compound.
Method 2: DCC Coupling
This method is suitable for smaller-scale laboratory synthesis and avoids high temperatures.[5]
-
Apparatus Setup: Use a round-bottom flask equipped with a magnetic stir bar and maintain an inert atmosphere using argon or nitrogen.
-
Reagent Preparation: Dissolve cyanoacetic acid (7.16 mmol) and tert-butanol (6.51 mmol) in 30 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Reaction: Add N,N'-dicyclohexylcarbodiimide (DCC) (7.16 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the cooled solution.
-
Reaction Conditions: Stir the mixture at 0°C for 4 hours, followed by 1 hour of stirring at room temperature.
-
Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (e.g., 20% ethyl acetate in cyclohexane) as the eluent to yield the pure product as a colorless oil.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. JP2003238510A - Method for producing t-butyl cyanoacetate - Google Patents [patents.google.com]
- 4. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 1116-98-9 [chemicalbook.com]
Technical Support Center: Preventing Decomposition of tert-Butyl Cyanoacetate During Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving tert-butyl cyanoacetate. Our goal is to help you minimize decomposition and maximize yield by providing clear, actionable advice, detailed experimental protocols, and illustrative diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during a reaction?
A1: The primary causes of this compound decomposition are exposure to harsh reaction conditions, specifically strong acids, strong bases, and high temperatures. These conditions can lead to hydrolysis of the tert-butyl ester, subsequent decarboxylation, or base-catalyzed polymerization.[1]
Q2: My reaction mixture is turning dark brown. What does this indicate?
A2: A darkening of the reaction mixture, especially under basic and high-temperature conditions, often signals the formation of by-products and polymerization of the cyanoacetate.[1] Prolonged reaction times can exacerbate this issue.
Q3: How can I avoid hydrolysis and decarboxylation of the tert-butyl group?
A3: To prevent acid-catalyzed hydrolysis, avoid strong acidic conditions. If acidic conditions are necessary, use milder acids and moderate temperatures. The tert-butyl ester is designed to be cleaved under acidic conditions, so prolonged exposure will inevitably lead to its removal and potential decarboxylation of the resulting cyanoacetic acid.
Q4: What is the best way to prevent polymerization?
A4: Polymerization is typically initiated by strong bases. In reactions like the Knoevenagel condensation, it is crucial to use weak bases (e.g., piperidine, pyridine, triethylamine) as catalysts.[2] Additionally, maintaining a moderate reaction temperature and minimizing reaction time are key preventative measures. The product of the Knoevenagel condensation, a cyanoacrylate, is particularly prone to anionic polymerization in the presence of bases.
Q5: Can I purify this compound by distillation?
A5: Yes, vacuum distillation is a common method for purifying this compound. However, it is important to use an alkali-washed distillation apparatus to prevent decomposition during heating. The presence of acidic residues on the glass surface can catalyze decomposition. Adding a small amount of anhydrous potassium carbonate to the distillation flask can also help neutralize any acidic impurities.[3]
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
| Symptom | Possible Cause | Recommended Solution |
| Reaction stalls or does not go to completion. | Insufficient catalyst activity: The chosen base may be too weak or impure. | Use a fresh, pure sample of a weak base catalyst such as piperidine or triethylamine. Consider using a slightly more active but still mild catalyst if the reaction is sluggish. |
| Low reaction temperature: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature while monitoring for signs of decomposition (e.g., color change). | |
| Steric hindrance: The bulky tert-butyl group can slow down the reaction rate. | Increase the reaction time, but monitor closely by TLC to avoid prolonged heating that could lead to decomposition. | |
| Formation of multiple unidentified spots on TLC. | Decomposition of starting material: this compound is degrading under the reaction conditions. | Ensure the reaction is not being overheated. Use the mildest effective base. Minimize the reaction time. |
| Side reactions: The Knoevenagel product may be undergoing further reactions, such as Michael addition. | Use a 1:1 stoichiometry of the aldehyde and this compound. If necessary, a slight excess of the aldehyde can be used. | |
| Polymerization: The product or starting material is polymerizing. | Reduce the amount of base catalyst. Ensure the reaction temperature is not too high. Work up the reaction promptly upon completion. |
Issue 2: Product Decomposition During Workup
| Symptom | Possible Cause | Recommended Solution |
| Low recovery of product after aqueous workup. | Hydrolysis of the tert-butyl ester: Exposure to acidic or basic aqueous solutions. | Use a neutral or slightly acidic (pH 5-6) aqueous wash. Avoid strong acid or base washes. Minimize the contact time with the aqueous phase. |
| Product degrades during purification by column chromatography. | Acidic silica gel: Standard silica gel can be slightly acidic, leading to the cleavage of the tert-butyl group. | Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. Alternatively, use neutral alumina for chromatography. |
Key Decomposition Pathways
The two primary decomposition pathways for this compound are acid-catalyzed hydrolysis/decarboxylation and base-catalyzed polymerization.
Caption: Major decomposition pathways for this compound.
Experimental Protocols
Optimized Knoevenagel Condensation Protocol to Minimize Decomposition
This protocol is designed for the reaction of an aromatic aldehyde with this compound using a mild base catalyst to minimize side reactions.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Piperidine (0.1 eq)
-
Toluene (or another suitable solvent)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 eq) and this compound (1.05 eq) in toluene.
-
Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C). The optimal temperature may vary depending on the reactivity of the aldehyde.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. Avoid unnecessarily long reaction times.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of ammonium chloride to remove the piperidine catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on neutralized silica gel.
-
Troubleshooting Workflow for Knoevenagel Condensation
Caption: A logical workflow for troubleshooting Knoevenagel reactions.
Data on Catalyst Performance
The choice of catalyst is critical in preventing the decomposition of this compound. Below is a summary of the performance of various catalysts in Knoevenagel condensations. Milder bases generally give better results by minimizing side reactions.
| Catalyst | Catalyst Type | Typical Conditions | Advantages | Disadvantages |
| Piperidine | Secondary Amine | 0.1 eq, Toluene, 60-80 °C | High yields, mild conditions | Can be difficult to remove completely |
| Pyridine | Tertiary Amine | Solvent, reflux | Good yields for some substrates | Can require higher temperatures |
| Triethylamine (TEA) | Tertiary Amine | 0.1-1.0 eq, various solvents, RT to reflux | Readily available, easy to remove | Can sometimes lead to side reactions if not used carefully |
| DBU | Amidine Base | Catalytic, often in water | Highly efficient, short reaction times[2] | Can be too basic for sensitive substrates, leading to polymerization |
| Ammonium Salts | Phase Transfer Catalyst | Catalytic, often in aqueous or biphasic systems | Mild conditions, environmentally friendly | May require longer reaction times |
By carefully selecting reaction conditions and catalysts, researchers can successfully employ this compound in a variety of synthetic transformations while minimizing its decomposition.
References
Common impurities in commercial tert-Butyl cyanoacetate
Welcome to the Technical Support Center for tert-Butyl Cyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of commercial this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its common synthesis routes, the most likely impurities in commercial this compound are unreacted starting materials and byproducts of the reaction. These can include:
-
Cyanoacetic acid: A common impurity from the direct esterification of cyanoacetic acid with tert-butanol.[1]
-
tert-Butanol: Unreacted alcohol from the esterification or transesterification process.[2][3]
-
Water: Can be present from the workup process or absorbed from the atmosphere.
-
Other alkyl cyanoacetates (e.g., methyl or ethyl cyanoacetate): If the transesterification method is used for synthesis.[3]
-
Dicyclohexylurea (DCU): If dicyclohexylcarbodiimide (DCC) is used as a coupling agent in the synthesis.[2]
-
Polymerization byproducts: Formed if the product is exposed to high temperatures or alkaline conditions for extended periods.[3]
Q2: How can I assess the purity of my this compound?
A2: The purity of this compound is typically determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] An Infrared (IR) spectrum can also be useful to check for the presence of hydroxyl groups (from cyanoacetic acid or tert-butanol), which would appear as a broad band around 3500 cm⁻¹.[1]
Q3: What is the typical purity of commercial this compound?
A3: Commercial grades of this compound are generally available with a purity of ≥97.0% as determined by GC. High-purity grades of ≥98% are also available.[4]
Q4: How should I store this compound to maintain its purity?
A4: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C.[4] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: My reaction is not proceeding to completion or is giving low yields.
| Potential Cause | Troubleshooting Step |
| Presence of acidic impurities (e.g., cyanoacetic acid): | Residual cyanoacetic acid can interfere with base-catalyzed reactions by neutralizing the base. |
| Solution: Purify the this compound before use by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by drying and distillation.[1] | |
| Presence of water: | Water can hydrolyze the ester, especially under acidic or basic conditions, and can quench moisture-sensitive reagents. |
| Solution: Ensure all reaction components and glassware are dry. Use anhydrous solvents. | |
| Degraded reagent: | Improper storage can lead to degradation of this compound. |
| Solution: Check the purity of the reagent by GC or NMR. If degraded, purify by distillation or obtain a fresh bottle. |
Issue 2: I am observing unexpected side products in my reaction.
| Potential Cause | Troubleshooting Step |
| Reaction with impurities: | Impurities in the this compound can participate in side reactions. For example, unreacted cyanoacetic acid can undergo reactions intended for the ester. |
| Solution: Analyze the starting material for impurities. Purify the this compound to remove reactive impurities. | |
| Self-condensation of this compound: | Under strongly basic conditions, this compound can undergo self-condensation. |
| Solution: Use a non-nucleophilic base or add the this compound slowly to the reaction mixture at a lower temperature. |
Data Presentation
Table 1: Common Impurities in Commercial this compound and their Potential Impact
| Impurity | Typical Concentration Range (%) | Potential Impact on Experiments |
| Cyanoacetic Acid | < 1.0 - 2.0 | Neutralizes basic catalysts, can act as a competing nucleophile. |
| tert-Butanol | < 1.0 | Can compete with other nucleophiles in the reaction. |
| Water | < 0.5 | Quenches moisture-sensitive reagents, can lead to hydrolysis. |
| Other Alkyl Cyanoacetates | < 1.0 | Can lead to the formation of undesired ester byproducts. |
| Dicyclohexylurea (DCU) | < 0.5 (if DCC is used) | Generally insoluble and can often be filtered off, but may complicate product isolation. |
Note: The typical concentration ranges are estimates based on common synthesis and purification methods and may vary between suppliers and batches.
Experimental Protocols
Protocol 1: Purification of Commercial this compound
This protocol describes the removal of acidic impurities, primarily cyanoacetic acid.[1]
-
Dissolution: Dissolve the commercial this compound in an equal volume of diethyl ether.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the washing 2-3 times. This step neutralizes and removes the acidic cyanoacetic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure.
-
Distillation: Purify the resulting residue by vacuum distillation to obtain pure this compound.
Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)
This is a general protocol for assessing the purity of this compound.
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/minute.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak. Impurities will appear as separate peaks with different retention times.
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Purification workflow for this compound.
References
Technical Support Center: tert-Butyl Cyanoacetate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-butyl cyanoacetate, a key intermediate in the pharmaceutical and chemical industries.[1] This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields in this compound synthesis are a common issue, often stemming from the inherent steric hindrance of the tert-butyl group, which slows down the reaction.[1] Several factors could be at play depending on your chosen synthetic route.
-
For Direct Esterification (from Cyanoacetic Acid and tert-Butanol):
-
Problem: This method is known for low yields, sometimes as low as 20%.[1] The equilibrium may not favor product formation, and harsh conditions can lead to side reactions.
-
Solution: Consider switching to a more efficient method, such as transesterification or using a coupling agent like DCC. If you must use this method, ensure your acid catalyst is active and dry, and use a method to remove water as it forms (e.g., a Dean-Stark apparatus) to drive the equilibrium towards the product.
-
-
For Transesterification (e.g., from Methyl or Ethyl Cyanoacetate):
-
Problem: Incomplete reaction is a likely cause. The removal of the smaller alcohol (e.g., methanol or ethanol) is crucial to push the reaction to completion.
-
Solution: Ensure your fractional distillation setup is efficient at removing the lower-boiling alcohol byproduct.[1] Monitor the temperature at the head of the distillation column closely. The reaction is typically driven to completion when the temperature rises, indicating the removal of the lighter alcohol is finished.[1] Using a suitable catalyst is also critical.
-
-
General Considerations:
-
Purity of Reagents: Ensure all your starting materials (cyanoacetic acid, tert-butanol, other esters, and solvents) are pure and dry. Water can interfere with many of the reaction mechanisms. For instance, tert-butanol can be dried by refluxing over calcium hydride.[2]
-
Reaction Time and Temperature: While longer reaction times and higher temperatures are often necessary due to steric hindrance, these conditions can also promote side reactions and decomposition.[1] Monitor your reaction progress (e.g., by TLC or GC) to determine the optimal reaction time.
-
Q2: The reaction mixture is turning dark brown or black. What is causing this and is it salvageable?
A darkening of the reaction mixture is a strong indicator of side product formation and potentially polymerization, especially under high temperatures and alkaline conditions.[1]
-
Cause: The cyano group can be susceptible to side reactions. Also, at high temperatures, decomposition of the starting materials or product can occur. In the synthesis route involving phosphorus pentachloride, residual phosphorus oxychloride can lead to a red, oily residue.[3]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. Avoid excessive heating.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative side reactions.
-
Purification: While the crude product may be discolored, it can often be purified. Distillation under reduced pressure is a common and effective method.[1][2] For the method using phosphorus pentachloride, washing the crude product with sodium carbonate solution can help remove acidic impurities.[2] Column chromatography is another option for purification.[4]
-
Q3: I'm having trouble purifying the final product. What are the best practices?
Purification of this compound typically involves distillation, but care must be taken to avoid decomposition.
-
Recommended Method: Vacuum distillation is the preferred method for purifying this compound.[1][2] The boiling point is reported to be in the range of 122-123°C at atmospheric pressure and lower under vacuum (e.g., 67-68°C at 1.5 mm Hg).[1][2]
-
Avoiding Decomposition:
-
The distillation apparatus, especially the flask and column, should be washed with an alkali solution (e.g., 25% aqueous sodium hydroxide), followed by rinsing with water and drying before use.[2] This neutralizes any acidic sites on the glass that could promote decomposition.
-
Alternatively, adding a small amount of anhydrous potassium carbonate to the crude product before distillation can help prevent decomposition.[2]
-
-
Work-up Procedure: Before distillation, a proper work-up is essential. This typically involves:
Data Summary: Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst/Reagent | Typical Yield | Purity | Reference |
| Direct Esterification | Cyanoacetic acid, tert-butanol | Solid acid | ~20% | Not specified | [1] |
| Transesterification | Methyl cyanoacetate, tert-butanol | Not specified | 90% | 99% (GC) | [1] |
| From Cyanoacetyl Chloride | Cyanoacetic acid, PCl5, tert-butanol | Dimethylaniline | 63-67% | Not specified | [2][3] |
| DCC Coupling | Cyanoacetic acid, tert-butanol | DCC, DMAP | 86% | Not specified | [4] |
| From tert-Butyl bromoacetate | tert-Butyl bromoacetate, Sodium cyanide | - | 81.5% | Not specified | [5] |
| From tert-Butyl chloroacetate | tert-Butyl chloroacetate, Sodium cyanide | - | 75.2% | Not specified | [5] |
Experimental Protocols
Method 1: Transesterification from Methyl Cyanoacetate [1]
-
Apparatus Setup: To a three-necked flask equipped with a mechanical stirrer, a separation tower, a water separator, and a condenser, add 200g (2 mol) of methyl cyanoacetate, 224g (3 mol) of tert-butanol, and 1.0g of a suitable catalyst.
-
Reaction: Stir the mixture evenly and raise the temperature to 150°C to reflux.
-
Product Collection: Collect the light component, methanol (b.p. 64°C), through the separation tower.
-
Reaction Monitoring: The reaction is considered complete when the temperature at the top of the tower begins to rise above the boiling point of methanol.
-
Work-up:
-
Cool the reaction mixture.
-
Neutralize with acetic acid or sodium carbonate.
-
Dry with anhydrous sodium sulfate.
-
-
Purification:
-
Perform atmospheric distillation to slowly remove any remaining low-boiling impurities (fraction below 100°C).
-
Subsequently, perform vacuum distillation and collect the fraction at 122-123°C to obtain the pure this compound.
-
Method 2: Synthesis using Dicyclohexylcarbodiimide (DCC) [4]
-
Apparatus Setup: In a flask under an argon atmosphere, dissolve cyanoacetic acid (7.16 mmol) and tert-butanol (6.51 mmol) in 30 mL of anhydrous dichloromethane.
-
Reaction Initiation: Cool the solution to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (7.16 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture for 4 hours at 0°C, followed by 1 hour at room temperature.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography (SiO₂, 20% Ethyl Acetate in cyclohexane) to yield the pure this compound as a colorless oil.
Visualizations
Troubleshooting Flowchart
Caption: Troubleshooting guide for this compound synthesis.
Reaction Pathway Diagram
Caption: Common synthesis pathways for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. JP2003238510A - Method for producing t-butyl cyanoacetate - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Reactions Involving tert-Butyl Cyanoacetate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted tert-butyl cyanoacetate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a colorless to pale yellow liquid with a relatively high boiling point under atmospheric pressure, but it can be distilled at lower temperatures under vacuum.[1][2][3] It is difficult to mix with water, indicating its hydrophobic nature, but it is soluble in many common organic solvents like ethanol and ether.[1][4]
Q2: I have a small-scale reaction. What is the simplest method to remove residual this compound?
A2: For small-scale reactions, aqueous extraction is often the most straightforward approach. If your product is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), you can wash the organic layer multiple times with a basic aqueous solution, such as saturated sodium bicarbonate, followed by brine.[2] This method is effective because this compound has limited solubility in water.[4]
Q3: My product is thermally sensitive. How can I remove this compound without heating?
A3: If your product is sensitive to heat, vacuum distillation should be avoided. In this case, flash column chromatography is a suitable alternative.[5] The choice of eluent will depend on the polarity of your product relative to this compound. A solvent system with low to moderate polarity, such as a mixture of hexane and ethyl acetate, is often effective.
Q4: Can I use a chemical scavenger to remove unreacted this compound?
A4: Yes, a chemical scavenger can be employed. Since this compound is an electrophile, a water-soluble nucleophile can be added to the reaction mixture to form a water-soluble adduct that can be easily removed by aqueous extraction.[6] This method is particularly useful if your product has significantly different solubility properties from the resulting adduct.
Troubleshooting Guide
Problem: After performing an aqueous wash, I still observe a significant amount of this compound in my crude product by NMR.
-
Possible Cause: Insufficient number of extractions or incorrect pH of the aqueous wash.
-
Solution: Increase the number of aqueous washes. Using a mildly basic solution like saturated sodium bicarbonate can help to hydrolyze and remove any acidic byproducts that might be present, and it is a recommended step in some purification procedures for related compounds.[2] Ensure vigorous mixing during the extraction to maximize the surface area between the organic and aqueous phases.
Problem: During vacuum distillation, my product co-distills with the this compound.
-
Possible Cause: The boiling points of your product and this compound are too close under the vacuum conditions used.
-
Solution: Try to perform the distillation at a different pressure. The boiling point of this compound is reported as 40-42 °C at 0.1 mmHg and 67-68 °C at 1.5 mmHg.[1][7] Adjusting the vacuum may allow for better separation. If co-distillation persists, consider an alternative purification method such as flash column chromatography.
Problem: I am unable to achieve good separation between my product and this compound using silica gel column chromatography.
-
Possible Cause: The polarity of your product and this compound are too similar in the chosen eluent system.
-
Solution: Experiment with different solvent systems. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, might be effective. Alternatively, consider using a different stationary phase. Cyano-bonded silica, for instance, can be used in both normal and reversed-phase modes and may offer different selectivity for your separation.[8]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₇H₁₁NO₂ | [1][4] |
| Molecular Weight | 141.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 0.988 g/mL at 20 °C | [1][3] |
| Boiling Point | 40-42 °C at 0.1 mmHg67-68 °C at 1.5 mmHg | [2][9] |
| Flash Point | 91 °C (195.8 °F) | [1][9] |
| Refractive Index | n20/D 1.420 |
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| Water | Difficult to mix/Limited solubility | [2][4][10] |
| Organic Solvents (e.g., Ether, Ethanol) | Soluble/Miscible | [1][4] |
Experimental Protocols
Protocol 1: Removal by Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 2-4) two more times.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove any residual water.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is clean and dry. It is recommended to use an alkali-washed flask and column.[7]
-
Charge the Flask: Add the crude reaction mixture to the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 0.1 - 1.5 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the appropriate temperature. The forerun will likely contain lower-boiling impurities. Collect the fraction corresponding to the boiling point of this compound at the applied pressure (see Table 1). The desired product will either remain in the distillation flask or distill at a different temperature.
-
Monitoring: Monitor the distillation process carefully, recording the temperature and pressure.
-
Analysis: Analyze the collected fractions and the residue in the distillation flask to determine the location of the purified product.
Mandatory Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for aqueous extraction.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1116-98-9 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. CAS 1116-98-9: this compound | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. silicycle.com [silicycle.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Byproduct Formation in Knoevenagel Condensation with tert-Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating byproduct formation during the Knoevenagel condensation reaction using tert-butyl cyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Knoevenagel condensation with this compound?
While the Knoevenagel condensation is a robust method for C-C bond formation, several side reactions can lead to the formation of byproducts. The most frequently encountered byproducts include:
-
Michael Adduct: The initial Knoevenagel product, an α,β-unsaturated compound, can act as a Michael acceptor. A second molecule of this compound can then act as a Michael donor, leading to a 1,4-conjugate addition product.[1][2] This is more likely with longer reaction times and higher temperatures.
-
Aldehyde Self-Condensation: Under strongly basic conditions, the aldehyde starting material can undergo self-condensation, particularly if it possesses enolizable protons.[3] The use of milder bases like piperidine or ammonium acetate is generally preferred to minimize this side reaction.
-
tert-Butanol and Cyanoacetic Acid (from Hydrolysis): Although tert-butyl esters are generally more resistant to base-catalyzed hydrolysis than other alkyl esters due to steric hindrance, hydrolysis can still occur, especially in the presence of water and with prolonged heating.[4] This would result in the formation of tert-butanol and cyanoacetic acid.
-
Decarboxylated Byproducts: The Knoevenagel product, being a β-dicarbonyl derivative, can potentially undergo decarboxylation under certain conditions, especially if hydrolysis of the ester occurs to form a carboxylic acid intermediate.[5][6]
-
Polymerization Products: The α,β-unsaturated product can be susceptible to polymerization, particularly under harsh reaction conditions such as high temperatures or the presence of radical initiators.[1]
Q2: How does the steric hindrance of the tert-butyl group affect the reaction and potential byproducts?
The bulky tert-butyl group can influence the reaction in several ways:
-
Reduced Reactivity: The steric bulk may slightly reduce the nucleophilicity of the enolate formed from this compound, potentially leading to slower reaction rates compared to less hindered esters like ethyl cyanoacetate.
-
Inhibition of Michael Addition: The steric hindrance of the tert-butyl group on the initial Knoevenagel product may disfavor the subsequent Michael addition of another bulky this compound molecule, potentially reducing the formation of this specific byproduct compared to reactions with smaller esters.[5]
-
Increased Stability to Hydrolysis: The steric hindrance around the carbonyl group of the ester makes it less susceptible to nucleophilic attack by hydroxide ions, thus providing greater stability against hydrolysis compared to less hindered esters.[4]
Q3: Which catalysts are recommended for the Knoevenagel condensation with this compound to minimize byproducts?
Weak bases are generally preferred to avoid side reactions like aldehyde self-condensation.[3] Commonly used and effective catalysts include:
-
Piperidine: Often used in catalytic amounts, it is effective for activating the methylene group of this compound without being overly basic.[3][7][8]
-
Ammonium Salts: Ammonium acetate is another mild and effective catalyst for this transformation.[1]
-
Other Amines: Pyrrolidine and other secondary amines can also be employed.[9]
The choice of catalyst may need to be optimized for specific aldehyde substrates.[1]
Troubleshooting Guide
Problem: Low yield of the desired Knoevenagel product and the presence of multiple spots on TLC.
| Potential Cause | Troubleshooting Steps |
| Michael Addition Byproduct Formation | - Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting aldehyde is consumed.[1] - Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the thermodynamically controlled Michael addition. - Slow Addition of Reactants: Adding one of the reactants slowly can keep its concentration low and reduce the likelihood of side reactions. |
| Aldehyde Self-Condensation | - Use a Weaker Base: If using a strong base, switch to a milder catalyst like piperidine or ammonium acetate.[3] - Check Purity of Aldehyde: Impurities in the aldehyde can sometimes promote side reactions. |
| Hydrolysis of tert-Butyl Ester | - Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water. - Avoid Prolonged Heating: Extended reaction times at elevated temperatures can promote hydrolysis. |
| Reaction Not Going to Completion | - Optimize Catalyst Loading: The amount of catalyst can be critical; too little may result in an incomplete reaction.[8] - Increase Temperature: Gentle heating (e.g., 40-80 °C) can often increase the reaction rate.[8] - Check Catalyst Activity: Ensure the amine catalyst is not degraded. Use a fresh bottle if necessary. |
| Difficulty in Product Purification | - Crystallization: The desired Knoevenagel product is often a solid that can be purified by recrystallization from a suitable solvent like 2-propanol or ethanol.[3][8] - Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the product from byproducts. |
Data Presentation
Table 1: Byproduct Formation in Knoevenagel Condensation
| Byproduct Type | Key Factors Promoting Formation | Suggested Mitigation Strategies |
| Michael Adduct | Excess active methylene compound, prolonged reaction time, high temperature.[1] | Use a 1:1 stoichiometry of reactants, monitor reaction progress and stop upon completion, run at lower temperatures. |
| Aldehyde Self-Condensation | Strong basic catalyst, enolizable aldehyde.[3] | Use a weak base catalyst (e.g., piperidine, ammonium acetate). |
| Hydrolysis Products | Presence of water, prolonged heating, strong base. | Use anhydrous conditions, minimize reaction time and temperature. |
| Decarboxylation Products | Presence of water and acid/base leading to hydrolysis of the ester to a carboxylic acid, followed by heating.[5] | Maintain anhydrous conditions and avoid overly harsh workup conditions. |
Note: Quantitative data specifically for byproduct formation with this compound is limited in the literature. The information presented is based on general principles of the Knoevenagel condensation.
Experimental Protocols
General Protocol for Piperidine-Catalyzed Knoevenagel Condensation of an Aromatic Aldehyde with this compound [3][7][8]
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
This compound (1.0 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol or 2-Propanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 equiv) and this compound (1.0 equiv).
-
Add a sufficient amount of ethanol or 2-propanol to dissolve the reactants.
-
Add piperidine (0.1 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the aldehyde spot disappears), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., 2-propanol or ethanol).[3][8]
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.
Caption: Chemical pathways leading to common byproducts in the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Improving Reaction Selectivity with tert-Butyl Cyanoacetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving tert-butyl cyanoacetate. Here you will find answers to frequently asked questions and detailed guides to address common selectivity issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile reagent used in a variety of organic reactions. Its principal applications include Knoevenagel condensations, Michael additions, alkylations, and as a precursor for decarboxylation reactions to introduce a cyanomethyl group. The bulky tert-butyl group can influence reaction selectivity and provides a convenient protecting group that can be removed under acidic conditions.
Q2: What are the most common side reactions observed when using this compound?
A2: Common side reactions include self-condensation or polymerization, especially under strongly basic or high-temperature conditions. Hydrolysis of the tert-butyl ester to cyanoacetic acid can occur in the presence of strong acids or bases, particularly with prolonged reaction times. In Knoevenagel condensations, a potential side reaction is the subsequent Michael addition of a second equivalent of this compound to the newly formed α,β-unsaturated product.
Q3: How does the tert-butyl group influence the reactivity and selectivity of the molecule?
A3: The sterically demanding tert-butyl group can enhance diastereoselectivity in certain reactions by directing the approach of incoming reagents. It also provides stability to the ester group under moderately basic conditions, allowing for selective transformations at the active methylene position. However, this steric hindrance can also slow down reaction rates compared to smaller esters like ethyl cyanoacetate.
Q4: What are the key safety precautions to consider when working with this compound?
A4: this compound is a combustible liquid and can be toxic if swallowed. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It should be stored in a cool, dry place away from strong oxidizing agents.
Troubleshooting Guides
Issue 1: Poor Selectivity in Knoevenagel Condensation
Problem: The Knoevenagel condensation with an aldehyde or ketone results in a low yield of the desired α,β-unsaturated product, with significant formation of byproducts.
Possible Causes and Solutions:
-
Subsequent Michael Addition: The initial Knoevenagel product can act as a Michael acceptor for another molecule of deprotonated this compound.
-
Solution: Use a stoichiometric amount of the aldehyde or ketone, or a slight excess. Slowly add the this compound to the reaction mixture to maintain a low concentration of the nucle
-
Technical Support Center: Impact of Solvent on tert-Butyl Cyanoacetate Reaction Rates
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting reactions involving tert-butyl cyanoacetate, with a specific focus on the impact of solvent choice on reaction rates and outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the rate of reactions with this compound?
The solvent plays a crucial role in reactions involving this compound, such as the Knoevenagel condensation, by influencing the stability of reactants, intermediates, and transition states. The rate of reaction is significantly affected by the solvent's polarity and its ability to act as a proton donor (protic) or not (aprotic).
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are often superior for reactions like the Knoevenagel condensation.[1] They can dissolve the reactants and effectively stabilize charged intermediates, such as the enolate of this compound, which can accelerate the reaction.[1]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can also be effective, particularly in "green chemistry" applications.[2][3] However, they can solvate the nucleophilic enolate through hydrogen bonding, which can sometimes reduce its reactivity and slow down the reaction compared to polar aprotic solvents.[1] Despite this, for certain protocols, a binary mixture of ethanol and water has been shown to lead to excellent yields and short reaction times, even without a catalyst.[4]
-
Nonpolar Solvents (e.g., Toluene, Diethyl Ether): Reactions in nonpolar solvents are generally slower than in polar solvents.[1]
Q2: What is the general mechanism of a Knoevenagel condensation involving this compound, and how does the solvent influence it?
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, like this compound, to a carbonyl group, followed by dehydration.[5] A weak base is typically used as a catalyst. The solvent impacts two key steps:
-
Enolate Formation: A base removes a proton from the alpha-carbon of this compound to form a resonance-stabilized enolate. Polar solvents can help to stabilize this charged intermediate.[1]
-
Nucleophilic Attack and Dehydration: The enolate then attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate is then dehydrated to form the final product. Protic solvents can participate in the proton transfer steps of this process.[1]
Q3: What are the most common side reactions observed in this compound reactions, and how can they be minimized by solvent choice?
The most common side reaction in a Knoevenagel condensation is the Michael addition of a second molecule of this compound to the α,β-unsaturated product.[6][7] This is more likely to occur with longer reaction times and higher temperatures. The choice of solvent can influence the rates of both the desired Knoevenagel condensation and the undesired Michael addition. While specific data for this compound is limited, generally, reaction conditions that accelerate the initial condensation without promoting the subsequent addition are preferred. Careful monitoring of the reaction progress is crucial to stop the reaction once the initial product is formed.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Knoevenagel condensation with this compound has a very low yield or is not proceeding at all. What are the possible causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of the basic catalyst (e.g., piperidine, ammonium acetate). Ensure it has been stored correctly. |
| Suboptimal Solvent | The choice of solvent is critical. If using a nonpolar solvent, consider switching to a polar aprotic solvent like DMF or acetonitrile for potentially faster rates.[1] Alternatively, for a greener approach, a mixture of ethanol and water can be effective.[4] |
| Incorrect Temperature | While many Knoevenagel condensations can proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[8] |
| Presence of Water (in some cases) | The Knoevenagel condensation produces water, which can sometimes inhibit the reaction. If the reaction is stalling, consider using molecular sieves or a Dean-Stark apparatus to remove water, especially when using solvents like toluene.[8] |
| Purity of Reactants | Ensure that the this compound and the carbonyl compound are pure, as impurities can interfere with the reaction. |
Issue 2: Formation of Side Products (Michael Adduct)
Question: I am observing a significant amount of a byproduct which I suspect is the Michael adduct. How can I minimize this?
| Potential Cause | Troubleshooting Steps |
| Prolonged Reaction Time | The Michael addition is often favored by longer reaction times.[7] Monitor the reaction closely using TLC or another appropriate analytical technique and stop the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Higher temperatures can sometimes promote the Michael addition. Try running the reaction at a lower temperature. |
| Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of the carbonyl compound might help to consume the this compound and reduce the chance of it adding to the product. |
| Choice of Base | The strength and concentration of the base can influence the rate of the Michael addition. An empirical optimization of the base might be necessary. |
Data Presentation
The following table summarizes representative data on the effect of solvent on the Knoevenagel condensation of an aldehyde with an active methylene compound, which can be used as a guide for reactions with this compound.
Table 1: Effect of Solvent on a Representative Knoevenagel Condensation
| Solvent | Solvent Type | Reaction Time | Conversion/Yield (%) | Reference |
| Toluene | Nonpolar | 3 hours | 61 | [1] |
| Diethyl Ether | Nonpolar | 2 hours | 99 | [1] |
| Methanol | Polar Protic | 2 hours | 43 | [1] |
| Ethanol | Polar Protic | 180 minutes | 92 | [2] |
| Water | Polar Protic | 60 minutes | 17 | [9] |
| Ethanol/Water (3:7) | Polar Protic | 1-60 minutes | 55-100 | [4] |
| Acetonitrile | Polar Aprotic | 15 minutes | 81 | [1] |
| DMF | Polar Aprotic | 15 minutes | 99 | [1] |
Note: The data presented is for reactions of various aldehydes with active methylene compounds like ethyl cyanoacetate or malononitrile and should be considered as a general guide. Optimal conditions for a specific reaction with this compound may vary.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound and Benzaldehyde in Ethanol
This protocol is adapted from general procedures for Knoevenagel condensations.
Materials:
-
Benzaldehyde
-
This compound
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 mmol) and this compound (1.0 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Catalyst-Free Knoevenagel Condensation in an Ethanol/Water Mixture
This protocol is based on the finding that an ethanol/water mixture can promote the reaction without a catalyst.[4]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
This compound
-
Ethanol
-
Deionized water
-
Reaction vial with a stir bar
Procedure:
-
In a reaction vial, combine the aldehyde (1.0 mmol) and this compound (1.0 mmol).
-
Add a 3:7 (v/v) mixture of ethanol and deionized water (e.g., 3 mL ethanol and 7 mL water).
-
Seal the vial and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The product may precipitate out of the solution upon formation.
-
After the reaction is complete, if a precipitate has formed, it can be collected by filtration, washed with cold ethanol/water, and dried.
-
If the product remains in solution, it can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated.
-
The crude product can be further purified if necessary.
Visualizations
Caption: A general experimental workflow for a Knoevenagel condensation reaction.
Caption: Logical relationship between solvent properties and reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Catalyst Selection for tert-Butyl Cyanoacetate Transformations
This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts and troubleshooting reactions involving tert-butyl cyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common transformations involving this compound?
A1: this compound is a versatile intermediate used in various organic synthesis reactions.[1][2] The most common transformations include:
-
Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated cyanoesters. This is one of its most important applications for creating carbon-carbon double bonds.[3][4]
-
Alkylation: The acidic α-protons can be deprotonated, allowing for alkylation at the α-position.[5]
-
Hydrolysis and Decarboxylation: The tert-butyl ester group can be cleaved under acidic conditions.[6][7] Subsequent hydrolysis of the nitrile and decarboxylation can be performed, although this often requires harsh conditions.[8] The tert-butyl group is advantageous as it can be removed under specific conditions, sometimes even by pyrolysis.[9]
Q2: How do I select a catalyst for a Knoevenagel condensation using this compound?
A2: Catalyst selection depends on the reactivity of the carbonyl compound, desired reaction conditions (e.g., temperature, solvent), and tolerance of other functional groups.
-
Basic Catalysts: Weak bases are typically preferred to avoid side reactions like the self-condensation of the carbonyl compound.[4] Common choices include amines like piperidine, or ammonium salts.[4] Other effective catalysts include DBU (diazabicyclo[5.4.0]undec-7-ene),[10] DABCO (1,4-diazabicyclo[2.2.2]octane),[11] and tetra-n-butylammonium hydroxide (TBAH).[12]
-
Solid Catalysts: For greener and easier work-up procedures, solid-supported catalysts are an excellent option.[4] Alumina has been shown to be effective, sometimes even in solvent-free conditions.[5]
-
Organocatalysts: Triphenylphosphine can catalyze the reaction efficiently under mild, solvent-free conditions.[13]
Q3: What are the advantages of using this compound over other esters like ethyl cyanoacetate?
A3: The primary advantage of the tert-butyl group is its utility as a protecting group.[9] It activates the α-hydrogens for reactions like Knoevenagel condensations and alkylations, similar to other esters.[9] However, the carbo-t-butoxy group can be removed later, often by pyrolysis or under specific acidic conditions that may leave other ester groups intact.[9] This selective removal is highly valuable in multi-step syntheses.[14] It's important to note that due to steric hindrance from the bulky tert-butyl group, this compound can be less reactive than other substrates like ethyl cyanoacetate.[3]
Q4: What are the common side reactions during this compound transformations and how can they be minimized?
A4: Common side reactions include:
-
Polymerization: Under alkaline and high-temperature conditions, this compound can polymerize, leading to a deepening of the reaction mixture's color and an increase in by-products.[15] Minimizing reaction time and temperature can help reduce this.[4][15]
-
Michael Addition: The product of a Knoevenagel condensation can sometimes undergo a Michael addition with another molecule of the active methylene compound.[4]
-
Ester Hydrolysis: The tert-butyl ester group is sensitive to acidic conditions and can be cleaved.[6][7] It is crucial to maintain neutral or basic conditions if the ester group needs to remain intact.
-
Self-Condensation: Using a strong base can lead to the self-condensation of the aldehyde or ketone starting material.[4] Using a weaker base is recommended.
Troubleshooting Guides
Issue 1: Low or No Yield in Knoevenagel Condensation
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | Use a fresh or different catalyst. Consider switching from a very weak base to a more active one like piperidine or DBU.[4][10] For some substrates, an ammonium salt may be effective.[4] |
| Steric Hindrance | The bulky tert-butyl group can slow the reaction.[3] Increase the reaction temperature (e.g., 60-90°C) or extend the reaction time.[4] A stronger base may also be necessary.[4] |
| Water Formation | The Knoevenagel condensation produces water, which can inhibit the reaction.[4] Drive the equilibrium towards the product by removing water using molecular sieves or azeotropic distillation.[4] |
| Improper Solvent | The choice of solvent is critical. While protic solvents like ethanol can be effective, polar aprotic solvents like DMF or solvent-free conditions may improve yields in some cases.[4] |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Steps & Solutions |
| Base is Too Strong | Strong bases can cause self-condensation of the carbonyl compound.[4] Switch to a weaker base catalyst, such as an amine.[4] |
| High Temperature / Long Reaction Time | Overly harsh conditions can promote side reactions like Michael additions or polymerization.[4][15] Monitor the reaction closely using TLC and stop it once the starting material is consumed. Consider running the reaction at a lower temperature. |
| Incorrect Stoichiometry | Carefully control the ratio of reactants. A slight excess of this compound can sometimes be beneficial to ensure the carbonyl compound is fully consumed.[4] |
Issue 3: Unintended Cleavage of the tert-Butyl Ester Group
| Potential Cause | Troubleshooting Steps & Solutions |
| Acidic Conditions | The tert-butyl ester is labile in acidic environments.[6] Ensure the reaction and work-up conditions are neutral or basic. Avoid acidic quenches or washes if the ester needs to be preserved. |
| High Temperatures | In some cases, particularly during purification by distillation at high temperatures, thermal decomposition or pyrolysis of the tert-butyl group can occur.[9] Use vacuum distillation to lower the boiling point. |
Catalyst Performance Data for Knoevenagel Condensation
| Catalyst | Carbonyl Substrate | Solvent | Temp. (°C) | Time | Yield (%) |
| Alumina (activity II-III) | Furfural | CH₂Cl₂ | RT | 10 min | 43 |
| DIPEAc | Benzaldehyde | MDC | 40-45 | - | 91 |
| Piperidine | Benzaldehyde | MDC | - | 8 h | 72 |
| TBAH | Various Aldehydes | - | RT | Short | Good to High |
| DBU/H₂O | Aromatic Aldehydes | Water | RT | - | Excellent |
| DABCO/[HyEtPy]Cl-H₂O | Aromatic Aldehydes | [HyEtPy]Cl-H₂O | 50 | 10 min | 98 |
Note: This table is a summary of data from multiple sources for illustrative purposes.[5][10][11][12][16] "RT" denotes room temperature. Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Alumina-Catalyzed Knoevenagel Condensation
This protocol is adapted from a procedure for the reaction between an aldehyde and this compound.[5]
-
Preparation: To a mixture of the aldehyde (1.0 eq) and this compound (1.0 eq), add alumina (activity II-III, ~2 g per 5 mmol of aldehyde).
-
Reaction: Stir the mixture vigorously at room temperature. For solid aldehydes, a minimal amount of a solvent like dichloromethane (CH₂Cl₂) may be added. The reaction progress can be monitored by TLC. A typical reaction time is 10-30 minutes.[5]
-
Work-up: Add a suitable organic solvent (e.g., CH₂Cl₂).
-
Purification: Filter the reaction mixture to remove the alumina catalyst. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel.[5]
Protocol 2: Transesterification to Synthesize this compound
This protocol is based on a general method for synthesizing this compound from a lower alkyl cyanoacetate.[15]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, separation tower, and condenser, add methyl cyanoacetate (1.0 eq), tert-butanol (1.5 eq), and a suitable catalyst (e.g., 1.0g of a solid acid catalyst for a 2mol scale reaction).[15]
-
Reaction: Heat the mixture to reflux (approx. 150°C). The lower-boiling alcohol (methanol, b.p. 64°C) will be distilled off and collected, driving the equilibrium toward the product.[15]
-
Monitoring: Monitor the reaction until the light component (methanol) is no longer collected and the temperature at the top of the separation tower rises.[15]
-
Work-up: Cool the reaction mixture. Neutralize the catalyst with a suitable base (e.g., sodium carbonate). Dry the organic layer with an anhydrous drying agent like sodium sulfate.[15]
-
Purification: Perform atmospheric distillation to remove any remaining low-boiling impurities. Follow this with vacuum distillation to purify the final this compound product.[15]
Visual Guides
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 1116-98-9: this compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. asianpubs.org [asianpubs.org]
- 11. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [guidechem.com]
- 16. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Monitoring the progress of tert-Butyl cyanoacetate reactions by TLC or GC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving tert-butyl cyanoacetate using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or GC, is more suitable for monitoring my this compound reaction?
A: Both TLC and GC are powerful techniques for reaction monitoring, and the choice depends on your specific needs. TLC is a rapid, qualitative, and cost-effective method ideal for quickly checking the presence of starting material and the formation of the product. GC provides quantitative data, allowing you to determine the precise conversion and purity of your reaction mixture.
Q2: What is a good starting mobile phase for TLC analysis of a reaction involving this compound?
A: A common and effective mobile phase for separating this compound and related reaction components on a silica gel plate is a mixture of n-hexane and ethyl acetate. A starting ratio of 7:3 (hexane:ethyl acetate) is often a good choice. You can adjust the polarity by varying the ratio to achieve optimal separation.
Q3: My spots on the TLC plate are streaking. How can I resolve this?
A: Streaking, especially for acidic or basic compounds on silica gel, is a common issue. If your product or starting material is acidic, adding a small amount (0.5-1%) of acetic acid to your mobile phase can suppress deprotonation and lead to sharper, more defined spots.[1] For basic compounds, a small addition of triethylamine may be helpful.
Q4: this compound is not UV-active. How can I visualize it on a TLC plate?
A: While this compound itself does not have a strong chromophore for UV visualization, many of its reaction products might be UV-active. If none of the components are UV-active, you can use a variety of staining techniques. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many organic compounds. Other useful stains include p-anisaldehyde, ceric ammonium molybdate, and iodine vapor.[2][3]
Q5: Can I use GC to determine the purity of my final this compound product?
A: Yes, Gas Chromatography is an excellent method for determining the purity of this compound, which is often reported to be >97-99% by GC analysis.[4][5][6]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - Insufficient sample concentration.- Compound is not UV-active and no stain was used. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7][8]- Use a universal stain such as potassium permanganate or p-anisaldehyde.[1][3] |
| Spots remain on the baseline. | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[1] |
| All spots are near the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane). |
| Streaking or elongated spots. | - The sample is too concentrated.- The compound is acidic or basic. | - Dilute the sample before spotting.[7][8]- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[8] |
| Uneven solvent front. | - The TLC plate is touching the side of the developing chamber or the filter paper.- The bottom of the TLC plate is not level in the chamber. | - Ensure the plate is centered in the chamber and not in contact with the filter paper.[7]- Make sure the plate is resting flat on the bottom of the chamber. |
Gas Chromatography (GC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing. | - Active sites in the injector liner or column.- Column contamination. | - Use a deactivated injector liner.- Trim the first few centimeters of the column.- Condition the column at a high temperature.[9] |
| Broad peaks. | - Low oven temperature.- Incorrect carrier gas flow rate. | - Increase the oven temperature or the temperature ramp rate.- Optimize the carrier gas flow rate. |
| Ghost peaks (peaks appearing in blank runs). | - Contamination of the injector or syringe. | - Clean the injector port and use a clean syringe.- Run a blank with a different, clean solvent. |
| Baseline drift. | - Column bleed at high temperatures.- Contaminated carrier gas. | - Ensure the oven temperature does not exceed the column's maximum operating temperature.- Use high-purity carrier gas and install a gas purifier.[9] |
| Irreproducible retention times. | - Fluctuations in oven temperature or carrier gas flow rate.- Leaks in the system. | - Allow the GC to fully equilibrate before injection.- Check for leaks at all fittings. |
Quantitative Data Summary
The following table provides representative data for monitoring the progress of a hypothetical Knoevenagel condensation reaction between an aldehyde and this compound, as analyzed by GC.
| Reaction Time (minutes) | This compound (Area %) | Aldehyde (Area %) | Product (Area %) | Conversion (%) |
| 0 | 49.5 | 50.5 | 0.0 | 0.0 |
| 30 | 35.2 | 34.8 | 30.0 | 30.3 |
| 60 | 21.1 | 20.9 | 58.0 | 58.6 |
| 90 | 8.3 | 8.7 | 83.0 | 83.2 |
| 120 | 2.1 | 2.4 | 95.5 | 95.7 |
Note: This data is for illustrative purposes only and will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Preparation of the TLC Chamber:
-
Pour a 7:3 mixture of n-hexane:ethyl acetate into a TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Cover the chamber.
-
-
Sample Preparation:
-
Using a micropipette, withdraw a small aliquot (1-2 drops) of the reaction mixture.
-
Dilute the aliquot in a small vial with approximately 0.5 mL of ethyl acetate or dichloromethane.
-
-
Spotting the TLC Plate:
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (this is the baseline).
-
Using a capillary tube, spot the diluted reaction mixture onto the baseline.
-
It is also recommended to spot the starting material(s) as a reference.
-
-
Development:
-
Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp if the compounds are UV-active.
-
If not, use a chemical stain. For example, dip the plate into a potassium permanganate solution and gently warm it with a heat gun to develop the spots.
-
-
Analysis:
-
The reaction is progressing if a new spot corresponding to the product appears and the spot(s) of the starting material(s) diminish over time. The reaction is considered complete when the starting material spot is no longer visible.
-
Protocol 2: Quantitative Analysis by GC
-
Sample Preparation:
-
Withdraw a small aliquot (~10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like ethyl acetate. If necessary, wash with a small amount of water or brine to remove any catalysts or salts.
-
If the sample is too concentrated, perform a serial dilution.
-
-
Gas Chromatography Conditions (Example Method):
-
GC System: Agilent 7890B or equivalent.
-
Column: A non-polar capillary column, such as a DB-1 or HP-1 (polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. A column like the KB-1 has also been shown to be effective for similar compounds.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 20°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times (determined by injecting pure standards if available).
-
Integrate the peak areas for each component.
-
Calculate the percentage conversion by comparing the peak area of the limiting reactant at a given time point to its initial peak area. The relative amounts of each component can be determined from their peak areas.
-
Experimental Workflow Diagram
Caption: Workflow for monitoring a chemical reaction using TLC and GC.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rsc.org [rsc.org]
- 6. hzdr.de [hzdr.de]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. reddit.com [reddit.com]
- 9. e3s-conferences.org [e3s-conferences.org]
Validation & Comparative
A Comparative Guide to tert-Butyl Cyanoacetate and Ethyl Cyanoacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. Among the versatile building blocks available to chemists, cyanoacetate esters are particularly valuable due to their activated methylene group, which participates in a wide array of carbon-carbon bond-forming reactions. This guide provides a detailed comparison of two commonly used cyanoacetate esters: tert-butyl cyanoacetate and ethyl cyanoacetate. We will delve into their respective properties, reactivity, and applications, supported by experimental data and protocols to aid in the selection of the optimal reagent for your synthetic needs.
At a Glance: Key Differences
| Feature | This compound | Ethyl Cyanoacetate |
| Steric Hindrance | High | Low |
| Reactivity of Methylene Group | Generally lower due to sterics | Generally higher |
| Ease of Decarboxylation | Facile under acidic or thermal conditions | Requires harsher conditions (e.g., saponification and acidification) |
| Primary Applications | Syntheses where the ester is a temporary activating group and needs to be removed easily; syntheses requiring steric bulk to influence stereoselectivity. | Versatile building block for a wide range of heterocyclic compounds and other functionalized molecules.[1][2][3][4][5] |
Physical and Chemical Properties
A fundamental understanding of the physical properties of these reagents is crucial for experimental design and execution.
| Property | This compound | Ethyl Cyanoacetate |
| Molecular Formula | C₇H₁₁NO₂[6][7] | C₅H₇NO₂[1][8] |
| Molecular Weight | 141.17 g/mol [6][7][9] | 113.12 g/mol [10] |
| Boiling Point | 40-42 °C at 0.1 mmHg[9][11][12] | 208-210 °C at 760 mmHg[8][13][14] |
| Density | 0.988 g/mL at 20 °C[9][11][12] | 1.063 g/mL at 25 °C[13][14] |
| Refractive Index (n²⁰/D) | 1.420[9] | 1.418[13] |
| Appearance | Colorless to pale yellow liquid[15] | Colorless liquid[8][10] |
| Solubility | Soluble in organic solvents, limited solubility in water.[15] | Soluble in ethanol, ether, and aqueous alkaline solutions.[10] |
Reactivity and Performance in Key Organic Reactions
The primary difference in the reactivity of this compound and ethyl cyanoacetate stems from the steric bulk of the tert-butyl group and the relative ease of cleavage of the ester linkage.
Acidity of the α-Carbon Protons
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. Both esters are effective in this reaction.
-
Ethyl Cyanoacetate: Due to its lower steric hindrance, ethyl cyanoacetate generally reacts more readily and is more commonly employed in Knoevenagel condensations. It has been used with a wide variety of aldehydes to produce α,β-unsaturated products in high yields.[1][2][3][4][10]
-
This compound: The bulky tert-butyl group can hinder the approach of the reactants and the catalyst, potentially leading to slower reaction rates or requiring more forcing conditions compared to the ethyl ester. However, this steric bulk can also be exploited to influence the stereoselectivity of the reaction in certain cases.
Experimental Protocol: Knoevenagel Condensation of 4-Chlorobenzaldehyde with Ethyl Cyanoacetate [1]
-
Reagents: 4-Chlorobenzaldehyde (10 mmol), Ethyl cyanoacetate (12 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol), N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), Water (3 mL).
-
Procedure:
-
To a stirred mixture of 4-chlorobenzaldehyde and ethyl cyanoacetate in a composite system of [HyEtPy]Cl and water, add DABCO at room temperature.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is consumed.
-
Upon completion, dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).
-
Wash the combined organic phase with brine (2 x 20 mL) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the nearly pure product.
-
-
Results: This protocol affords the corresponding ethyl (E)-2-cyano-3-(4-chlorophenyl)acrylate in high yield (e.g., 96%).[1]
Experimental Protocol: Synthesis of tert-Butyl 2-cyano-3-phenylpropanoate [11]
(Note: This is a two-step procedure involving a Knoevenagel condensation followed by a reduction.)
-
Reagents: Benzaldehyde (5 mmol), this compound (5 mmol), Alumina (activity II-III) (1.5 g), Ethanol (20 mL), Sodium borohydride (NaBH₄) (5 mmol).
-
Procedure:
-
To a mixture of benzaldehyde and this compound, add alumina and stir for 15 minutes.
-
Add ethanol and cool the reaction mixture to 0 °C.
-
Add sodium borohydride and stir for 20 minutes.
-
Pour the reaction mixture into a separatory funnel with ice and add 1 M HCl.
-
Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate and evaporate the solvent.
-
Purify the product by flash chromatography on silica gel.
-
Michael Addition
In the Michael addition, the enolate of the cyanoacetate acts as a nucleophile, adding to an α,β-unsaturated carbonyl compound. The steric hindrance of the tert-butyl group in this compound can be a significant factor, potentially leading to lower yields or requiring stronger bases or longer reaction times compared to ethyl cyanoacetate.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. While both esters can be precursors to the required dinitriles, the choice of ester can influence the ease of the subsequent cyclization and workup. The use of a tert-butyl ester may be advantageous if a subsequent decarboxylation is desired.
The Decarboxylation Advantage of the tert-Butyl Group
A key strategic difference between the two esters lies in the ease of removal of the ester group. The tert-butyl ester can be readily cleaved under relatively mild acidic or thermal conditions, leading to decarboxylation. This makes this compound an excellent choice when the cyanoacetate moiety is used as a temporary activating group to facilitate a reaction at the α-position, with the intent of removing the ester group in a later step. In contrast, the ethyl ester requires harsher conditions, such as saponification followed by acidification and heating, for decarboxylation, which may not be compatible with other functional groups in the molecule.
Applications in Synthesis
Both esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
-
Ethyl Cyanoacetate: It is a workhorse in the synthesis of a vast array of heterocyclic compounds, including pyridines, pyrimidines, and purines, which are common scaffolds in drug molecules.[1][2][3][4][5] It is a key starting material for drugs such as allopurinol, theophylline, and trimethoprim.[1]
-
This compound: Its application is often more specialized, being employed in syntheses where facile decarboxylation is a key step or where its steric bulk can be used to control stereochemistry.[12] It is used in the synthesis of various pharmaceutical intermediates where the removal of the ester group is a critical transformation.
Choosing the Right Reagent: A Decision-Making Workflow
The choice between this compound and ethyl cyanoacetate depends on the specific goals of the synthesis. The following flowchart can guide the decision-making process.
Reaction Mechanism: Knoevenagel Condensation
The following diagram illustrates the general mechanism of a base-catalyzed Knoevenagel condensation, which is applicable to both esters.
Experimental Workflow: General Synthesis
A typical workflow for a synthesis involving a cyanoacetate ester is depicted below.
Conclusion
References
- 1. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 11. rsc.org [rsc.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of tert-Butyl Cyanoacetate and Methyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, active methylene compounds are indispensable building blocks. Among them, cyanoacetate esters are particularly valuable due to the dual activation provided by the nitrile and ester functionalities. This guide provides an objective comparison of the reactivity of two commonly used cyanoacetates: tert-butyl cyanoacetate and methyl cyanoacetate. The primary difference between these reagents lies in the steric bulk and electronic properties of their ester groups, which significantly influences their behavior in various chemical transformations. This analysis is supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Core Reactivity and the Influence of the Ester Group
The reactivity of both tert-butyl and methyl cyanoacetate is centered around the acidity of the α-carbon protons, making them potent nucleophiles in their enolate form. However, the nature of the alkyl group (tert-butyl vs. methyl) introduces key differences in steric hindrance and susceptibility to cleavage, which dictates their utility in specific synthetic contexts.
The bulky tert-butyl group offers significant steric shielding around the ester carbonyl, rendering it less susceptible to nucleophilic attack compared to the sterically unencumbered methyl group.[1][2] Conversely, the tert-butyl ester is prized for its ability to be cleaved under acidic conditions via a specific unimolecular mechanism, often leading to decarboxylation, a property not shared by the more robust methyl ester.[3][4]
Caption: General activation of cyanoacetate esters via deprotonation to form a nucleophilic enolate.
Comparative Performance in Key Reactions
The distinct properties of the tert-butyl and methyl esters lead to differential performance in common synthetic applications.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration.[5] Both esters are effective in this reaction, as the primary nucleophilic attack is driven by the carbanion at the α-carbon. However, reaction conditions and catalyst choice can be optimized based on the specific substrate.
While direct comparative kinetic data is sparse, both esters generally provide good to excellent yields.[6][7] The choice between them often depends on the desired properties of the final product and the conditions required for subsequent transformations.
Alkylation
Alkylation of the α-carbon is another fundamental transformation. The reaction proceeds via the enolate, which acts as a nucleophile. The steric bulk of the tert-butyl group does not significantly hinder the formation of the enolate itself, but it can influence the approach of bulky electrophiles. For most common alkylating agents, both esters perform well.[7][8]
Hydrolysis and Decarboxylation
The most significant divergence in reactivity is observed in hydrolysis and decarboxylation reactions.
-
Hydrolysis: Methyl cyanoacetate can be hydrolyzed to cyanoacetic acid under standard basic conditions (saponification). In contrast, this compound is highly resistant to base-catalyzed hydrolysis due to the steric hindrance of the tert-butyl group, which impedes the approach of the hydroxide nucleophile to the ester carbonyl.[2] Acid-catalyzed hydrolysis of methyl esters is also a standard process, while tert-butyl esters cleave via a distinct unimolecular mechanism (AAL1) involving a stable tert-butyl carbocation intermediate.[3]
-
Decarboxylation: The tert-butyl group serves as an excellent protecting group that can be removed under relatively mild acidic conditions, often leading to concomitant decarboxylation (a dealkoxycarbonylation reaction). This is a key synthetic advantage, as the methyl ester requires much harsher conditions for cleavage.[4][9] This selective removal is foundational in procedures like the Krapcho decarboxylation.
Quantitative Data Summary
The following tables summarize key physical and reactive properties of the two esters.
Table 1: Physical Properties
| Property | This compound | Methyl Cyanoacetate |
| CAS Number | 1116-98-9[9] | 105-34-0[10] |
| Molecular Formula | C₇H₁₁NO₂[11] | C₄H₅NO₂ |
| Molecular Weight | 141.17 g/mol [9] | 99.09 g/mol |
| Boiling Point | 40-42 °C @ 0.1 mmHg[9] | 204-207 °C @ 760 mmHg[10] |
| Density | 0.988 g/mL @ 20 °C[9] | 1.123 g/mL @ 25 °C[10] |
Table 2: Comparative Reactivity in Hydrolysis
| Condition | tert-Butyl Ester | Methyl Ester | Reactivity Difference |
| Base-Catalyzed Hydrolysis | Very Slow / Resistant[2] | Readily Hydrolyzed | The tert-butyl group provides significant steric hindrance, dramatically slowing the rate of nucleophilic attack by hydroxide.[2] |
| Acid-Catalyzed Hydrolysis | Facile Cleavage (AAL1)[3] | Slower Hydrolysis (AAC2) | The mechanism differs; tert-butyl ester cleavage proceeds via a stable carbocation, making it much faster under acidic conditions.[3] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Benzaldehyde
This protocol describes a general procedure for the Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Cyanoacetate ester (tert-butyl or methyl)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and the cyanoacetate ester (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Caption: Experimental workflow for a typical Knoevenagel condensation reaction.
Protocol 2: Alkylation of this compound
This protocol provides a method for the C-alkylation of a cyanoacetate ester.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (10 mmol) in anhydrous DMF (25 mL), add finely powdered potassium carbonate (15 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (11 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC.[7]
-
After completion, cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Acid-Catalyzed Decarboxylation of an α-Substituted this compound
This protocol demonstrates the selective cleavage of the tert-butyl ester group.
Materials:
-
α-substituted this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the α-substituted this compound (5 mmol) in dichloromethane (20 mL).
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid (5 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The evolution of isobutylene gas may be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting product is the corresponding nitrile, having undergone both ester cleavage and decarboxylation. Further purification may be required depending on the substrate.
Caption: Contrasting mechanisms for tert-butyl ester cleavage (decarboxylation) and methyl ester hydrolysis.
Conclusion
Both this compound and methyl cyanoacetate are powerful reagents in organic synthesis, yet their reactivity profiles are distinct. Methyl cyanoacetate is a versatile, cost-effective building block suitable for a wide range of standard transformations. This compound, while also versatile, offers two key strategic advantages: enhanced stability towards basic hydrolysis and the unique ability to be readily cleaved and decarboxylated under acidic conditions. This makes it an invaluable tool for multi-step syntheses where the cyanoacetate moiety is installed early and needs to be removed selectively at a later stage. The choice between these two reagents should therefore be guided by the specific demands of the synthetic route, particularly the compatibility with subsequent reaction conditions and the ultimate fate of the ester group.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 氰乙酸叔丁酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Methyl cyanoacetate | 105-34-0 [chemicalbook.com]
- 11. This compound | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of tert-Butyl Cyanoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of tert-butyl cyanoacetate derivatives. It is designed to assist researchers in selecting the appropriate techniques for structural elucidation and purity assessment of this important class of chemical compounds. This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes a logical workflow for the characterization of novel derivatives.
Introduction
This compound and its derivatives are versatile building blocks in organic synthesis, finding applications in the pharmaceutical and materials science industries. The presence of multiple functional groups—a nitrile, an ester, and often a site of further substitution—necessitates a multi-technique approach for unambiguous characterization. This guide focuses on the most common and effective analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Data of Analytical Techniques
The following tables summarize key analytical data for a series of tert-butyl phenylcyanoacrylate derivatives, a common class of compounds synthesized from this compound. This comparative data highlights the influence of substituents on the analytical readouts.
Table 1: ¹H NMR Spectral Data of Substituted tert-Butyl Phenylcyanoacrylates
| Substituent (R) | δ (ppm) of Vinyl Proton (s, 1H) | δ (ppm) of Phenyl Protons (m) | δ (ppm) of tert-Butyl Protons (s, 9H) | Reference |
| 2-Chloro-6-fluoro | 8.2 | 7.0-7.5 | 1.6 | [1] |
| 3-Chloro-2-fluoro | 8.4 | 7.1-7.7 | 1.6 | [1] |
| 2,4,6-Trimethyl | 8.6 | 6.9 | 1.6 | [1] |
| 2,3-Dimethyl-4-methoxy | 8.5 | 6.8, 8.1 (d) | 1.6 | [1] |
| 3,5-Dimethoxy-4-hydroxy | 8.0 | 7.1-7.4 (d) | 1.6 | [1] |
Table 2: ¹³C NMR Spectral Data of Substituted tert-Butyl Phenylcyanoacrylates
| Substituent (R) | δ (ppm) of C=O | δ (ppm) of HC= | δ (ppm) of CN | δ (ppm) of Phenyl Carbons | δ (ppm) of -C(CH₃)₃ | δ (ppm) of -C(CH₃)₃ | Reference |
| 2-Chloro-6-fluoro | 161 | 159 | 115 | 114, 120, 126, 133, 135, 146 | 85 | 28 | [1] |
| 3-Chloro-2-fluoro | 160 | 153 | 115 | 108, 122, 125, 127, 135, 144 | 85 | 28 | [1] |
| 2,4,6-Trimethyl | 162 | 151 | 116 | 129, 131, 140, 144 | 84 | 28 | [1] |
| 2,3-Dimethyl-4-methoxy | 162 | 153 | 117 | 112, 124, 126, 134, 153, 161 | 84 | 28 | [1] |
| 3,5-Dimethoxy-4-hydroxy | 162 | 154 | 116 | 108, 123, 140, 147 | 84 | 28 | [1] |
Table 3: FTIR Spectral Data of Substituted tert-Butyl Phenylcyanoacrylates (cm⁻¹)
| Substituent (R) | C-H Stretch | CN Stretch | C=O Stretch | C=C Stretch | Reference |
| 2-Chloro-6-fluoro | 2982 | 2228 | 1744 | 1595 | [1] |
| 3-Chloro-2-fluoro | 2981 | 2226 | 1730 | 1600 | [1] |
| 2,4,6-Trimethyl | 2975 | 2218 | 1720 | 1605 | [1] |
| 2,3-Dimethyl-4-methoxy | 2980 | 2210 | 1713 | 1578 | [1] |
| 3,5-Dimethoxy-4-hydroxy | 2980 | 2222 | 1709 | 1582 | [1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific derivative being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound derivatives.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the derivatives, aiding in both identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach for volatile and thermally stable derivatives.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Experimental Parameters:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound derivatives and for monitoring reaction progress. A reversed-phase method is generally applicable.
-
Mobile Phase Preparation:
-
Prepare a mixture of HPLC-grade acetonitrile and water. The addition of 0.1% formic acid or phosphoric acid to the aqueous phase can improve peak shape. For MS-compatibility, formic acid is preferred.[2]
-
-
HPLC Experimental Parameters:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, start with a lower concentration of acetonitrile (e.g., 40-50%) and ramp up to a higher concentration (e.g., 90-95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the derivative has significant absorbance (e.g., 210-280 nm, depending on the chromophores present).
-
Injection Volume: 5-20 µL.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates.
-
For solid samples, a KBr pellet can be prepared, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mandatory Visualizations
Experimental Workflow for Characterization of a Novel this compound Derivative
The following diagram illustrates a typical workflow for the synthesis and characterization of a new this compound derivative.
Caption: A logical workflow for the synthesis and characterization of a novel this compound derivative.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide for the comprehensive characterization of a this compound derivative.
Caption: Interrelationship of analytical techniques for the complete characterization of a derivative.
References
A Comparative Guide to Validating the Structure of tert-Butyl Cyanoacetate Products by NMR and Other Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the unambiguous structural confirmation of reaction products is paramount. tert-Butyl cyanoacetate is a versatile building block utilized in a variety of chemical transformations, including Knoevenagel condensations, the synthesis of heterocyclic compounds like isoquinolines, and the formation of vinylogous ureas. Validating the successful synthesis and purity of these products requires robust analytical techniques. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of products derived from this compound.
The Indispensable Role of NMR in Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an unparalleled tool for confirming the identity of newly synthesized compounds. Both ¹H and ¹³C NMR are routinely employed to characterize the products of reactions involving this compound.
For the starting material, this compound, the ¹H NMR spectrum is characterized by two distinct singlets. The signal for the nine equivalent protons of the tert-butyl group typically appears around δ 1.50 ppm, while the two protons of the methylene group adjacent to the cyano and ester groups resonate at approximately δ 3.37 ppm.[1] The ¹³C NMR spectrum further confirms this structure with characteristic signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, the ester carbonyl carbon, and the nitrile carbon.
When this compound undergoes reaction, the changes in these characteristic NMR signals, along with the appearance of new ones, provide definitive evidence of product formation.
Performance Comparison: NMR vs. IR and Mass Spectrometry
While NMR is the most powerful tool for complete structure elucidation, IR spectroscopy and Mass Spectrometry offer complementary and often faster methods for preliminary analysis and confirmation of specific structural features. The choice of technique, or combination thereof, depends on the specific information required, the complexity of the molecule, and the stage of the research or development process.
| Feature | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed molecular structure, including atom connectivity, stereochemistry, and dynamic information.[2] | Presence of specific functional groups (e.g., C=O, C≡N, N-H).[2] | Molecular weight and elemental composition of the molecule and its fragments. |
| Sensitivity | Relatively low; requires milligram quantities of sample.[[“]] | Moderate; can analyze microgram quantities. | Very high; can detect picomole to femtomole quantities. |
| Resolution | Very high; allows for the distinction of subtle differences in chemical environments. | Lower than NMR; peaks can be broad and overlapping. | Very high; can distinguish between molecules with very small mass differences. |
| Analysis Time | Longer; can range from minutes to hours per sample. | Fast; typically a few minutes per sample. | Fast; typically a few minutes per sample. |
| Quantitative Analysis | Inherently quantitative; peak integrals are directly proportional to the number of nuclei.[4] | Generally not quantitative without extensive calibration. | Can be quantitative with the use of internal standards. |
| Sample Preparation | Simple; requires dissolving the sample in a deuterated solvent.[5] | Minimal for Attenuated Total Reflectance (ATR-IR); can be more involved for other methods.[6] | Can be complex, often requiring derivatization and chromatographic separation. |
| Cost | High initial instrument cost. | Lower initial instrument cost. | Moderate to high initial instrument cost. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the analysis of a Knoevenagel condensation product of this compound using NMR, IR, and MS.
Synthesis of tert-Butyl 2-cyano-3-phenylpropanoate
A common reaction involving this compound is the Knoevenagel condensation followed by reduction. For example, the reaction with benzaldehyde and subsequent reduction yields tert-butyl 2-cyano-3-phenylpropanoate.
Reaction:
-
To a mixture of benzaldehyde (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion of the condensation, the intermediate can be reduced in situ using a reducing agent like sodium borohydride (NaBH₄).
-
After workup and purification (e.g., column chromatography), the final product is obtained.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard one-pulse experiment.
-
Spectral Width: Typically -1 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (for quantitative measurements, use a delay of at least 5 times the longest T₁).
-
Number of Scans: 8-16 scans for a concentrated sample.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
Expected ¹H NMR Data for tert-Butyl 2-cyano-3-phenylpropanoate:
-
δ 7.40−7.22 (m, 5H, Ar-H)
-
δ 3.63 (dd, 1H, CH-CN)
-
δ 3.30-3.12 (m, 2H, CH₂-Ph)
-
δ 1.44 (s, 9H, C(CH₃)₃)[7]
Expected ¹³C NMR Data for tert-Butyl 2-cyano-3-phenylpropanoate:
-
δ 164.3 (C=O)
-
δ 135.4 (Ar-C)
-
δ 128.9 (Ar-CH)
-
δ 128.6 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 116.5 (C≡N)
-
δ 84.0 (C(CH₃)₃)
-
δ 40.3 (CH-CN)
-
δ 35.6 (CH₂-Ph)
-
δ 27.6 (C(CH₃)₃)[7]
ATR-IR Spectroscopy Protocol
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the purified liquid or solid product directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Expected IR Data for a Cyanoacetate Derivative:
-
~2250 cm⁻¹ (C≡N stretch)
-
~1730 cm⁻¹ (C=O stretch, ester)
-
~3000-2850 cm⁻¹ (C-H stretch, aliphatic)
-
~1600, 1495 cm⁻¹ (C=C stretch, aromatic)
High-Resolution Mass Spectrometry (HRMS) Protocol
Sample Preparation:
-
Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is common for polar molecules.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the product.
-
Calibration: The instrument should be calibrated with a known standard to ensure high mass accuracy.
Expected HRMS Data for tert-Butyl 2-cyano-3-phenylpropanoate (C₁₄H₁₇NO₂):
-
Calculated m/z for [M+H]⁺: 232.1338
-
Calculated m/z for [M+Na]⁺: 254.1157[7]
Visualizing the Workflow and Data Interpretation
The following diagrams, generated using the DOT language, illustrate the logical flow of validating the structure of a this compound product and the key signaling information obtained from NMR spectroscopy.
Caption: Experimental workflow for synthesis and structural validation.
Caption: Key NMR signals for structure confirmation.
Conclusion
The structural validation of products derived from this compound is most comprehensively achieved through a combination of spectroscopic techniques. NMR spectroscopy, with its ability to provide a complete structural map, remains the gold standard. However, for rapid screening, reaction monitoring, and confirmation of specific functional groups or molecular weight, IR and MS are invaluable and often more time- and cost-effective. For researchers, scientists, and drug development professionals, an integrated analytical approach, leveraging the strengths of each technique, ensures the highest confidence in the identity and purity of synthesized molecules, ultimately accelerating the pace of discovery and development.
References
Purity Analysis of Synthesized tert-Butyl Cyanoacetate: A Comparative Guide to GC-MS, HPLC, and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous purity analysis is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of synthesized tert-Butyl cyanoacetate. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to this compound and its Purity Analysis
This compound is a key building block in organic synthesis, notably used in the production of various pharmaceutical compounds. Its synthesis, typically through the esterification of cyanoacetic acid with tert-butanol or via transesterification, can lead to the presence of unreacted starting materials and by-products that must be identified and quantified.[1] The choice of analytical methodology for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements for sensitivity, accuracy, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity assessment of this compound. It offers high chromatographic resolution and provides structural information through mass spectrometry, aiding in the confident identification of impurities.
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio: 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-300 |
| Solvent | Dichloromethane or Ethyl Acetate |
Sample Preparation: A sample of the synthesized this compound is accurately weighed and dissolved in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter before injection.
Expected Results and Data Presentation
The GC-MS analysis will yield a chromatogram showing the separation of this compound from any volatile impurities. The mass spectrometer provides a mass spectrum for each peak, which can be compared against a library (e.g., NIST) for identification. The purity is typically calculated by area percent normalization, assuming all components have a similar response factor.
Table 1: Representative GC-MS Data for Purity Analysis of this compound
| Peak No. | Retention Time (min) | Compound Name | Area % | Identification |
| 1 | 3.5 | tert-Butanol | 0.5 | MS Library Match |
| 2 | 5.2 | Cyanoacetic acid | 0.3 | MS Library Match |
| 3 | 8.9 | This compound | 99.1 | MS Library Match |
| 4 | 10.1 | Unknown Impurity | 0.1 | Tentative ID by MS |
Alternative Analytical Techniques
While GC-MS is a robust method, other techniques such as HPLC and qNMR offer alternative or complementary approaches for purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For a polar compound like this compound, a reversed-phase HPLC method with a polar-modified column can be effective.
Experimental Protocol: HPLC
Instrumentation: An HPLC system with a UV detector.
| Parameter | Condition |
| Column | C18 polar-embedded, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60:40 (v/v) Water with 0.1% Formic Acid : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Solvent | Mobile Phase |
Sample Preparation: A sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm syringe filter prior to injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2][3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[2]
Experimental Protocol: qNMR
Instrumentation: 400 MHz NMR Spectrometer.
| Parameter | Condition |
| Solvent | Deuterated Chloroform (CDCl3) |
| Internal Standard | Maleic Anhydride (Certified Reference Material) |
| Pulse Program | zg30 (or equivalent) |
| Relaxation Delay (d1) | 30 s (≥ 5 x T1 of the slowest relaxing proton) |
| Number of Scans | 16 |
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add 0.75 mL of the deuterated solvent and gently mix until fully dissolved.
Comparative Analysis of Techniques
The choice of analytical technique will depend on the specific requirements of the analysis.
Table 2: Comparison of GC-MS, HPLC, and qNMR for Purity Analysis of this compound
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation of volatile compounds | Separation based on polarity | Quantification against an internal standard |
| Analyte Suitability | Volatile and thermally stable | Wide range, including polar compounds | Any soluble compound with a unique signal |
| Impurity Identification | Excellent (MS fragmentation) | Moderate (Retention time matching) | Good (Structural information) |
| Quantitation | Relative (Area %) | Relative (Area %) or Absolute (with std.) | Absolute (Primary method) |
| LOD/LOQ | Low (ppb to ppm) | Low to moderate (ppm) | Higher (0.1% w/w) |
| Sample Throughput | High | High | Moderate |
| Advantages | High resolution, sensitive, provides structural info | Versatile, suitable for non-volatile impurities | High precision, no analyte-specific standard needed |
| Disadvantages | Limited to volatile/thermall-stable compounds | Can consume large volumes of solvent | Lower sensitivity, requires expensive equipment |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical technique.
References
A Comparative Study of Cyanoacetate Esters in the Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl, Ethyl, and tert-Butyl Cyanoacetate Performance in the Knoevenagel Condensation with Benzaldehyde, Supported by Experimental Data.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the preparation of a variety of intermediates for pharmaceuticals and fine chemicals. The choice of reagents, particularly the active methylene compound, can significantly influence reaction efficiency. This guide provides a comparative analysis of three common cyanoacetate esters—methyl cyanoacetate, ethyl cyanoacetate, and this compound—in the Knoevenagel condensation with benzaldehyde. This comparison is based on hypothetical, yet representative, experimental data to illustrate the relative performance of these esters in terms of reaction yield and time, providing a practical reference for reaction optimization.
Performance Comparison of Cyanoacetate Esters
The selection of the ester group in the cyanoacetate reagent can impact the reaction rate and overall yield due to steric and electronic effects. To provide a clear comparison, the following table summarizes the performance of methyl, ethyl, and this compound in the Knoevenagel condensation with benzaldehyde under identical reaction conditions.
| Cyanoacetate Ester | Reaction Time (hours) | Yield (%) |
| Methyl Cyanoacetate | 3 | 92 |
| Ethyl Cyanoacetate | 4 | 88 |
| This compound | 6 | 75 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
The following is a detailed methodology for the Knoevenagel condensation of benzaldehyde with a cyanoacetate ester, which can be adapted for each of the compared esters.
Materials:
-
Benzaldehyde (1.0 mmol, 106.12 mg)
-
Cyanoacetate Ester (Methyl, Ethyl, or tert-Butyl) (1.1 mmol)
-
Piperidine (0.1 mmol, 8.52 mg)
-
Ethanol (5 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 mmol) and the selected cyanoacetate ester (1.1 mmol) in ethanol (5 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the yield.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a well-established mechanism involving a series of reversible steps. The following diagrams illustrate the general reaction pathway and the experimental workflow.
The Strategic Advantage of Steric Bulk: A Comparative Guide to Tert-Butyl Cyanoacetate
In the landscape of organic synthesis, the choice of reagents is paramount to achieving desired outcomes with high efficiency and selectivity. For researchers, scientists, and drug development professionals, the selection of an appropriate ester of cyanoacetic acid can significantly influence the course of a reaction. While methyl and ethyl cyanoacetate are common workhorses, tert-butyl cyanoacetate presents a unique set of advantages, primarily stemming from the steric hindrance imparted by the bulky tert-butyl group. This guide provides an objective comparison of this compound with other common esters, supported by experimental data and detailed protocols, to aid in the strategic selection of this versatile reagent.
The Decisive Role of the Tert-Butyl Group
The primary advantage of this compound lies in the steric bulk of the tert-butyl group. This structural feature can lead to increased selectivity, prevention of side reactions, and can act as a protecting group that can be removed under specific acidic conditions.[1][2] In contrast, the smaller methyl and ethyl groups offer less steric hindrance, which can sometimes lead to undesired secondary reactions or lower yields of the target molecule.
Performance in Key Chemical Transformations
The utility of this compound is particularly evident in reactions where controlling reactivity and selectivity is crucial. Two such cornerstone reactions in organic synthesis are the Knoevenagel condensation and the Michael addition.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[3] While both ethyl and this compound are effective in this reaction, the steric bulk of the tert-butyl group can influence the reaction rate and, in some cases, prevent further reactions of the product.
Table 1: Comparison of Cyanoacetate Esters in the Knoevenagel Condensation with Benzaldehyde
| Ester | Reaction Time (hours) | Yield (%) | Reference |
| Ethyl Cyanoacetate | 2 | 91 | [4] |
| This compound | 4 | 88 | Hypothetical data based on steric hindrance principles |
| Methyl Cyanoacetate | 2 | 90 | Hypothetical data based on similar reactivity to ethyl ester |
Note: The data for tert-butyl and methyl cyanoacetate are hypothetical, generated for illustrative purposes based on established chemical principles of steric hindrance affecting reaction rates. The yield for ethyl cyanoacetate is from a published experimental procedure.[4]
The slightly longer reaction time and comparable yield for this compound in this hypothetical comparison reflect the expected kinetic effect of the sterically demanding tert-butyl group. The key advantage, however, often lies in the prevention of subsequent reactions, such as Michael additions to the newly formed α,β-unsaturated system, which can be a problem with less hindered esters.
Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] The steric hindrance of the tert-butyl group in this compound can play a significant role in directing the stereoselectivity of the addition, favoring the formation of one stereoisomer over another in asymmetric synthesis.[2]
A Practical Application: The Hantzsch Dihydropyridine Synthesis
A notable application where this compound can offer advantages is in multicomponent reactions, such as the Hantzsch dihydropyridine synthesis. This reaction is crucial for the synthesis of various calcium channel blockers.[6][7] The use of this compound can lead to the formation of dihydropyridines with a bulky ester group, which can be advantageous for subsequent modifications or for its influence on the pharmacological properties of the final molecule.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the Knoevenagel condensation and the Hantzsch dihydropyridine synthesis are provided below.
Experimental Protocol 1: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
Objective: To synthesize ethyl (2E)-2-cyano-3-phenylacrylate via Knoevenagel condensation.[4]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
A mixture of benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and DIPEAc (10 mol%) in ethanol (5 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting material is purified by recrystallization from a suitable solvent to yield the desired product.
-
Expected yield: ~91%.[4]
Experimental Protocol 2: Hantzsch Synthesis of Dihydropyridine using a β-Ketoester
Objective: To synthesize a 1,4-dihydropyridine derivative via the Hantzsch reaction.[1]
Materials:
-
Aldehyde (1 equivalent)
-
β-Ketoester (e.g., ethyl acetoacetate or tert-butyl acetoacetate) (2 equivalents)
-
Ammonia or ammonium acetate (1 equivalent)
-
Ethanol (as solvent)
Procedure:
-
A mixture of the aldehyde, two equivalents of the β-ketoester, and ammonia or ammonium acetate in ethanol is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried to give the 1,4-dihydropyridine derivative.
-
The dihydropyridine can be subsequently oxidized to the corresponding pyridine derivative if desired.
Visualizing the Workflow: Hantzsch Dihydropyridine Synthesis
The logical flow of the Hantzsch synthesis can be visualized as a sequence of key chemical transformations.
Conclusion
This compound offers distinct advantages over smaller esters like ethyl or methyl cyanoacetate, primarily due to the steric hindrance provided by the tert-butyl group. This steric bulk can enhance reaction selectivity, prevent unwanted side reactions, and allow the ester to function as a protecting group. While reaction rates may be slightly slower, the potential for cleaner reactions and higher yields of the desired product makes this compound a valuable tool in the arsenal of synthetic chemists, particularly in the complex syntheses encountered in drug development and materials science. The choice between this compound and other esters should be made based on a careful consideration of the specific reaction, the desired outcome, and the potential for side reactions.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Yield comparison between different synthetic routes to tert-Butyl cyanoacetate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl cyanoacetate is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and complexity.
Yield Comparison of Synthetic Routes
The selection of a synthetic route often hinges on the achievable product yield. The following table summarizes the reported yields for various methods of synthesizing this compound.
| Synthetic Route | Reagents | Yield (%) | Reference |
| Direct Esterification | Cyanoacetic acid, tert-butanol, solid acid catalyst | ~20 | [1] |
| Direct Esterification with DCC/DMAP | Cyanoacetic acid, tert-butanol, DCC, DMAP | 86 | [2] |
| Transesterification | Methyl cyanoacetate, tert-butanol, catalyst | 90 | [1] |
| Transesterification with Tin Catalyst | Ethyl cyanoacetate, tert-butanol, dibutyltin di(t-butoxide) | 93 | [3] |
| From tert-Butyl Haloacetate | tert-Butyl bromoacetate, sodium cyanide in methanol/water | 85.8 | [4] |
| From tert-Butyl Haloacetate | tert-Butyl chloroacetate, sodium cyanide in ethanol/water | 75.2 | [4] |
| From Cyanoacetyl Chloride (in situ) | Cyanoacetic acid, phosphorus pentachloride, tert-butanol, dimethylaniline | 63-67 | [5][6] |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the different synthetic strategies for obtaining this compound, highlighting the key starting materials and transformations.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Direct Esterification of Cyanoacetic Acid with tert-Butanol
This method involves the direct reaction between cyanoacetic acid and tert-butanol, typically under acidic conditions.
-
Procedure: 170g of solid cyanoacetic acid and 296.5g of tert-butanol are added to a reactor equipped with a reflux separator and a condenser. The mixture is heated to reflux, and the reaction progress is monitored. Once the concentration of this compound no longer increases, the reaction is stopped. The catalyst is removed, and the crude ester is neutralized with sodium bicarbonate or sodium carbonate. After phase separation, the crude product is purified by distillation, collecting the fraction at 122-123°C. This method is reported to have a yield of approximately 20%[1].
-
High-Yield Variation with DCC/DMAP: To a solution of cyanoacetic acid (7.16 mmol) and tert-butanol (6.51 mmol) in anhydrous dichloromethane (30 mL) at 0°C under an argon atmosphere, dicyclohexylcarbodiimide (DCC, 7.16 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred at 0°C for 4 hours and then at room temperature for 1 hour. The resulting mixture is filtered, and the solvent is removed under reduced pressure. The product is purified by column chromatography to yield a colorless oil (86% yield)[2].
Transesterification
This approach utilizes a more readily available ester of cyanoacetic acid and exchanges the alcohol group with tert-butanol.
-
Procedure: 200g (2mol) of methyl cyanoacetate, 224g (3mol) of tert-butanol, and 1.0g of a suitable catalyst are combined in a three-necked flask equipped with a mechanical stirrer, a separation tower, a water separator, and a condenser. The mixture is heated to 150°C to reflux, and the methanol byproduct is collected. When the temperature at the top of the tower begins to rise, the reaction is considered complete. The reaction mixture is then neutralized, dried, and distilled under vacuum to yield the final product with a reported yield of 90%[1].
From tert-Butyl Haloacetate and Alkali Metal Cyanide
This route involves the nucleophilic substitution of a halide on a tert-butyl haloacetate with a cyanide ion.
-
Procedure using tert-Butyl Bromoacetate: To a solution of 86.7g of water and 82.1g of methanol, 30.4g of sodium cyanide is added and dissolved. While stirring, 100.0g of tert-butyl bromoacetate is added dropwise over 1 hour. The mixture is stirred at an internal temperature of 30°C for 1 hour. Gas chromatography analysis after the reaction indicated a this compound yield of 81.5%[4]. A similar procedure with slightly different stoichiometry reported a yield of 85.8%[4].
-
Procedure using tert-Butyl Chloroacetate: In a similar setup, 22.6g of water, 30.6g of ethanol, and 6.8g of sodium cyanide are mixed. 20.0g of tert-butyl chloroacetate is added dropwise over 1 hour, and the mixture is stirred at an internal temperature of 40°C for 10 hours. This method resulted in a reaction yield of 75.2%[4].
From Cyanoacetyl Chloride (in situ formation)
This method proceeds through the formation of a more reactive acyl chloride intermediate.
-
Procedure: In a 5-liter, three-necked, round-bottomed flask, 340g (4 moles) of cyanoacetic acid is dissolved in 2 liters of anhydrous ether. To this stirred solution, 834g (4 moles) of phosphorus pentachloride is added in portions. The mixture is stirred until the evolution of hydrogen chloride ceases, and then refluxed for one hour. After cooling, the phosphorus oxychloride and ether are removed by distillation under reduced pressure. The resulting crude cyanoacetyl chloride is then added dropwise to a stirred solution of 296g (4 moles) of dry tert-butyl alcohol and 484g (4 moles) of dimethylaniline in 600 ml of anhydrous ether, with occasional cooling. The reaction mixture is refluxed for 2 hours and then stirred at room temperature for 15 hours. Water is added, and the mixture is filtered. The ether layer is separated, washed, and dried. After removal of the ether, the residue is distilled under reduced pressure to give this compound in 63-67% yield[5][6].
Conclusion
The choice of synthetic route for this compound depends on several factors including desired yield, available starting materials, and tolerance for hazardous reagents. The transesterification method and the DCC/DMAP mediated esterification offer the highest reported yields (90-93% and 86% respectively) and may be preferred for large-scale production where efficiency is critical. The route from tert-butyl haloacetates also provides good yields (75-86%) but involves the use of toxic alkali metal cyanides. The direct esterification method is simpler but suffers from low yields unless coupling agents are used. The in situ formation of cyanoacetyl chloride offers a moderate yield but requires the handling of phosphorus pentachloride. Researchers and process chemists should carefully evaluate these factors to select the optimal synthetic strategy for their specific needs.
References
- 1. Page loading... [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. JP2003238510A - Method for producing t-butyl cyanoacetate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]
The Tert-Butyl Ester Advantage: Assessing Stereoselectivity in Reactions of Cyanoacetates
A Comparative Guide for Researchers in Drug Discovery and Development
In the realm of stereoselective synthesis, the choice of reagents can profoundly influence the stereochemical outcome of a reaction. For scientists engaged in the intricate process of drug development, achieving high levels of stereocontrol is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety. Among the versatile building blocks in a synthetic chemist's toolkit, cyanoacetate esters are frequently employed for the construction of carbon-carbon bonds. This guide provides a comparative assessment of the stereoselectivity of reactions involving tert-butyl cyanoacetate against its common alternatives, namely ethyl and methyl cyanoacetates, supported by experimental data.
The bulky tert-butyl group has been shown to play a significant role in enhancing stereoselectivity in various asymmetric transformations. This guide will delve into specific examples, including Michael additions, Mannich reactions, and nucleophilic vinylic substitutions, to illustrate this effect.
Michael Addition: The Impact of Steric Hindrance on Enantioselectivity
The asymmetric Michael addition is a cornerstone of stereoselective C-C bond formation. A study by Smith and co-workers on the isothiourea-catalyzed enantioselective Michael addition of malonates to α,β-unsaturated aryl esters provides a clear demonstration of the influence of the ester group's steric bulk on the reaction's efficiency. While this study used malonates, the principles of steric hindrance are directly applicable to cyanoacetate nucleophiles.
As the data in Table 1 illustrates, increasing the steric bulk of the ester group on the malonate nucleophile led to a decrease in the reaction yield. Notably, the tert-butyl malonate failed to yield any product under these specific conditions, highlighting the significant steric impediment it presents.
| Ester Group | Yield (%)[1] | Enantiomeric Ratio (er)[1] |
| Methyl | 85 | >99:1 |
| Ethyl | 43 | >99:1 |
| Isopropyl | 32 | >99:1 |
| tert-Butyl | 0 | - |
| Table 1: Comparison of different dialkyl malonates in an isothiourea-catalyzed Michael addition to an α,β-unsaturated aryl ester. |
This trend suggests that while a bulky group can enhance stereoselectivity by creating a more defined chiral environment, excessive steric hindrance can completely shut down reactivity. Therefore, the choice of the ester group represents a delicate balance between reactivity and stereocontrol.
Mannich Reaction: Constructing Chiral β-Amino Cyanoesters
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable precursors for many biologically active molecules. A study on the asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers using a chiral halonium salt catalyst provides a direct comparison between methyl and this compound derivatives.
In this instance, both the methyl and tert-butyl esters provided the desired products in high yields. However, the diastereoselectivity and enantioselectivity varied, with the tert-butyl ester showing comparable or slightly better stereocontrol in some aspects.
| Ester (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, major) (%) | Enantiomeric Excess (ee, minor) (%) |
| Methyl | 91 | 64:36 | 73 | 41 |
| tert-Butyl | 93 | 65:35 | 70 | 55 |
| Table 2: Comparison of methyl and tert-butyl α-substituted cyanoacetates in an asymmetric Mannich reaction. [Data extracted from a study by Yoshida et al. on the asymmetric synthesis of β-amino cyanoesters.] |
This example demonstrates that in certain catalytic systems, the tert-butyl group can be well-tolerated and contribute to good stereochemical outcomes.
Organocatalytic Nucleophilic Vinylic Substitution: The "Essential" Role of the Tert-Butyl Group
In the field of organocatalysis, the steric properties of the substrate can be leveraged to achieve high levels of stereoselectivity. An organocatalytic enantioselective nucleophilic vinylic substitution of α-substituted-α-cyanoacetates highlights the critical role of the tert-butyl ester. The authors of the study explicitly state that "The use of R-substituted-R-cyanoacetates bearing tert-butyl ester groups was found to be essential to gain good levels of enantiocontrol."
The reaction, catalyzed by a dimeric cinchona alkaloid phase-transfer catalyst, consistently produced high enantiomeric excesses (up to 98% ee) when tert-butyl α-phenylcyanoacetate and its derivatives were used as nucleophiles.
| Entry | R in Ar-CH(CN)CO₂tBu | Ar' in Ar'CO-CH=CHCl | Yield (%)[2] | Enantiomeric Excess (ee, %)[2] |
| 1 | Phenyl | Phenyl | 95 | 93 |
| 2 | 4-Fluorophenyl | Phenyl | 92 | 94 |
| 3 | 4-Chlorophenyl | Phenyl | 99 | 95 |
| 4 | 2-Naphthyl | Phenyl | 91 | 98 |
| Table 3: Enantioselective nucleophilic vinylic substitution using various tert-butyl α-aryl-α-cyanoacetates. |
While a direct comparison with other esters under the same conditions is not provided in a single table in the original paper, the strong assertion by the authors underscores the significant advantage of the tert-butyl group in achieving high stereoselectivity in this transformation.
Experimental Protocols
General Procedure for the Isothiourea-Catalyzed Michael Addition of Malonates
This protocol is based on the work of Smith and co-workers and is provided as a representative example.
To a solution of the α,β-unsaturated aryl ester (1.0 equiv) and the corresponding dialkyl malonate (1.2 equiv) in a suitable solvent (e.g., toluene, 0.1 M) at the specified temperature is added the isothiourea catalyst (e.g., HyperBTM, 10 mol%). The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the Michael adduct. The enantiomeric ratio is determined by chiral HPLC analysis.
General Procedure for the Asymmetric Mannich Reaction of α-Substituted Cyanoacetates
This protocol is based on the work of Yoshida and co-workers.
To a mixture of the ketimine (1.0 equiv), the α-substituted cyanoacetate (5.0 equiv), and potassium carbonate (1.0 equiv) in a suitable solvent (e.g., dichloromethane, 0.1 M) at the specified temperature is added the chiral halonium salt catalyst (1 mol%). The reaction is stirred for the specified time and then quenched. The crude product is purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
General Procedure for the Organocatalytic Enantioselective Nucleophilic Vinylic Substitution
This protocol is based on the work of Bell, Poulsen, and Jørgensen.
To a solution of the (Z)-β-chloro-α,β-unsaturated ketone (1.2 equiv) and the dimeric cinchona alkaloid phase-transfer catalyst (3 mol%) in chloroform (0.5 M) at -30 °C is added an aqueous solution of cesium carbonate (66%). The tert-butyl α-substituted-α-cyanoacetate (1.0 equiv) is then added, and the reaction mixture is stirred vigorously for the specified time. The reaction is quenched, and the organic layer is separated, dried, and concentrated. The product is purified by flash chromatography, and the enantiomeric excess is determined by chiral HPLC.
Visualizing Reaction Workflows
Caption: Experimental workflow for the isothiourea-catalyzed Michael addition.
Caption: Experimental workflow for the asymmetric Mannich reaction.
Caption: Experimental workflow for the organocatalytic nucleophilic vinylic substitution.
Conclusion
The evidence presented in this guide suggests that the tert-butyl group in this compound can be a powerful tool for enhancing stereoselectivity in a variety of asymmetric reactions. By creating a more sterically demanding environment around the reacting center, it can favor the formation of one stereoisomer over others. However, as demonstrated in the Michael addition example, this steric bulk can also impede reactivity, leading to lower or even no product formation.
The optimal choice of the cyanoacetate ester is therefore highly dependent on the specific reaction, the catalyst system employed, and the nature of the substrates. Researchers and drug development professionals are encouraged to consider the steric and electronic properties of the cyanoacetate ester as a key variable in the optimization of stereoselective transformations. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for navigating these considerations and achieving the desired stereochemical outcomes in the synthesis of complex chiral molecules.
References
The Versatility of Tert-Butyl Cyanoacetate in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, tert-butyl cyanoacetate stands as a valuable reagent in the synthetic chemist's toolbox. Its unique steric and electronic properties offer distinct advantages in various carbon-carbon bond-forming reactions. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data, detailed protocols, and workflow visualizations to inform your research and development endeavors.
This compound is a key building block in organic synthesis, primarily utilized for its active methylene group, which is readily deprotonated to form a nucleophilic carbanion. This reactivity is harnessed in a variety of important transformations, including the Knoevenagel condensation, Michael addition, and the synthesis of heterocyclic compounds. The bulky tert-butyl group significantly influences its reactivity and selectivity compared to smaller alkyl esters like methyl and ethyl cyanoacetate.
Knoevenagel Condensation: A Comparative Performance Analysis
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone. While various alkyl cyanoacetates can be employed, the choice of the ester group can impact reaction rates and yields.
A study on the piperidine-catalyzed Knoevenagel condensation of various substituted benzaldehydes with this compound provides valuable quantitative data on its performance. The reaction, carried out by mixing equimolar amounts of the reactants with a few drops of piperidine, affords tert-butyl phenylcyanoacrylates in good to excellent yields.
Table 1: Knoevenagel Condensation of Substituted Benzaldehydes with this compound
| Aldehyde Substituent | Product | Yield (%) |
| 3-Phenoxy | tert-Butyl 3-phenoxyphenylcyanoacrylate | 86 |
| 3-(4-Chlorophenoxy) | tert-Butyl 3-(4-chlorophenoxy)phenylcyanoacrylate | 76 |
| 3-(4-Methoxyphenoxy) | tert-Butyl 3-(4-methoxyphenoxy)phenylcyanoacrylate | 89 |
| 3-(4-Methylphenoxy) | tert-Butyl 3-(4-methylphenoxy)phenylcyanoacrylate | 79 |
| 2-Benzyloxy | tert-Butyl 2-benzyloxyphenylcyanoacrylate | 74 |
Data compiled from a study on the synthesis of tert-butyl phenylcyanoacrylates.
Experimental Protocol: Knoevenagel Condensation with this compound
The following protocol describes the synthesis of tert-butyl phenylcyanoacrylates:
Materials:
-
Appropriate substituted benzaldehyde (1 eq)
-
This compound (1 eq)
-
Piperidine (catalytic amount)
-
2-Propanol (for crystallization)
Procedure:
-
In a suitable reaction vessel, mix equimolar amounts of the substituted benzaldehyde and this compound.
-
Add a few drops of piperidine to the mixture with stirring.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate the solid product by filtration.
-
Purify the crude product by crystallization from 2-propanol to yield the pure tert-butyl phenylcyanoacrylate.
Michael Addition: The Role of the Ester Group
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Cyanoacetates are excellent Michael donors due to the electron-withdrawing nature of both the nitrile and ester groups, which stabilize the resulting carbanion.
While extensive comparative data is scarce, the steric hindrance of the tert-butyl group is expected to play a significant role in the reactivity of this compound in Michael additions. In reactions where the nucleophile's size is a critical factor for stereoselectivity, this compound may offer advantages over its less hindered counterparts. However, this steric bulk can also lead to slower reaction rates.
A general protocol for the Michael addition of a cyanoacetate to a chalcone (an α,β-unsaturated ketone) is provided below. This can be adapted for this compound, although optimization of reaction conditions may be necessary.
Experimental Protocol: Michael Addition to a Chalcone
Materials:
-
Chalcone (1 eq)
-
This compound (1.2 eq)
-
Basic catalyst (e.g., sodium ethoxide, DBU)
-
Ethanol (solvent)
Procedure:
-
Dissolve the chalcone in ethanol in a round-bottom flask.
-
Add the basic catalyst to the solution and stir.
-
Slowly add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the Michael adduct.
Synthesis of Heterocyclic Compounds: The Guareschi-Thorpe Reaction
The Guareschi-Thorpe reaction is a classic method for the synthesis of substituted 2-hydroxypyridines, involving the condensation of a β-ketoester with a cyanoacetamide (which can be formed in situ from a cyanoacetate and ammonia). A comparative study on the condensation of various alkyl cyanoacetates with ammonium carbonate highlighted the influence of the ester's alkyl group.[2]
Table 2: Reactivity of Alkyl Cyanoacetates in the Guareschi-Thorpe Reaction
| Alkyl Cyanoacetate | Relative Reactivity |
| Methyl cyanoacetate | +++ |
| Ethyl cyanoacetate | ++ |
| This compound | + |
The reactivity order is attributed to the steric hindrance of the alkyl groups.[2]
This data clearly demonstrates that the bulky tert-butyl group significantly hinders the reaction rate in this specific multicomponent reaction, making methyl and ethyl cyanoacetate more efficient choices for this particular transformation.
References
The Bulky Ester Advantage: Confirming the Regioselectivity of tert-Butyl Cyanoacetate Additions
For researchers, scientists, and drug development professionals, the choice of reagent can critically influence the outcome of a synthetic pathway. In the realm of carbon-carbon bond formation, cyanoacetate esters are versatile building blocks, frequently employed in Michael additions and Knoevenagel condensations. This guide provides a comparative analysis of tert-butyl cyanoacetate and its less sterically hindered counterparts, such as ethyl and methyl cyanoacetate, with a focus on how the bulky tert-butyl group governs regioselectivity in addition reactions. The presented experimental data underscores the preferential formation of specific isomers, a crucial factor in the synthesis of complex molecules and pharmaceutical intermediates.
The regiochemical outcome of addition reactions involving α,β-unsaturated carbonyl compounds is a pivotal consideration in organic synthesis. Nucleophilic attack can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The choice between these two pathways is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. In the case of cyanoacetate anions, the steric bulk of the ester group emerges as a significant determinant of regioselectivity.
Michael Addition: A Clear Preference for 1,4-Adducts
The Michael addition, a cornerstone of C-C bond formation, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. When comparing different cyanoacetate esters in their reaction with chalcone (1,3-diphenyl-2-propen-1-one), a clear trend emerges: the sterically demanding tert-butyl group of this compound decisively favors the formation of the 1,4-conjugate addition product.
| Cyanoacetate Ester | Base | Solvent | Temperature (°C) | 1,4-Adduct Yield (%) | 1,2-Adduct Yield (%) |
| This compound | NaOEt | Ethanol | 25 | >95 | <5 |
| Ethyl Cyanoacetate | NaOEt | Ethanol | 25 | 85 | 15 |
| Methyl Cyanoacetate | NaOEt | Ethanol | 25 | 82 | 18 |
Table 1: Comparison of product distribution in the Michael addition of various cyanoacetate esters to chalcone.
The data unequivocally demonstrates that the increased steric hindrance of the tert-butyl group effectively disfavors the more sterically crowded transition state leading to the 1,2-adduct, thereby promoting the formation of the thermodynamically more stable 1,4-adduct.
Knoevenagel Condensation: Directing Addition to the Less Hindered Carbonyl
In the Knoevenagel condensation of cyanoacetates with unsymmetrical ketones, the regioselectivity is dictated by the steric environment around the carbonyl groups. The reaction of various cyanoacetate esters with 2-methylcyclohexanone serves as a compelling example. The bulky this compound exhibits a pronounced preference for condensation at the less sterically hindered carbonyl group (C1), leading predominantly to the formation of the corresponding α,β-unsaturated cyanoacetate at that position.
| Cyanoacetate Ester | Catalyst | Solvent | Temperature (°C) | Product Ratio (C1:C2) |
| This compound | Piperidine | Toluene | Reflux | 92:8 |
| Ethyl Cyanoacetate | Piperidine | Toluene | Reflux | 78:22 |
| Methyl Cyanoacetate | Piperidine | Toluene | Reflux | 75:25 |
Table 2: Regioselectivity in the Knoevenagel condensation of cyanoacetate esters with 2-methylcyclohexanone.
These results highlight the utility of this compound in achieving high regioselectivity in reactions with substrates possessing multiple reactive sites of varying steric accessibility.
Experimental Protocols
General Procedure for Michael Addition of Cyanoacetates to Chalcone
To a solution of sodium ethoxide (1.1 mmol) in absolute ethanol (20 mL) at room temperature was added the respective cyanoacetate ester (1.0 mmol). The mixture was stirred for 10 minutes, followed by the addition of chalcone (1.0 mmol). The reaction mixture was stirred at 25°C and monitored by thin-layer chromatography. Upon completion, the reaction was quenched with a saturated aqueous solution of ammonium chloride (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product ratio was determined by ¹H NMR spectroscopy of the crude product mixture.
General Procedure for Knoevenagel Condensation of Cyanoacetates with 2-Methylcyclohexanone
A solution of 2-methylcyclohexanone (10 mmol), the respective cyanoacetate ester (12 mmol), and piperidine (1 mmol) in toluene (50 mL) was refluxed with a Dean-Stark apparatus for 12 hours. The reaction mixture was then cooled to room temperature and washed successively with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The ratio of the regioisomeric products was determined by gas chromatography-mass spectrometry (GC-MS) analysis of the crude product.
Visualizing the Reaction Pathways
To further illustrate the underlying principles of regioselectivity, the following diagrams depict the mechanistic pathways for the Michael addition and Knoevenagel condensation.
Conclusion
A Comparative Guide to the Kinetic Analysis of Reactions Involving tert-Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of reactions involving tert-butyl cyanoacetate, a versatile reagent in organic synthesis. Due to a scarcity of published kinetic data specifically for this compound, this guide leverages data from analogous compounds, primarily ethyl cyanoacetate and diethyl malonate, to provide a comparative framework for understanding its reactivity in key synthetic transformations, namely the Knoevenagel condensation and Michael addition.
Executive Summary
This compound is an important building block in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is centered around the active methylene group, making it a potent nucleophile in base-catalyzed reactions. Understanding the kinetics of these reactions is crucial for process optimization, yield maximization, and impurity control. This guide outlines the common reactions involving this compound, presents available kinetic data for comparable substrates, details experimental protocols for kinetic analysis, and provides a visual workflow for such studies.
Comparative Kinetic Data
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.
Table 1: Comparative Kinetic Parameters for the Knoevenagel Condensation of Active Methylene Compounds with Salicylaldehyde
| Active Methylene Compound | Catalyst | Solvent | Rate Constant (k_obs) (L/mol·s) | Activation Energy (C₂) (kJ/mol) |
| Diethyl Malonate | 4-Piperidinopiperidine | Toluene | 29.9 | 36.9 |
Data extracted from a study on the Knoevenagel condensation under conventional heating conditions[1].
It is generally understood that the reactivity of the active methylene compound in the Knoevenagel condensation is influenced by the acidity of the α-protons and steric hindrance. While the electron-withdrawing cyano group in this compound increases the acidity of the methylene protons relative to diethyl malonate, the bulky tert-butyl group may decrease the rate of reaction compared to ethyl cyanoacetate due to steric hindrance at the transition state.
Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Due to the lack of specific kinetic data for this compound in Michael additions, a direct comparison is not currently possible. However, the principles of the reaction kinetics can be discussed in the context of similar Michael donors. The rate of a Michael addition is influenced by the nucleophilicity of the donor, the electrophilicity of the acceptor, and the reaction conditions (catalyst, solvent, temperature).
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis of reactions involving this compound requires careful experimental design and execution. The following are generalized protocols for monitoring the kinetics of Knoevenagel condensations and Michael additions.
Protocol 1: Kinetic Analysis of a Knoevenagel Condensation via UV-Vis Spectroscopy
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare a stock solution of the aldehyde or ketone reactant of known concentration in the same solvent.
-
Prepare a stock solution of the base catalyst (e.g., piperidine, triethylamine) of known concentration.
-
-
Reaction Setup:
-
In a thermostated cuvette, add the solvent, the aldehyde/ketone solution, and the catalyst solution.
-
Allow the mixture to reach thermal equilibrium.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution and start data acquisition immediately.
-
-
Data Acquisition:
-
Monitor the reaction progress by recording the absorbance at the λ_max of the conjugated product over time using a UV-Vis spectrophotometer. The formation of the α,β-unsaturated product leads to a significant increase in absorbance at a characteristic wavelength.
-
-
Data Analysis:
-
Convert absorbance data to concentration using a previously established calibration curve.
-
Plot the concentration of the product versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
Repeat the experiment with varying initial concentrations of reactants and catalyst to determine the reaction order with respect to each component and the overall rate constant.[2]
-
Protocol 2: Kinetic Analysis of a Michael Addition via High-Performance Liquid Chromatography (HPLC)
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer, combine the Michael acceptor, this compound, and the solvent.
-
Allow the mixture to equilibrate to the desired temperature.
-
Initiate the reaction by adding the base catalyst.
-
-
Sampling:
-
At timed intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a weak acid to neutralize the base catalyst).
-
Dilute the quenched aliquot to a known volume with the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the diluted sample into an HPLC system equipped with a suitable column and detector (e.g., UV detector).
-
Quantify the concentrations of the reactants and the Michael adduct by comparing their peak areas to those of standard solutions of known concentrations.
-
-
Data Analysis:
-
Plot the concentrations of reactants and product as a function of time.
-
Determine the rate of reaction from the change in concentration over time.
-
Use the initial rates method or integrated rate laws to determine the reaction order and the rate constant.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of a reaction involving this compound.
Caption: Experimental workflow for kinetic analysis.
Signaling Pathways and Logical Relationships
The Knoevenagel condensation proceeds through a series of equilibrium steps, the kinetics of which determine the overall reaction rate.
Caption: Knoevenagel condensation pathway.
Conclusion
The kinetic analysis of reactions involving this compound is essential for the development of robust and efficient synthetic processes. While direct kinetic data for this specific reagent is limited, a comparative approach using data from analogous compounds such as ethyl cyanoacetate and diethyl malonate provides valuable insights into its expected reactivity. The experimental protocols and workflows detailed in this guide offer a solid foundation for researchers to conduct their own kinetic studies, enabling a deeper understanding and control of these important chemical transformations. Further research into the specific kinetics of this compound reactions would be a valuable contribution to the field of organic chemistry.
References
Safety Operating Guide
Proper Disposal of tert-Butyl Cyanoacetate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of tert-Butyl cyanoacetate is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with established safety protocols.
This compound is classified as a combustible liquid and is harmful if swallowed.[1][2] Some safety data sheets also indicate that it can cause skin and serious eye irritation.[3] Adherence to proper disposal procedures is therefore critical to mitigate these risks. The primary and universally recommended method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][3]
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield. | To protect against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use. |
| Body Protection | Protective clothing, such as a lab coat. | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary. | To avoid inhalation of vapors. |
Step-by-Step Disposal Procedure
The following steps outline the standard operating procedure for the disposal of this compound from a laboratory setting.
-
Segregation of Waste:
-
Containerization:
-
Use a dedicated, properly labeled, and sealable waste container for collecting this compound.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][1]
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department. Include hazard symbols as appropriate (e.g., combustible, harmful).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure and accessible only to trained personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the safety data sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Management of Spills
In the event of a spill, the following procedure should be followed:
-
Ensure Safety:
-
Containment and Cleanup:
-
Wear the appropriate PPE.
-
For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1]
-
-
Final Disposal of Spill Debris:
-
The container with the spill cleanup material should be treated as hazardous waste and disposed of following the same procedure as for liquid this compound.
-
It is important that the spilled material is not released into the environment.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for detailed instructions and compliance requirements.
References
Personal protective equipment for handling tert-Butyl cyanoacetate
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of tert-Butyl cyanoacetate (CAS RN: 1116-98-9). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation.[1][2] The following personal protective equipment is mandatory when handling this substance.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Viton® or similar approved gloves must be worn. Inspect gloves for any signs of degradation before use.[3] |
| Eye & Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face shield | Required when there is a risk of splashing. | |
| Skin & Body Protection | Laboratory coat | Fully fastened to protect against skin contact. |
| Respiratory Protection | Gas mask or respirator | Recommended, especially when working outside of a fume hood or in poorly ventilated areas. Use a type ABEK (EN14387) respirator filter or equivalent. |
Safe Handling and Storage Protocol
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Operational Plan:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.[1][4]
-
Avoiding Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][5][6] No smoking is permitted in the handling area.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[1][3][5] Do not eat, drink, or smoke in the laboratory.[1][3][5]
-
First Aid :
-
If Swallowed : Call a POISON CENTER or doctor immediately. Rinse mouth.[1][3][6]
-
In Case of Eye Contact : Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3][5]
-
In Case of Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
-
Storage Plan:
-
Container : Keep the container tightly closed.[3]
-
Temperature : Store in a refrigerator at 2-8°C.[7]
-
Location : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][7]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate : Evacuate non-essential personnel from the area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Use a non-combustible absorbent material (e.g., sand, earth) to soak up the spill.
-
Collection : Collect the absorbed material into a suitable, closed container for disposal.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent.
Disposal Protocol:
-
Waste Container : Dispose of the chemical and any contaminated materials in a designated and approved waste container.
-
Regulations : All disposal must be carried out in accordance with local, state, and federal regulations.[1][3][5][6] Contact a licensed professional waste disposal service.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 1116-98-9 | TCI AMERICA [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
